Azido-PEG4-alpha-D-mannose
説明
特性
IUPAC Name |
(2S,3S,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOHNWPGBTGTQ-DGTMBMJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG4-alpha-D-mannose: A Versatile Tool in Bioconjugation and Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG4-alpha-D-mannose. This heterobifunctional molecule has emerged as a critical reagent in the fields of chemical biology, drug development, and glycobiology, primarily owing to its ability to participate in bioorthogonal "click chemistry" reactions while enabling targeted delivery to specific cell types.
Core Chemical Identity and Properties
This compound is a molecule that strategically combines three key functional components: an azide (B81097) group for chemical ligation, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an alpha-D-mannose moiety for biological targeting.
Chemical Structure
The structural formula of this compound is C₁₄H₂₇N₃O₉. Its key features include:
-
α-D-mannose: A stereoisomer of glucose that can be recognized by mannose receptors, which are overexpressed on the surface of various cell types, including macrophages and dendritic cells. This characteristic is leveraged for targeted drug delivery.[1]
-
PEG4 Spacer: A short polyethylene (B3416737) glycol chain that increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers commonly used in biological experiments.[2] The spacer also provides flexibility and reduces steric hindrance, facilitating more efficient conjugation to other molecules.[2]
-
Azide Group (-N₃): A functional group that is highly reactive in bioorthogonal click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions are known for their high efficiency, specificity, and biocompatibility.
Physicochemical Properties
A summary of the known quantitative and qualitative properties of this compound is presented in the table below. While specific experimental values for properties like melting point, boiling point, and density are not widely reported in publicly available literature, the provided data is based on information from various chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₇N₃O₉ | [2][5][6][7] |
| Molecular Weight | 381.38 g/mol | [2] |
| Appearance | White amorphous solid | [8] |
| Purity | Typically ≥95% - ≥98% | [5][7] |
| Solubility | Soluble in Water and DMSO | [8] |
| Storage Conditions | -20°C, protected from light, under an inert gas | [8] |
Applications in Research and Development
The unique trifunctional nature of this compound makes it a valuable tool in a variety of research and development applications, particularly in the realm of bioconjugation and targeted therapeutics.
Bioconjugation via Click Chemistry
The azide group is the cornerstone of this molecule's utility in bioconjugation. It allows for the covalent attachment of this compound to molecules containing a compatible alkyne group through click chemistry. This enables the "mannosylation" of a wide range of substrates, including:
-
Proteins and Peptides: For studying protein-carbohydrate interactions or for targeted delivery.
-
Lipids and Nanoparticles: To create targeted drug delivery vehicles.[2]
-
Small Molecule Drugs: To improve their targeting and cellular uptake.
-
Fluorescent Dyes and Probes: For imaging and tracking studies.
The two primary types of click chemistry reactions involving the azide group are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts readily with the azide.[3][4] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Targeted Drug Delivery
The mannose moiety of this compound serves as a homing device for targeted drug delivery.[1] Mannose receptors are present on the surface of antigen-presenting cells like macrophages and dendritic cells, making this an attractive strategy for:
-
Vaccine Development: Delivering antigens to immune cells to enhance the immune response.[2]
-
Immunotherapy: Targeting immunomodulatory agents to the tumor microenvironment.
-
Anti-inflammatory Therapies: Delivering drugs to macrophages involved in inflammatory processes.
The general workflow for creating a targeted nanoparticle drug delivery system using this compound is depicted below.
Experimental Protocols
While specific protocols can vary based on the substrate and desired outcome, the following provides a general methodology for the bioconjugation of a DBCO-functionalized molecule with this compound via a SPAAC reaction.
General Protocol for SPAAC Conjugation
Materials:
-
DBCO-functionalized molecule (e.g., protein, nanoparticle) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Size-Exclusion Chromatography (SEC) column for purification.
-
Centrifugal filter device for concentration.
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the solution of the DBCO-functionalized molecule.
-
Slowly add a 5-10 molar excess of the this compound stock solution to the DBCO-molecule solution while gently vortexing. The final concentration of DMSO should ideally not exceed 10% (v/v) to prevent denaturation of proteins.
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing. For more sensitive molecules, the incubation can be performed at 4°C for a longer duration (e.g., 12-24 hours).
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules using a size-exclusion chromatography (SEC) column appropriate for the size of the conjugated product.
-
The mobile phase should typically be PBS, pH 7.4.
-
Monitor the elution profile by UV absorbance at 280 nm (for proteins) or another suitable wavelength depending on the molecule.
-
Collect the fractions corresponding to the conjugated product.
-
-
Concentration: Concentrate the purified conjugate using a centrifugal filter device with an appropriate molecular weight cutoff.
-
Characterization: Confirm the successful conjugation and determine the efficiency using techniques such as:
-
Mass Spectrometry (MS): To observe an increase in mass corresponding to the addition of the this compound moiety.
-
SDS-PAGE: For protein conjugates, a shift in the band to a higher molecular weight can be observed.
-
HPLC: To assess the purity of the final conjugate.
-
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development, chemical biology, and materials science. Its combination of a bioorthogonal azide handle, a biocompatible PEG spacer, and a cell-targeting mannose residue provides a streamlined approach for the creation of sophisticated bioconjugates and targeted therapeutic agents. The straightforward and efficient nature of click chemistry, particularly the copper-free SPAAC reaction, makes this molecule an invaluable asset for developing the next generation of precision medicines and advanced biological probes.
References
- 1. Mannose Directed Nanoparticle Delivery Systems Enhancing Targeted Cancer Treatment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glycomindsynth.com [glycomindsynth.com]
- 6. This compound, 1632372-86-1 | BroadPharm [broadpharm.com]
- 7. biocompare.com [biocompare.com]
- 8. Azido-PEG4-Trimannose [baseclick.eu]
Technical Guide: Synthesis and Purification of Azido-PEG4-α-D-mannose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical synthesis and purification of Azido-PEG4-α-D-mannose, a heterobifunctional molecule of significant interest in bioconjugation, drug delivery, and glycobiology research. The molecule incorporates a mannose moiety for targeting specific cell surface receptors, an azide (B81097) group for bioorthogonal "click" chemistry, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.
Overview of the Synthetic Strategy
The synthesis of Azido-PEG4-α-D-mannose is a multi-step process that involves the strategic protection of a mannose derivative, followed by a glycosylation reaction with an azido-functionalized PEG linker, and subsequent deprotection. The key challenge lies in controlling the stereochemistry at the anomeric center to selectively obtain the α-anomer. The general workflow is depicted below.
Caption: General workflow for the synthesis of Azido-PEG4-α-D-mannose.
Experimental Protocols
The following protocols are based on established methods in carbohydrate chemistry, particularly the Koenigs-Knorr reaction and related glycosylation techniques.
Materials and Reagents
| Reagent | Supplier | Purity |
| D-Mannose | Sigma-Aldrich | ≥99% |
| Acetic Anhydride (B1165640) | Fisher Scientific | ≥98% |
| Pyridine (B92270) | Acros Organics | ≥99.5% |
| Hydrogen Bromide (33 wt% in Acetic Acid) | Sigma-Aldrich | |
| 11-Azido-3,6,9-trioxaundecan-1-ol (Azido-PEG4-OH) | BroadPharm | ≥95% |
| Silver(I) Trifluoromethanesulfonate (B1224126) (AgOTf) | Strem Chemicals | ≥99% |
| Dichloromethane (B109758) (DCM), Anhydrous | EMD Millipore | ≥99.8% |
| Methanol (B129727) (MeOH), Anhydrous | J.T. Baker | ≥99.8% |
| Sodium Methoxide (B1231860) (0.5 M in MeOH) | Acros Organics | |
| Silica (B1680970) Gel (230-400 mesh) | SiliCycle Inc. | |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Bromide (Acetobromomannose)
This procedure involves the peracetylation of D-mannose followed by anomeric bromination.
Protocol:
-
Peracetylation: D-mannose (10 g, 55.5 mmol) is dissolved in pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath. Acetic anhydride (50 mL, 530 mmol) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then poured into ice water (500 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield penta-O-acetyl-α/β-D-mannopyranose as a syrup.
-
Anomeric Bromination: The crude penta-O-acetyl-α/β-D-mannopyranose is dissolved in dichloromethane (50 mL). Hydrogen bromide (33 wt% in acetic acid, 30 mL) is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is then diluted with dichloromethane (100 mL) and washed with ice-cold water (2 x 100 mL) and saturated NaHCO₃ solution (2 x 100 mL) until the aqueous layer is neutral. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide as a crude product, which is used in the next step without further purification.
Step 2: Glycosylation of Azido-PEG4-OH with Acetobromomannose
This step utilizes a modified Koenigs-Knorr reaction to form the α-glycosidic linkage. The use of a non-participating solvent like dichloromethane and a suitable promoter favors the formation of the α-anomer.
Caption: Key components of the glycosylation reaction.
Protocol:
-
A solution of 11-azido-3,6,9-trioxaundecan-1-ol (Azido-PEG4-OH) (1.2 equivalents) and silver(I) trifluoromethanesulfonate (AgOTf) (1.5 equivalents) in anhydrous dichloromethane (50 mL) is prepared in a flame-dried, three-neck round-bottom flask under an argon atmosphere. The mixture is stirred in the dark and cooled to -20 °C.
-
A solution of the crude 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (1 equivalent) in anhydrous dichloromethane (20 mL) is added dropwise to the cooled mixture over 30 minutes.
-
The reaction is stirred at -20 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the silver salts. The filtrate is washed with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude protected product.
Step 3: Deprotection of the Acetyl Groups
The acetyl protecting groups are removed under basic conditions using the Zemplén deacetylation method.
Protocol:
-
The crude protected Azido-PEG4-α-D-mannose is dissolved in anhydrous methanol (50 mL).
-
A catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 1 mL) is added, and the reaction is stirred at room temperature.
-
The reaction is monitored by TLC for the disappearance of the starting material. This typically takes 2-4 hours.
-
Once the reaction is complete, the solution is neutralized to pH 7 by the addition of Amberlite® IR120 H⁺ resin.
-
The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude Azido-PEG4-α-D-mannose.
Purification
The final purification of Azido-PEG4-α-D-mannose is typically achieved by silica gel column chromatography.
Protocol:
-
A silica gel column is packed using a slurry of silica gel in the chosen eluent system.
-
The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The column is eluted with a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 10% MeOH in DCM).
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and concentrated under reduced pressure to yield Azido-PEG4-α-D-mannose as a clear oil or a white solid.
Characterization Data (Expected)
The structure and purity of the final compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the anomeric proton of the α-mannoside (typically a doublet around 4.8-5.0 ppm with a small J-coupling of ~1-2 Hz), protons of the mannose ring, the PEG linker, and the methylene (B1212753) group adjacent to the azide group. |
| ¹³C NMR | Signals for the anomeric carbon (around 98-102 ppm for the α-anomer), other carbons of the mannose ring, the carbons of the PEG chain, and the carbon bearing the azide group. |
| Mass Spectrometry (ESI-MS) | The calculated mass for C₁₄H₂₇N₃O₉ is 381.18 g/mol . The ESI-MS spectrum should show a peak corresponding to [M+Na]⁺ at m/z 404.17 or [M+H]⁺ at m/z 382.19. |
| Purity (HPLC) | >95% |
Applications in Signaling Pathways and Experimental Workflows
Azido-PEG4-α-D-mannose is a versatile tool for probing biological systems. For instance, it can be used to label cell surface glycoproteins via metabolic engineering, followed by click chemistry with a fluorescent alkyne probe for visualization.
Caption: Workflow for cell surface glycan labeling.
This molecule can also be conjugated to drugs or imaging agents to target mannose receptors, which are overexpressed on certain immune cells like macrophages and dendritic cells, as well as on some cancer cells. This targeting strategy can enhance the efficacy and reduce the off-target toxicity of therapeutic agents.
An In-depth Technical Guide to the Cellular Mechanism of Action of Azido-PEG4-alpha-D-mannose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide details the mechanism of action, experimental protocols, and key quantitative parameters for the use of Azido-PEG4-alpha-D-mannose in cellular research. This compound is a powerful tool for metabolic glycoengineering, enabling the introduction of a bioorthogonal azide (B81097) group into the cellular glycome. This allows for subsequent covalent modification with a variety of probes for visualization, tracking, and targeted drug delivery applications. The core of its mechanism lies in its three key components: the alpha-D-mannose moiety for cellular uptake and metabolic incorporation, the azide group as a bioorthogonal chemical handle, and the Polyethylene Glycol (PEG) linker that enhances solubility and bioavailability. This guide provides detailed protocols for metabolic labeling and subsequent click chemistry reactions, summarizes relevant quantitative data from analogous azido-sugars, and presents visual workflows and pathway diagrams to facilitate a comprehensive understanding of its application.
Core Mechanism of Action
The cellular mechanism of this compound can be dissected into three distinct phases: cellular uptake and metabolic processing, incorporation into glycoproteins, and bioorthogonal reaction via click chemistry.
2.1 Cellular Uptake and Metabolic Conversion:
This compound is designed to hijack the natural sialic acid biosynthetic pathway. The alpha-D-mannose component of the molecule facilitates its entry into the cell, likely through glucose transporters. Once inside the cytoplasm, the mannose analog is processed by the cellular machinery. It is anticipated to be converted into its corresponding N-azidoacetylmannosamine (ManNAz) derivative, which then enters the sialic acid biosynthesis pathway. This ultimately leads to the formation of an azido-modified sialic acid, CMP-Sia5NAz.
2.2 Incorporation into Glycans:
The azido-modified sialic acid, CMP-Sia5NAz, is then utilized by sialyltransferases in the Golgi apparatus as a substrate for the glycosylation of proteins and lipids. This results in the presentation of azido-sugars on the terminal positions of N-glycans, O-glycans, and glycolipids on the cell surface and on secreted glycoproteins. The presence of the azide group on the cell surface serves as a chemical handle, enabling researchers to selectively tag and study these glycoconjugates.
2.3 Bioorthogonal Ligation via Click Chemistry:
The azide group is bioorthogonal, meaning it does not react with any naturally occurring functional groups within the cellular environment. This allows for a highly specific chemical ligation with a probe molecule containing a complementary bioorthogonal handle. Two primary click chemistry reactions are employed for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide-modified glycan to a terminal alkyne-containing probe. It is a highly efficient and versatile reaction.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. SPAAC is particularly advantageous for live-cell imaging and in vivo applications due to the absence of a cytotoxic copper catalyst.[1]
The successful incorporation of this compound and subsequent click chemistry reaction allows for the attachment of a wide range of reporter molecules, including fluorophores for imaging, biotin (B1667282) for affinity purification, or therapeutic agents for targeted drug delivery.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the literature, data from analogous azido-sugars, primarily N-azidoacetylmannosamine (Ac4ManNAz), can provide a valuable baseline for experimental design. It is crucial to note that the PEG4 linker may influence the optimal concentrations and incubation times, and therefore, empirical optimization for each cell type and experimental setup is highly recommended.
| Parameter | Cell Type | Compound | Concentration Range | Incubation Time | Outcome | Citation |
| Labeling Efficiency | HepG2 | ManAz | 10 µM - 5 mM | 1 - 120 h | Labeling was time- and concentration-dependent, plateauing after 72 h. | [3] |
| Optimal Concentration | A549 | Ac4ManNAz | 10 µM - 50 µM | 3 days | 10 µM was found to be optimal for labeling with minimal physiological perturbation. | [4] |
| Physiological Effects | A549 | Ac4ManNAz | 50 µM | 3 days | Decreased cell proliferation, migration, and invasion ability. | [4] |
| Labeling Kinetics | HepG2 | ManAz | 50 µM | 72 h | Approached saturation of azido-expression. | [3] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in metabolic glycoengineering and subsequent detection.
4.1 Protocol 1: Metabolic Labeling of Cells
This protocol describes the incubation of cells with this compound to achieve metabolic incorporation of the azido-sugar into the cellular glycans.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in sterile DMSO. Store at -20°C.
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration (a starting range of 10-50 µM is recommended for optimization).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically.
-
Proceed to the click chemistry reaction or harvest the cells for downstream analysis.
4.2 Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
This protocol details the labeling of azide-modified cells with an alkyne-containing probe using a copper-catalyzed click reaction.
Materials:
-
Metabolically labeled cells (from Protocol 4.1)
-
Alkyne-probe (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Prepare stock solutions:
-
Alkyne-probe (e.g., 10 mM in DMSO)
-
CuSO4 (e.g., 50 mM in water)
-
THPTA (e.g., 250 mM in water)
-
Sodium ascorbate (e.g., 500 mM in water, prepare fresh)
-
-
Wash the metabolically labeled cells twice with cold PBS.
-
Prepare the click reaction cocktail on ice. For a final volume of 1 mL, add the components in the following order, vortexing gently after each addition:
-
PBS to the final volume
-
Alkyne-probe (e.g., final concentration 10-100 µM)
-
CuSO4 (e.g., final concentration 100 µM)
-
THPTA (e.g., final concentration 500 µM)
-
Sodium ascorbate (e.g., final concentration 5 mM)
-
-
Add the click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unreacted reagents.
-
Proceed with imaging or downstream analysis.
4.3 Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol describes the copper-free labeling of azide-modified cells with a cyclooctyne-containing probe.
Materials:
-
Metabolically labeled cells (from Protocol 4.1)
-
Cyclooctyne-probe (e.g., DBCO-fluorophore, DBCO-biotin)
-
PBS
Procedure:
-
Prepare a stock solution of the cyclooctyne-probe (e.g., 10 mM in DMSO).
-
Wash the metabolically labeled cells twice with cold PBS.
-
Prepare the labeling solution by diluting the cyclooctyne-probe stock solution in pre-warmed cell culture medium or PBS to the desired final concentration (a starting range of 10-50 µM is recommended).
-
Add the labeling solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove the unreacted probe.
-
Proceed with imaging or downstream analysis.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the mechanism of action of this compound.
Caption: Metabolic pathway of this compound in a cell.
Caption: Experimental workflow for metabolic labeling and detection.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
The Strategic Advantage of the PEG4 Linker in Azido-PEG4-α-D-mannose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-α-D-mannose is a heterobifunctional molecule that has emerged as a powerful tool in bioconjugation, chemical biology, and targeted drug delivery. Its unique architecture, comprising a bioorthogonal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a mannose moiety for specific biological targeting, allows for the precise modification of biomolecules. This technical guide delves into the critical role of the PEG4 linker in enhancing the functionality and efficacy of this versatile reagent. The strategic incorporation of the PEG4 spacer addresses several key challenges in bioconjugation, including solubility, steric hindrance, and overall conjugate stability, thereby expanding its utility in a wide range of biomedical applications.
Core Functions of the Molecular Components
The functionality of Azido-PEG4-α-D-mannose is derived from its three distinct components:
-
α-D-mannose: This terminal sugar moiety serves as a targeting ligand for the mannose receptor (CD206), a C-type lectin receptor predominantly expressed on the surface of macrophages, dendritic cells, and certain endothelial cells.[1][2] This specific interaction facilitates the targeted delivery of conjugated molecules to these cell types, which are key players in various physiological and pathological processes, including immune responses and tumorigenesis.
-
Azide Group (-N₃): The azide group is a bioorthogonal chemical handle that enables covalent conjugation to alkyne-containing molecules via "click chemistry".[3][4] This includes the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC), offering rapid, specific, and high-yield ligation under mild, biocompatible conditions.[3][4]
-
PEG4 Linker: The tetraethylene glycol spacer is not merely a passive connector but an active contributor to the molecule's favorable properties. Its primary roles are to enhance aqueous solubility and to provide spatial separation between the mannose targeting group and the conjugated biomolecule, thereby reducing steric hindrance.[4][5]
The Pivotal Role of the PEG4 Linker
The inclusion of the PEG4 linker in the Azido-PEG4-α-D-mannose structure provides several significant advantages that enhance its performance in bioconjugation and drug delivery applications.
Enhanced Aqueous Solubility
Many biomolecules and therapeutic agents are hydrophobic, leading to challenges in their formulation and delivery in aqueous physiological environments. The hydrophilic nature of the polyethylene (B3416737) glycol chain significantly improves the water solubility of the entire conjugate.[5][6][7] This enhanced solubility prevents aggregation and precipitation, ensuring that the conjugate remains in solution and accessible for biological interactions.
Reduction of Steric Hindrance
The PEG4 linker acts as a flexible spacer, physically separating the conjugated biomolecule from the mannose targeting ligand.[4][5] This separation is crucial for minimizing steric clashes that could otherwise impede the interaction of the mannose moiety with its receptor or interfere with the biological activity of the conjugated molecule.[8] Studies have shown that PEGylated glycoconjugates can achieve stronger adhesion inhibition compared to their non-PEGylated counterparts, suggesting that the steric shielding provided by the PEG chains can be advantageous in blocking biological interactions.[9]
Improved Pharmacokinetics and Biocompatibility
PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules. The hydrophilic PEG chain can create a hydration shell around the conjugate, which can mask it from the immune system and reduce enzymatic degradation, leading to a longer circulation half-life.[10] While the short PEG4 chain in Azido-PEG4-α-D-mannose may have a modest effect on circulation time compared to larger PEGs, it contributes to the overall biocompatibility and reduces the potential for immunogenic responses.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₇N₃O₉ | [4][11] |
| Molecular Weight | 381.38 g/mol | [4] |
| CAS Number | 1632372-86-1 | [4][11] |
| Purity | ≥95% - 98% | [4][11][12] |
| Appearance | White amorphous solid | [5] |
| Solubility | Soluble in H₂O and DMSO | [5] |
| Storage | -20°C, sealed, dry | [4][11] |
Experimental Protocols
The following are generalized protocols for the use and synthesis of Azido-PEG4-α-D-mannose. Researchers should optimize these protocols for their specific applications.
Synthesis of Azido-PEG4-α-D-mannose
This protocol is adapted from a similar synthesis of α-D-mannose PEG3-azide and provides a general framework for the synthesis of Azido-PEG4-α-D-mannose.[13]
Materials:
-
α-D-Mannose
-
Anhydrous Pyridine (B92270)
-
Acetic Anhydride (B1165640)
-
Hydrogen Bromide in Acetic Acid
-
Azido-PEG4-alcohol
-
Mercury(II) Cyanide
-
Anhydrous Dichloromethane (DCM)
-
Sodium Methoxide (B1231860) in Methanol (B129727)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Acetylation of α-D-Mannose: Dissolve α-D-mannose in anhydrous pyridine and cool in an ice bath. Add acetic anhydride dropwise and stir overnight at room temperature. Quench the reaction with ice water and extract the product with DCM. Wash the organic layer with HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to obtain peracetylated mannose.
-
Bromination: Dissolve the peracetylated mannose in a minimal amount of DCM and add hydrogen bromide in acetic acid. Stir at room temperature for 2 hours. Dilute with DCM and wash with ice water and saturated NaHCO₃. Dry over Na₂SO₄, filter, and concentrate to yield the glycosyl bromide.
-
Glycosylation: Dissolve the glycosyl bromide and Azido-PEG4-alcohol in anhydrous DCM. Add mercury(II) cyanide and stir at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC). Filter the reaction mixture and concentrate. Purify the crude product by silica gel column chromatography to obtain the acetylated Azido-PEG4-α-D-mannose.
-
Deacetylation: Dissolve the acetylated product in methanol and add a catalytic amount of sodium methoxide in methanol. Stir at room temperature until deacetylation is complete (monitor by TLC). Neutralize with an acidic resin, filter, and concentrate to yield the final product, Azido-PEG4-α-D-mannose.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azido-PEG4-α-D-mannose
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the alkyne-functionalized biomolecule in the reaction buffer.
-
Add Azido-PEG4-α-D-mannose to the solution (typically a 1.5 to 5-fold molar excess over the alkyne).
-
If using, add the TBTA ligand to the reaction mixture.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or until completion.
-
Purify the resulting glycoconjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography, or affinity chromatography).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azido-PEG4-α-D-mannose
-
Cyclooctyne-functionalized biomolecule (e.g., containing DBCO or BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the cyclooctyne-functionalized biomolecule in the reaction buffer.
-
Add Azido-PEG4-α-D-mannose to the solution (typically a 1.5 to 5-fold molar excess over the cyclooctyne).
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction time will depend on the specific cyclooctyne (B158145) used.
-
Purify the resulting glycoconjugate using an appropriate method.
Visualizations
Caption: General workflow for the synthesis and bioconjugation of Azido-PEG4-α-D-mannose.
Caption: Targeted delivery of a mannose-PEG4 conjugate to a mannose receptor-expressing cell.
Conclusion
The PEG4 linker in Azido-PEG4-α-D-mannose is a critical component that significantly enhances the utility of this bioconjugation reagent. By improving aqueous solubility and minimizing steric hindrance, the PEG4 spacer facilitates more efficient and reliable conjugation reactions and improves the properties of the resulting glycoconjugates. These advantages, combined with the specific targeting of the mannose moiety and the versatility of the azide group for click chemistry, make Azido-PEG4-α-D-mannose an invaluable tool for researchers and professionals in drug development and chemical biology. The continued exploration of such well-designed molecular tools will undoubtedly pave the way for advancements in targeted therapeutics, diagnostics, and our fundamental understanding of biological systems.
References
- 1. Mannose Ligands for Mannose Receptor Targeting [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azido-PEG4-alpha-D-mannose [myskinrecipes.com]
- 5. Azido-PEG4-Trimannose [baseclick.eu]
- 6. purepeg.com [purepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of PEGylation on Receptor Anchoring and Steric Shielding at Interfaces: An Adhesion and Surface Plasmon Resonance Study with Precision Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, 1632372-86-1 | BroadPharm [broadpharm.com]
- 12. glycomindsynth.com [glycomindsynth.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Glycan Landscape: A Technical Guide to Azido-PEG4-alpha-D-mannose in Glycobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes. The intricate and dynamic nature of the glycome presents a significant challenge to its study. Metabolic glycan labeling, a powerful technique that introduces bioorthogonal chemical reporters into cellular glycans, has emerged as a cornerstone of modern glycobiology. This technical guide provides an in-depth exploration of Azido-PEG4-alpha-D-mannose, a versatile chemical tool for the metabolic labeling and subsequent analysis of mannosylated glycoconjugates.
This compound is a synthetic monosaccharide analog of D-mannose. It features an azide (B81097) (-N3) group, a bioorthogonal chemical handle, attached via a tetraethylene glycol (PEG4) spacer. This unique structure offers several advantages for glycobiology research:
-
Metabolic Incorporation: The mannose moiety is recognized by the cellular machinery and incorporated into the N-linked glycosylation pathway, leading to the display of the azide group on cell surface and intracellular glycoproteins.
-
Bioorthogonal Reactivity: The azide group is chemically inert within the biological environment but can be specifically and efficiently reacted with a complementary alkyne- or cyclooctyne-containing probe through "click chemistry."[1]
-
Enhanced Properties: The hydrophilic PEG4 spacer improves the solubility of the molecule and reduces steric hindrance, facilitating efficient enzymatic processing and subsequent chemical ligation.[1]
This guide will detail the applications, experimental protocols, and data interpretation associated with the use of this compound, empowering researchers to effectively harness this tool for their studies in fundamental biology and drug development.
Core Principles and Applications
The utility of this compound lies in a two-step process: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Labeling: Cells are cultured in the presence of this compound. The cellular machinery metabolizes this analog and incorporates it into newly synthesized glycans in place of natural mannose.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified glycans can then be covalently tagged with a variety of probes containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN). This reaction, known as click chemistry, is highly specific, efficient, and occurs under biocompatible conditions.[2] The two main types of click chemistry used are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
This versatile approach enables a wide range of applications in glycobiology:
-
Glycan Visualization: Ligation with fluorescently-labeled alkynes allows for the imaging of glycan localization and dynamics within cells and tissues using fluorescence microscopy.[3]
-
Glycoproteomic Analysis: Attachment of a biotin-alkyne probe facilitates the enrichment of labeled glycoproteins from complex cellular lysates using streptavidin affinity chromatography. The enriched glycoproteins can then be identified and quantified by mass spectrometry.[4]
-
Targeted Drug Delivery: The mannose moiety can be used to target cells expressing mannose receptors, such as macrophages and dendritic cells, for the delivery of therapeutic agents.[2][5]
-
Vaccine and Immunotherapy Development: The ability to modify cell surface glycans can be exploited to modulate immune responses and develop novel vaccine strategies.[1]
Quantitative Data Summary
The efficiency of metabolic labeling and its potential impact on cellular physiology are critical considerations. The following tables summarize key quantitative parameters derived from studies using azido-mannose analogs. While specific data for this compound is limited, the provided data for the closely related N-azidoacetylmannosamine (ManNAz) and its peracetylated form (Ac4ManNAz) offer valuable guidance for experimental design.
Table 1: Recommended Concentration Ranges for Metabolic Labeling with Azido-Mannose Analogs
| Azido-Sugar Analog | Cell Type | Recommended Concentration (µM) | Incubation Time (days) | Notes |
| Ac4ManNAz | A549 cells | 10 | 3 | Optimal concentration for sufficient labeling with minimal impact on cell physiology.[6] |
| Ac4ManNAz | A549 cells | 20-50 | 3 | Higher concentrations can lead to decreased cell proliferation, migration, and invasion.[6] |
| ManNAz | HepG2 cells | 50 | 3 | Showed a slower metabolic labeling rate compared to GalAz at this concentration.[7] |
| ManNAz | HepG2 cells | 200 | 3 | Effective labeling, with azido (B1232118) expression approaching a plateau after 72 hours.[7] |
| Ac4ManNAz | Various | 40-50 | Not specified | Often recommended in manufacturer's protocols for high labeling efficiency, but potential for cellular effects should be considered.[6] |
Table 2: Impact of Azido-Sugar Concentration on Cellular Functions
| Azido-Sugar Analog | Concentration (µM) | Cell Type | Observed Effect |
| Ac4ManNAz | 20 | A549 | Rapid reduction in invasion ability.[6] |
| Ac4ManNAz | 50 | A549 | Decreased proliferation, migration, and invasion ability. Reduction in glycolytic flux and mitochondrial function.[6] |
| Ac4ManNAz | >50 | Not specified | Potential for cytotoxicity.[6] |
Experimental Protocols
The following protocols provide a general framework for using this compound in glycobiology research. Optimization for specific cell types and experimental goals is recommended.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere and enter logarithmic growth phase.
-
Preparation of this compound Stock Solution: Dissolve this compound in a sterile, biocompatible solvent such as DMSO or sterile phosphate-buffered saline (PBS) to create a concentrated stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C for long-term storage.[2]
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 10-50 µM). A vehicle-only control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically.
-
Cell Harvesting: After incubation, gently wash the cells with PBS to remove any unincorporated azido sugar. The cells are now ready for downstream applications such as click chemistry ligation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells for Fluorescence Imaging
-
Prepare Click-iT® Reaction Cocktail: Prepare the reaction cocktail immediately before use. For a typical reaction in one well of a 96-well plate, mix the following components in order:
-
PBS
-
Fluorescent alkyne probe (e.g., alkyne-fluorophore conjugate) to a final concentration of 1-10 µM.
-
Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 100-200 µM.
-
A copper-chelating ligand such as TBTA or THPTA to a final concentration of 500-1000 µM.
-
A reducing agent such as sodium ascorbate (B8700270) to a final concentration of 2.5-5 mM.
-
-
Labeling Reaction: Remove the culture medium from the metabolically labeled cells and wash once with PBS. Add the Click-iT® reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: After incubation, remove the reaction cocktail and wash the cells two to three times with PBS.
-
Fixation and Permeabilization (Optional): If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For intracellular imaging, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.
-
Counterstaining and Imaging: Counterstain the cells with a nuclear stain (e.g., DAPI) if desired. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells for Fluorescence Imaging
-
Prepare Staining Solution: Prepare a solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) in a biocompatible buffer (e.g., PBS or cell culture medium) at a final concentration of 5-20 µM.
-
Labeling Reaction: Remove the culture medium from the metabolically labeled cells and wash once with PBS. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with PBS.
-
Imaging: Image the live cells directly or proceed with fixation and counterstaining as described in Protocol 2.
Protocol 4: Enrichment of Azide-Labeled Glycoproteins for Proteomic Analysis
-
Cell Lysis: Harvest metabolically labeled cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Click Reaction with Biotin-Alkyne: Perform a CuAAC or SPAAC reaction on the cell lysate using a biotin-alkyne or biotin-DBCO conjugate.
-
Removal of Excess Reagents: Remove unreacted biotin-alkyne and other reaction components by protein precipitation (e.g., with chloroform/methanol) or by using a desalting column.
-
Streptavidin Affinity Purification: Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS). Add streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads) and incubate to capture the biotinylated glycoproteins.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. This may include high-salt buffers and buffers containing detergents.
-
Elution and Digestion: Elute the bound glycoproteins from the beads using a denaturing buffer or by on-bead digestion with a protease such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched glycoproteins.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the use of this compound.
Caption: N-Linked Glycosylation Pathway with Azido-Mannose Incorporation.
Caption: Mannose Receptor-Mediated Signaling Pathway.
Caption: Experimental Workflow for Glycan Analysis.
Conclusion
This compound is a powerful and versatile tool for the study of mannosylated glycoconjugates. Its efficient metabolic incorporation and bioorthogonal reactivity enable a wide array of applications, from high-resolution imaging of glycan dynamics to in-depth glycoproteomic profiling. By providing detailed protocols and summarizing key quantitative data, this technical guide aims to equip researchers with the knowledge necessary to effectively integrate this chemical probe into their experimental workflows. As our understanding of the complexity and importance of the glycome continues to grow, tools like this compound will be indispensable in unraveling the intricate roles of glycosylation in health and disease, and in the development of novel therapeutic strategies.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azido-PEG4-Trimannose [baseclick.eu]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 7. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Mannose Metabolism: A Technical Guide to Using Azido-PEG4-alpha-D-mannose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Azido-PEG4-alpha-D-mannose as a chemical tool to investigate mannose metabolism and its role in glycosylation. This document provides a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols for metabolic labeling, and quantitative data analysis, serving as a valuable resource for researchers in glycobiology, drug discovery, and molecular biology.
Introduction to Metabolic Glycoengineering with this compound
Metabolic glycoengineering is a powerful technique that enables the visualization and characterization of glycans in living systems. By introducing a synthetic sugar analog with a bioorthogonal chemical reporter, such as an azide (B81097) group, into cellular metabolic pathways, researchers can track the incorporation of this analog into glycoproteins and other glycoconjugates. This compound is a mannose analog containing an azide group, which can be utilized by cells in the mannose metabolic pathway. The azide group serves as a chemical handle for "click chemistry," a highly specific and efficient bioorthogonal reaction, allowing for the attachment of fluorescent probes or affinity tags for downstream analysis.
The Mannose Metabolic Pathway and Incorporation of this compound
Mannose plays a crucial role in the synthesis of N-linked glycoproteins. Exogenous mannose is transported into the cell and enters the glycosylation pathway. This compound is believed to follow the same metabolic route. The pathway begins with the phosphorylation of mannose to mannose-6-phosphate, which is then converted to mannose-1-phosphate and subsequently to GDP-mannose. GDP-mannose serves as the donor substrate for mannosyltransferases, which add mannose residues to growing glycan chains on proteins in the endoplasmic reticulum and Golgi apparatus.
Quantitative Data on Metabolic Labeling
The efficiency of metabolic labeling with azido-mannose analogs is dependent on factors such as concentration and incubation time. The following tables summarize quantitative data from studies using N-azidoacetylmannosamine (ManNAz) and N-azidoacetylgalactosamine (GalAz), which provide insights into the expected outcomes with this compound.
Table 1: Dose-Dependent Labeling of A549 Cells with Ac4ManNAz [1][2]
| Ac4ManNAz Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Relative Azide Signal (Western Blot) |
| 0 | 10.2 | 0.00 |
| 10 | 150.8 | 0.85 |
| 20 | 155.3 | 0.92 |
| 50 | 160.1 | 1.00 |
Table 2: Time- and Concentration-Dependent Labeling of HepG2 Cells with ManAz [3]
| ManAz Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) |
| 50 | 24 | 250 |
| 50 | 48 | 480 |
| 50 | 72 | 650 |
| 200 | 24 | 450 |
| 200 | 48 | 750 |
| 200 | 72 | 900 |
Experimental Protocols
The following are detailed protocols for the metabolic labeling of glycoproteins using an azido-mannose analog, which can be adapted for this compound.
Protocol 1: Metabolic Labeling and Fluorescence Imaging of Cultured Cells
This protocol describes the metabolic incorporation of an azido-mannose analog into cellular glycoproteins and their subsequent visualization by fluorescence microscopy.
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Fluorescently-labeled alkyne (e.g., DBCO-Cy5)
-
DAPI (for nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Metabolic Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM). Replace the existing medium with the labeling medium and incubate the cells for 1-3 days at 37°C in a 5% CO2 incubator.
-
Cell Fixation: After incubation, gently wash the cells three times with warm PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If intracellular glycoproteins are to be visualized, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash the cells three times with PBS.
-
Click Chemistry Reaction: Prepare a solution of the fluorescently-labeled alkyne (e.g., 20 µM DBCO-Cy5) in PBS. Incubate the fixed (and permeabilized) cells with the alkyne solution for 1 hour at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. For nuclear visualization, incubate the cells with DAPI solution for 5 minutes. Wash twice with PBS.
-
Imaging: Mount the coverslips onto microscope slides and visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Chemoproteomic Analysis of Metabolically Labeled Glycoproteins
This protocol outlines the workflow for identifying and quantifying metabolically labeled glycoproteins using mass spectrometry.
Materials:
-
Metabolically labeled cells (from Protocol 1, step 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotinylated alkyne (e.g., Alkyne-PEG4-Biotin)
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA) or reagents for strain-promoted azide-alkyne cycloaddition (SPAAC)
-
Streptavidin-agarose beads
-
Wash buffers
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Harvest the metabolically labeled cells and lyse them in a suitable lysis buffer.
-
Click Chemistry with Biotinylated Alkyne: Perform a click reaction to attach a biotin (B1667282) tag to the azide-modified glycoproteins in the cell lysate.
-
Affinity Purification: Incubate the biotin-tagged lysate with streptavidin-agarose beads to enrich for the labeled glycoproteins.
-
On-Bead Digestion: Thoroughly wash the beads to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the captured glycoproteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled glycoproteins.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for metabolic labeling and chemoproteomic analysis.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 3. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Metabolism of Azido-PEG4-α-D-mannose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of Azido-PEG4-α-D-mannose, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and glycobiology research. The mannose moiety facilitates targeted delivery to cells expressing mannose receptors, while the azido (B1232118) group enables bioorthogonal ligation via click chemistry.[1][2][3] This document details the presumed mechanisms of cellular entry, metabolic fate, and provides standardized protocols for its application and analysis in a research setting.
Introduction
Azido-PEG4-α-D-mannose is a synthetic monosaccharide derivative that combines three key functional elements:
-
α-D-mannose: A natural hexose (B10828440) that can be recognized and internalized by specific cell surface receptors, such as the mannose receptor (CD206), which is highly expressed on macrophages and dendritic cells.[4][5]
-
Azido Group (-N3): A bioorthogonal chemical handle that allows for specific covalent modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[1][3]
-
Polyethylene Glycol (PEG4) Linker: A short, hydrophilic spacer that enhances solubility and reduces steric hindrance, thereby improving the efficiency of conjugation reactions.[2][6]
These features make Azido-PEG4-α-D-mannose a valuable tool for metabolic labeling of glycans, targeted drug delivery, and the study of carbohydrate-protein interactions.[2][7][8]
Cellular Uptake and Metabolic Pathway
The cellular uptake of Azido-PEG4-α-D-mannose is anticipated to occur through two primary mechanisms: mannose receptor-mediated endocytosis and, to a lesser extent, facilitated diffusion via hexose transporters.
Once inside the cell, it is hypothesized that Azido-PEG4-α-D-mannose can enter the mannose metabolic pathway. It is likely phosphorylated by hexokinase to form Azido-PEG4-α-D-mannose-6-phosphate. Subsequently, it could be converted into Azido-PEG4-α-D-mannose-1-phosphate and then to a GDP-mannose analog. This activated sugar donor can then be utilized by glycosyltransferases for incorporation into glycoconjugates, such as glycoproteins.
Below is a diagram illustrating the proposed cellular uptake and metabolic pathway:
Caption: Proposed cellular uptake and metabolic pathway of Azido-PEG4-α-D-mannose.
Quantitative Data
Table 1: Comparison of Metabolic Labeling Efficiency of Azido-Sugars in HepG2 Cells
| Azido-Sugar | Concentration for Half-Maximal Labeling (approx.) | Time to Reach Plateau | Reference |
|---|---|---|---|
| N-azidoacetylgalactosamine (GalAz) | ~50 µM | ~72 hours | [9] |
| N-azidoacetylmannosamine (ManAz) | >50 µM | ~72 hours | [9] |
Note: This data is for N-azidoacetyl derivatives, not Azido-PEG4-α-D-mannose. The PEG4 linker may influence uptake kinetics.
Table 2: Effects of Ac4ManNAz on A549 Cell Physiology
| Concentration of Ac4ManNAz | Effect on Cell Proliferation | Effect on Cell Migration | Effect on Cell Invasion | Reference |
|---|---|---|---|---|
| 10 µM | No significant change | No significant change | No significant change | [10] |
| 20 µM | Gradual decrease | Gradual decrease | Rapid reduction | [10] |
| 50 µM | 10% decrease | Gradual decrease | Rapid reduction | [10] |
Note: This data highlights potential physiological effects of high concentrations of azido-sugars.
Experimental Protocols
The following protocols are adapted from established methods for other azido-sugars and can be optimized for use with Azido-PEG4-α-D-mannose.
Metabolic Labeling of Cultured Cells
This protocol describes the metabolic incorporation of Azido-PEG4-α-D-mannose into cellular glycoconjugates.
Materials:
-
Azido-PEG4-α-D-mannose
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., macrophages, dendritic cells, or other cell lines of interest)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in a multi-well plate or flask.
-
Prepare a stock solution of Azido-PEG4-α-D-mannose in a sterile solvent (e.g., PBS or DMSO).
-
Add the Azido-PEG4-α-D-mannose stock solution to the cell culture medium to achieve the desired final concentration (a starting point of 25-50 µM is recommended for optimization).
-
Incubate the cells with the labeling medium for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated azido-sugar.
-
The cells are now ready for downstream analysis, such as click chemistry-mediated detection.
Detection of Incorporated Azido-PEG4-α-D-mannose via Click Chemistry
This protocol outlines the detection of metabolically incorporated azido groups using a fluorescently-labeled alkyne probe via copper-catalyzed click chemistry (CuAAC). A strain-promoted click chemistry (SPAAC) approach can also be used with appropriate DBCO or BCN-functionalized probes to avoid copper cytotoxicity.[1][3]
Materials:
-
Metabolically labeled cells (from Protocol 4.1)
-
Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Wash the metabolically labeled cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Prepare the click chemistry reaction cocktail. For a 100 µL reaction, mix:
-
1 µM alkyne-fluorophore
-
1 mM CuSO4
-
5 mM THPTA
-
10 mM sodium ascorbate (freshly prepared)
-
Make up to 100 µL with PBS.
-
Note: Add sodium ascorbate last to initiate the reaction.
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
The cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.
The following diagram illustrates the experimental workflow:
Caption: General experimental workflow for metabolic labeling and detection.
Signaling Pathways and Logical Relationships
While Azido-PEG4-α-D-mannose itself is not known to directly modulate signaling pathways, its metabolic product, labeled glycoconjugates, can influence cellular processes. For instance, alterations in cell surface glycosylation can impact cell-cell adhesion, receptor activation, and immune recognition. The mannose component can also lead to targeted uptake by cells expressing the mannose receptor, which is involved in pathogen recognition and antigen presentation.
The logical relationship for targeted delivery using this molecule is as follows:
Caption: Logical relationship of Azido-PEG4-α-D-mannose components to its applications.
Conclusion
Azido-PEG4-α-D-mannose is a powerful and versatile tool for chemical biology and drug development. Its ability to be metabolically incorporated into cellular glycoconjugates and subsequently detected or modified via click chemistry allows for a wide range of applications, from fundamental studies of glycosylation to the development of targeted therapeutics. While further research is needed to fully quantify its specific uptake and metabolic kinetics, the principles and protocols outlined in this guide provide a solid foundation for its effective use in the laboratory. Researchers should carefully optimize labeling conditions and be mindful of potential off-target effects, particularly at high concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The Mannose Receptor Mediates Uptake of Pathogenic and Nonpathogenic Mycobacteria and Bypasses Bactericidal Responses in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
Unlocking Cellular Secrets: A Technical Guide to Azido-PEG4-alpha-D-mannose in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of Azido-PEG4-alpha-D-mannose, a powerful chemical tool revolutionizing research in glycoscience, targeted drug delivery, and cell biology. By harnessing the precision of bioorthogonal chemistry and the specificity of carbohydrate-mediated interactions, this molecule offers unprecedented opportunities for labeling, tracking, and manipulating biological systems.
Core Concepts: The Molecular Advantage of this compound
This compound is a trifunctional molecule meticulously designed for biological applications. Its structure comprises three key components:
-
α-D-mannose: This carbohydrate moiety serves as a targeting ligand for cells expressing mannose receptors, such as macrophages and dendritic cells.[1][2] This specificity is crucial for the targeted delivery of therapeutic agents or imaging probes.
-
Azide (B81097) Group (-N3): As a bioorthogonal chemical reporter, the azide group allows for highly specific covalent modification through "click chemistry" reactions.[3][4] It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing a corresponding alkyne group, enabling the attachment of fluorescent dyes, biotin (B1667282) tags, or drug molecules with high efficiency and specificity.[5][6]
-
PEG4 Spacer: The tetraethylene glycol linker enhances the molecule's solubility in aqueous environments and provides spatial separation between the mannose targeting group and the azide reporter. This separation minimizes steric hindrance, facilitating more efficient interactions with both cellular receptors and click chemistry reagents.[3]
Key Applications in Research
The unique molecular architecture of this compound underpins its utility in a wide array of research applications, from fundamental cell biology to preclinical drug development.
Metabolic Glycoengineering and Cell Tracking
Metabolic glycoengineering leverages the cell's own biosynthetic pathways to incorporate unnatural sugars, like this compound, into cellular glycans.[6][7] Once incorporated, the azide groups on the cell surface act as chemical handles for subsequent bioorthogonal ligation, allowing for the visualization and tracking of specific cell populations.[8][9]
Experimental Workflow: Metabolic Labeling and Visualization
The general workflow for metabolic labeling and subsequent visualization of cells involves two main stages:
-
Metabolic Incorporation: Target cells are incubated with an acetylated form of the azido-sugar, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a precursor that is converted intracellularly to the azide-modified sialic acid and incorporated into cell surface glycans.[5][6][9]
-
Bioorthogonal Ligation (Click Chemistry): The azide-labeled cells are then reacted with a probe containing a complementary reactive group, typically a cyclooctyne (B158145) (e.g., DBCO) or a terminal alkyne, conjugated to a fluorescent dye for imaging.[8][9][10]
Targeted Drug Delivery
The mannose moiety of this compound enables the targeted delivery of payloads to cells overexpressing the mannose receptor, such as macrophages and dendritic cells.[1][11] This is particularly valuable for delivering anti-inflammatory drugs, antigens for vaccine development, or anti-cancer agents to specific cellular reservoirs.[12][13]
Signaling Pathway: Mannose Receptor-Mediated Endocytosis
Upon binding of a mannosylated ligand, the mannose receptor is internalized via clathrin-mediated endocytosis.[2][14] The cargo is then trafficked through the endosomal pathway, where it can be released into the cytoplasm or targeted to specific subcellular compartments.[14] This targeted uptake mechanism enhances the intracellular concentration of the delivered agent in the target cells while minimizing off-target effects.[11]
Quantitative Data Summary
The efficiency of metabolic labeling and the potential cytotoxic effects are concentration-dependent. The following tables summarize key quantitative data from studies using the precursor Ac4ManNAz.
Table 1: Effect of Ac4ManNAz Concentration on Cell Properties
| Concentration (µM) | Cell Proliferation | Cell Migration | Cell Invasion | Reference(s) |
| 10 | No significant change | No significant change | No significant change | [5][15][16] |
| 20 | - | - | Rapid reduction | [5] |
| 50 | Decreased | Decreased | Rapid reduction | [5][15][16][17] |
| >50 | Significant decrease | Significant decrease | Significant decrease | [5][17] |
Note: Effects can be cell-type dependent.
Table 2: In Vitro Labeling Kinetics of Azido-Sugars in HepG2 Cells
| Azido-Sugar | Concentration (µM) | Time to Plateau (hours) | Relative Labeling Efficiency (Low Conc.) | Reference(s) |
| GalAz | 10 - 5000 | ~72 | Faster than ManAz | [10] |
| ManAz | 10 - 5000 | ~72 | - | [10] |
Note: GalAz (N-azidoacetylgalactosamine) and ManAz (N-azidoacetylmannosamine) are compared to illustrate differences in metabolic incorporation rates.
Experimental Protocols
The following are detailed methodologies for key experiments involving azido-sugar metabolic labeling and click chemistry.
Protocol for Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic incorporation of Ac4ManNAz into cellular glycans.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel and allow them to adhere overnight under normal growth conditions (e.g., 37°C, 5% CO2).
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a stock concentration of 10 mM. Store at -20°C.[8]
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 10-50 µM). A vehicle control (DMSO only) should be included.[5][15][16]
-
Incubation: Incubate the cells for 1 to 3 days to allow for metabolic incorporation of the azido-sugar.[8][9] The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.[8] The cells are now ready for downstream applications such as click chemistry.
Protocol for SPAAC Click Chemistry on Live Cells
This protocol details the labeling of azide-modified cells with a DBCO-functionalized fluorescent probe.
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
Complete cell culture medium (phenol red-free for imaging)
Procedure:
-
Prepare Staining Solution: Prepare a solution of the DBCO-fluorophore in phenol (B47542) red-free medium at the desired final concentration (e.g., 10 µM).[9]
-
Staining: Add the staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[9]
-
Washing: Gently wash the cells three times with PBS to remove excess fluorescent probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[8]
Protocol for Copper-Catalyzed Click Chemistry (CuAAC) on Fixed Cells or Lysates
This protocol is for labeling with terminal alkyne probes, which requires a copper catalyst.
Materials:
-
Azide-labeled cells or cell lysate
-
Alkyne-functionalized probe (e.g., alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
PBS
Procedure:
-
Prepare Reagents:
-
Prepare Click Reaction Cocktail: For each sample, in a microfuge tube, combine the following in order:
-
Cell lysate or fixed cells in PBS.
-
Alkyne probe to the desired final concentration.
-
Premixed CuSO4 and THPTA (1:5 molar ratio is common).[1]
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[19]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]
-
Washing/Downstream Processing: For fixed cells, wash thoroughly with PBS. For lysates, proceed with downstream processing such as protein precipitation or affinity purification.
Conclusion and Future Directions
This compound and its precursors are indispensable tools for modern biological research. The ability to specifically label and target cells based on their glycan expression opens up new avenues for understanding complex biological processes and for developing novel therapeutic and diagnostic strategies. Future research will likely focus on the development of new bioorthogonal chemistries with even faster kinetics and lower toxicity, as well as the application of these molecules in more complex in vivo models to further bridge the gap between basic research and clinical application. Careful consideration of potential off-target effects and the impact of glycan modification on cellular physiology will be crucial for the successful translation of these powerful technologies.[5][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mannose receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 7. Metabolic Glycoengineering with Azide- and Alkene-Modified Hexosamines : Quantification of Sialic Acid Levels [kops.uni-konstanz.de]
- 8. benchchem.com [benchchem.com]
- 9. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of mannose receptor-targeted drug delivery for improved anti-HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannose-conjugated chitosan nanoparticles for delivery of Rifampicin to Osteoarticular tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.korea.ac.kr [pure.korea.ac.kr]
- 16. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. confluore.com.cn [confluore.com.cn]
- 20. Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Azido-PEG4-alpha-D-mannose: Applications in Bioconjugation and Cellular Targeting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG4-alpha-D-mannose, a versatile chemical tool with significant applications in bioconjugation, cellular imaging, and targeted drug delivery. We will delve into its chemical properties, supplier information, and detailed experimental considerations for its use in metabolic labeling and subsequent bioorthogonal reactions.
Core Compound Specifications
This compound is a bifunctional molecule that combines the specific cell-targeting properties of mannose with the versatile reactivity of an azide (B81097) group, all connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique structure makes it an invaluable reagent for researchers in glycobiology and chemical biology.
| Property | Value | References |
| CAS Number | 1632372-86-1 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] |
| Molecular Formula | C₁₄H₂₇N₃O₉ | [13] |
| Molecular Weight | 381.38 g/mol | [8][13] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and common organic solvents such as DMSO and DMF. |
Supplier Information
A variety of chemical suppliers offer this compound, often with varying purities and in different quantities. Researchers should consult the respective company for the most up-to-date pricing and availability.
| Supplier | Website |
| BroadPharm | --INVALID-LINK--[9] |
| MedchemExpress | --INVALID-LINK--[3] |
| Glyco MindSynth | --INVALID-LINK--[13] |
| MySkinRecipes | --INVALID-LINK--[6] |
| Aladdin Scientific | --INVALID-LINK--[15] |
Key Applications and Experimental Workflows
The primary utility of this compound lies in its ability to be metabolically incorporated into the glycan structures of cells and subsequently be detected or modified through "click chemistry."
Metabolic Labeling of Glycoproteins
Cells can be cultured in the presence of this compound, which serves as a substrate for glycosylation pathways. The mannose moiety is recognized by cellular machinery and incorporated into newly synthesized glycoproteins. This process effectively tags cells with azide functional groups. While the optimal concentration and incubation time are cell-line dependent, a starting point for optimization can be derived from protocols for similar azido-sugars.[11]
Experimental Workflow for Metabolic Labeling
Caption: Workflow for metabolic labeling of cells with this compound.
Bioorthogonal Ligation via Click Chemistry
Once cells are labeled with azide groups, they can be conjugated to a variety of molecules bearing a complementary reactive group, most commonly an alkyne. This is achieved through a highly specific and efficient bioorthogonal reaction known as click chemistry. The two main types are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
Logical Relationship of Click Chemistry Reactions
Caption: Click chemistry options for conjugating probes to azide-labeled cells.
Targeting Mannose Receptors and Downstream Signaling
The alpha-D-mannose component of this reagent facilitates its recognition and uptake by the mannose receptor (CD206), a C-type lectin present on the surface of various immune cells, such as macrophages and dendritic cells, as well as some cancer cells.[4] This targeting capability is particularly valuable for the development of targeted drug delivery systems and for studying the biology of these specific cell types.
The mannose receptor is primarily involved in endocytosis and phagocytosis, internalizing mannose-containing ligands for antigen processing and presentation.[4] While the receptor itself lacks intrinsic signaling motifs in its cytoplasmic tail, its engagement can influence cellular behavior.[1][4] For instance, the soluble form of the mannose receptor has been shown to activate macrophages towards a pro-inflammatory phenotype through a signaling cascade involving CD45, Src, Akt, and NF-κB.[1][7]
Proposed Signaling Pathway upon Soluble Mannose Receptor Engagement
Caption: A potential signaling cascade initiated by soluble mannose receptor binding.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its ability to be metabolically incorporated into cellular glycans and subsequently undergo bioorthogonal click chemistry reactions opens up a wide range of possibilities for cell labeling, tracking, and the targeted delivery of therapeutic and diagnostic agents. The specific affinity for the mannose receptor further enhances its utility for studying and targeting specific cell populations. As research in glycobiology and targeted therapeutics continues to advance, the applications for this and similar reagents are poised to expand significantly.
References
- 1. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mannose receptor - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound [myskinrecipes.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 1632372-86-1 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thno.org [thno.org]
- 13. glycomindsynth.com [glycomindsynth.com]
- 14. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 15. biocompare.com [biocompare.com]
An In-depth Technical Guide to the Solubility and Stability of Azido-PEG4-alpha-D-mannose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG4-alpha-D-mannose, a heterobifunctional linker widely utilized in bioconjugation and targeted drug delivery. The document details the physicochemical properties, storage conditions, and general experimental considerations for this reagent.
Physicochemical Properties and Solubility
This compound is a molecule designed with three key functional components: an azide (B81097) group for "click chemistry" reactions, a polyethylene (B3416737) glycol (PEG) spacer, and a mannose moiety for biological targeting. The incorporation of a hydrophilic four-unit PEG spacer significantly influences its solubility profile.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Remarks |
| Water (H₂O) | Soluble | The hydrophilic PEG4 chain and the mannose moiety contribute to good aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for creating concentrated stock solutions. |
| Dichloromethane (DCM) | Soluble | Mentioned as a solvent for similar NHS-PEG-Mannose compounds, suggesting potential solubility for this compound as well.[1] |
For practical applications, it is recommended to determine the empirical solubility limit for your specific buffer system and concentration requirements.
Stability and Storage
The stability of this compound is critical for its successful application in multi-step bioconjugation processes. Proper storage is essential to prevent degradation of the azide and glycosidic bond.
Table 2: Recommended Storage and Handling Conditions
| Form | Storage Temperature | Duration | Conditions |
| Solid | -20°C | Up to 1 year | Store in a dry, dark environment under an inert gas to protect the azide group from reduction and hydrolysis. |
| Stock Solution | -80°C | Up to 6 months | For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] |
| Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage.[2] Aliquoting is still recommended. |
When preparing aqueous stock solutions, it is good practice to use sterile buffers and filter the solution through a 0.22 µm filter to remove any potential microbial contamination that could affect stability.[3] The stability of the molecule in solution can be influenced by pH; extreme pH values should be avoided to prevent hydrolysis of the glycosidic linkage and degradation of the PEG chain.
Experimental Protocols
While specific, validated protocols for this compound are not published, standard methodologies can be adapted to assess its solubility and stability.
3.1. Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol provides a reliable method for determining the thermodynamic solubility of a compound in a specific aqueous buffer.
-
Preparation: Prepare a series of vials with a fixed volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Addition of Compound: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the vials at a low speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the buffer to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a mass spectrometer.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound under the tested conditions.
3.2. Protocol for Assessing Stability in Aqueous Solution
This protocol can be used to evaluate the stability of this compound over time under specific storage conditions.
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired aqueous buffer.
-
Aliquoting: Dispense the solution into multiple sterile microcentrifuge tubes.
-
Storage: Store the aliquots under the desired conditions (e.g., 4°C, -20°C, -80°C).
-
Time Points: At designated time points (e.g., 0, 1, 7, 14, 30, and 60 days), remove one aliquot from each storage condition.
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a stability-indicating HPLC method. This method should be able to separate the intact compound from potential degradants.
-
Data Evaluation: Plot the percentage of the remaining intact compound against time for each storage condition to determine the degradation kinetics and shelf-life of the solution.
Visualization of Application Workflow
The primary application of this compound is in the targeted delivery of molecules to cells expressing mannose receptors, such as macrophages and dendritic cells.[4] This is achieved through a bioconjugation strategy, typically involving a "click chemistry" reaction.
Caption: Workflow for bioconjugation and targeted cell delivery using this compound.
This diagram illustrates the logical flow from the starting materials to the final cellular uptake. The molecule of interest, functionalized with an alkyne group, is reacted with this compound via a click chemistry reaction to form the mannosylated conjugate. This conjugate can then specifically bind to mannose receptors on target cells, leading to internalization.
References
A Technical Guide to Discovering Novel Protein-Glycan Interactions with Azido-PEG4-alpha-D-mannose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of Azido-PEG4-alpha-D-mannose, a specialized chemical probe, for the discovery and characterization of protein-glycan interactions. We will detail the underlying principles, experimental workflows, and data analysis strategies, offering a comprehensive resource for researchers in glycobiology, chemical biology, and drug development.
Introduction: The Importance of Protein-Glycan Interactions
Protein-glycan interactions are fundamental to a vast array of biological processes, including cellular communication, immune responses, pathogen recognition, and signal transduction.[1][2] Aberrant glycosylation patterns are frequently associated with diseases such as cancer and inflammatory disorders, making the proteins that recognize these glycans (glycan-binding proteins or GBPs) attractive targets for therapeutic intervention.[1][3][4] The study of these interactions, however, is challenged by their often low-to-moderate binding affinities and the complexity of the cellular environment.
This compound is a chemo-enzymatic tool designed to overcome these challenges. It consists of three key components:
-
α-D-mannose: A mannose moiety that specifically targets mannose-binding proteins (lectins).
-
Azido (B1232118) (-N₃) Group: A bioorthogonal handle that allows for covalent ligation to reporter molecules via "click chemistry."[5][6]
-
PEG4 Spacer: A polyethylene (B3416737) glycol linker that enhances aqueous solubility and provides spatial separation between the mannose and azido groups, reducing steric hindrance.[5][7]
This molecule enables a powerful strategy known as chemical proteomics to capture and identify mannose-binding proteins from complex biological samples.
The Chemical Proteomics Workflow
The core strategy involves using this compound as a "bait" to capture its binding partners, which are then tagged, enriched, and identified using mass spectrometry. This multi-step process provides a robust method for discovering previously unknown protein-glycan interactions.
The overall experimental workflow is depicted below.
Figure 1: Overall experimental workflow for identifying mannose-binding proteins.
Key Experimental Protocols
This section provides detailed methodologies for the critical steps in the workflow.
This protocol describes the capture of mannose-binding proteins from a cell lysate and their subsequent biotinylation via click chemistry.
Materials:
-
Cell or tissue lysate in non-denaturing lysis buffer (e.g., RIPA buffer without SDS).
-
This compound (stock solution in DMSO or water).
-
Alkyne-Biotin conjugate (e.g., DBCO-PEG4-Biotin for copper-free click, or a terminal alkyne for CuAAC).
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Protein concentration assay kit (e.g., BCA).
Procedure:
-
Lysate Preparation: Prepare a clarified cell lysate by standard methods. Determine the total protein concentration. For a typical experiment, start with 1-5 mg of total protein.
-
Probe Incubation: Dilute the protein lysate to a final concentration of 1-2 mg/mL in a binding buffer (e.g., PBS with 0.1% Tween-20). Add this compound to a final concentration of 10-50 µM.
-
Binding: Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the probe to bind to target proteins.
-
Click Chemistry (CuAAC Example):
-
Prepare a fresh click chemistry cocktail. For a 1 mL reaction, add:
-
10 µL of 100 mM Sodium Ascorbate.
-
10 µL of 100 mM CuSO₄.
-
10 µL of 50 mM TBTA ligand.
-
10 µL of 10 mM Alkyne-Biotin.
-
-
Add the cocktail to the lysate/probe mixture.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Reaction Quenching: Stop the reaction by adding 20 µL of 0.5 M EDTA. The sample is now ready for affinity purification.
This protocol details the enrichment of biotin-tagged proteins using streptavidin-coated magnetic beads.
Materials:
-
Streptavidin-coated magnetic beads.
-
Wash Buffer 1: 1% SDS in PBS.
-
Wash Buffer 2: 0.1% SDS in PBS.
-
Wash Buffer 3: PBS.
-
Urea solution (8 M in 50 mM Tris-HCl, pH 8.0).
-
Magnetic rack.
Procedure:
-
Bead Equilibration: Take an appropriate amount of streptavidin bead slurry (e.g., 50 µL for 1-5 mg lysate) and wash three times with PBS.
-
Capture: Add the biotinylated lysate to the equilibrated beads. Incubate for 1-2 hours at room temperature with rotation.
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads twice with Wash Buffer 1.
-
Wash the beads twice with Wash Buffer 2.
-
Wash the beads three times with PBS to remove all traces of detergent.
-
-
The beads now hold the enriched, biotinylated proteins, ready for elution or on-bead digestion.
Figure 2: Principle of streptavidin-biotin based affinity purification.
This protocol describes the preparation of captured proteins for mass spectrometry analysis directly on the beads.[8]
Materials:
-
Reduction Buffer: 10 mM DTT in 8 M Urea/Tris buffer.
-
Alkylation Buffer: 55 mM iodoacetamide (B48618) (IAA) in 8 M Urea/Tris buffer (prepare fresh and protect from light).
-
Trypsin solution (sequencing grade).
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0.
-
Formic acid (FA).
-
C18 desalting spin tips.
Procedure:
-
Reduction: Resuspend the protein-bound beads in 100 µL of Reduction Buffer. Incubate for 30 minutes at 37°C with shaking.
-
Alkylation: Cool the sample to room temperature. Add 100 µL of Alkylation Buffer and incubate for 20 minutes in the dark.
-
Quenching and Washing: Quench the reaction by adding 10 µL of 100 mM DTT. Wash the beads three times with 50 mM Tris-HCl buffer to remove urea.
-
Digestion: Resuspend the beads in 100 µL of Digestion Buffer containing 1 µg of trypsin. Incubate overnight at 37°C with shaking.
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant, which contains the digested peptides.
-
Perform a second elution by adding 50 µL of 0.1% formic acid to the beads, vortexing, and collecting the supernatant.
-
Combine the supernatants.
-
-
Desalting: Desalt the collected peptides using C18 spin tips according to the manufacturer's protocol.
-
Sample Finalization: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.
Data Presentation and Interpretation
Following LC-MS/MS analysis, data should be processed using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant). The output will be a list of identified proteins. A successful experiment is characterized by the significant enrichment of known or novel mannose-binding proteins over background. Quantitative proteomics methods, such as label-free quantification (LFQ) or stable isotope labeling, can provide relative abundance data.[3][9][10]
The results are typically summarized in a table.
Table 1: Representative Quantitative Mass Spectrometry Data for Identified Mannose-Interacting Proteins
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count | Score | Fold Enrichment (Sample vs. Control) |
| P02763 | TF | Serotransferrin | 45 | 2150 | 25.4 |
| P08603 | CD44 | CD44 antigen | 32 | 1870 | 18.9 |
| P16150 | LGALS3BP | Galectin-3-binding protein | 28 | 1540 | 35.1 |
| P61769 | HSPA8 | Heat shock cognate 71 kDa protein | 15 | 980 | 2.1 (Background) |
| Q08380 | MBL2 | Mannose-binding lectin | 22 | 1430 | 42.7 |
| P22897 | VCP | Transitional endoplasmic reticulum ATPase | 18 | 1100 | 1.8 (Background) |
Note: Data presented is hypothetical and for illustrative purposes only.
In this representative data, proteins like Mannose-binding lectin (MBL2) and Galectin-3-binding protein show high fold enrichment, indicating they are strong candidates for specific interactors with the mannose probe. Proteins with low fold enrichment are likely non-specific background binders.
Visualization of Key Concepts
Visualizing the core chemical reaction is crucial for understanding the labeling strategy.
Figure 3: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
This compound is a versatile and powerful tool for the discovery of protein-glycan interactions. The chemical proteomics workflow detailed in this guide—combining affinity-based capture, bioorthogonal ligation, and modern mass spectrometry—provides a robust platform for identifying novel mannose-binding proteins in complex biological systems.[11] The insights gained from these experiments can illuminate new biological pathways and provide novel targets for drug discovery and development, particularly in immunology and oncology.[5][7]
References
- 1. Protein Glycosylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. This compound [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Azido-PEG4-Trimannose [baseclick.eu]
- 8. mdpi.com [mdpi.com]
- 9. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative mass spectrometric analysis of glycoproteins combined with enrichment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling with Azido-PEG4-α-D-mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering is a powerful technique for the introduction of bioorthogonal chemical reporters into the glycans of living cells. This allows for the visualization, tracking, and enrichment of glycoconjugates. This document provides detailed protocols for the use of Azido-PEG4-α-D-mannose, a mannose analog containing an azide (B81097) group, for metabolic labeling of sialoglycans.
Azido-PEG4-α-D-mannose is a click chemistry reagent that combines an azide group with an alpha-D-mannose moiety via a PEG4 linker.[1] The mannose component facilitates its entry into the sialic acid biosynthesis pathway, where it is converted to an azido-sialic acid and subsequently incorporated into cell surface glycans. The azide group serves as a bioorthogonal handle for covalent modification with a variety of probes via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as click chemistry.[1] The PEG4 linker enhances the solubility and can reduce steric hindrance of the azide, potentially improving its accessibility for subsequent click reactions.
Signaling Pathway: Sialic Acid Biosynthesis and Incorporation of Azido-PEG4-α-D-mannose
The metabolic incorporation of Azido-PEG4-α-D-mannose into cellular glycans occurs through the sialic acid biosynthetic pathway. The exogenous Azido-PEG4-α-D-mannose is taken up by the cell and is processed by the same enzymatic machinery that synthesizes sialic acid from its natural precursor, N-acetyl-D-mannosamine (ManNAc). The bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK) is a key player in this pathway.[2] The azido-modified mannose analog is ultimately converted to the corresponding azido-sialic acid, which is then incorporated into glycoproteins and glycolipids in the Golgi apparatus and displayed on the cell surface.
References
Application Notes and Protocols for Azido-PEG4-alpha-D-mannose in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-alpha-D-mannose is a versatile chemical tool widely employed in bioconjugation and chemical biology. This molecule incorporates a mannose moiety for targeting specific cell surface receptors (mannose receptors), an azide (B81097) group that serves as a chemical handle for bioorthogonal "click" chemistry reactions, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance.[1] These features make it an ideal reagent for a variety of applications, including the targeted delivery of drugs, the labeling and tracking of cells, and the study of protein-carbohydrate interactions.
This document provides detailed protocols for two of the most common click chemistry reactions involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Signaling Pathways and Logical Relationships
The core principle behind the use of this compound in a biological context is the specific interaction between the mannose sugar and mannose receptors, which are primarily expressed on the surface of macrophages, dendritic cells, and certain types of cancer cells. This interaction facilitates the targeted delivery of the azide functionality to these cell populations. Once localized, the azide group can undergo a highly specific and efficient click reaction with a molecule containing a terminal alkyne (in CuAAC) or a strained cyclooctyne (B158145) (in SPAAC). This allows for the covalent attachment of a wide range of payloads, such as fluorescent dyes, therapeutic agents, or imaging probes.
Caption: Logical workflow of targeted cell labeling.
Experimental Protocols
Two primary click chemistry protocols are detailed below: the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Alkyne-Functionalized Peptide
This protocol describes the conjugation of this compound to a peptide containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in degassed PBS.
-
Prepare a 10 mM stock solution of the alkyne-functionalized peptide in degassed PBS.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
This compound solution (final concentration 1 mM)
-
Alkyne-peptide solution (final concentration 1.2 mM, 1.2 equivalents)
-
THPTA/TBTA solution (final concentration 1 mM)
-
CuSO₄ solution (final concentration 0.2 mM)
-
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2 mM.
-
Gently vortex the reaction mixture.
-
Incubate the reaction at room temperature for 1-4 hours. For more challenging conjugations, the reaction time can be extended overnight.[2]
-
-
Purification:
-
Purify the resulting glycoconjugate using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography to remove excess reagents and catalyst.
-
Quantitative Data for CuAAC:
| Parameter | Value/Range | Notes |
| Molar Ratio (Azide:Alkyne) | 1 : 1.2-1.5 | A slight excess of the alkyne component can drive the reaction to completion. |
| Final Concentration (Azide) | 0.1 - 5 mM | Higher concentrations generally lead to faster reaction rates. |
| Copper(II) Sulfate Concentration | 0.1 - 0.5 mM | The concentration of the copper catalyst is crucial for the reaction rate. |
| Ligand (THPTA/TBTA) Concentration | 0.5 - 2.5 mM | A 5-fold excess of ligand to copper is often used to stabilize the Cu(I) ion.[3] |
| Sodium Ascorbate Concentration | 1 - 5 mM | A reducing agent to maintain copper in the active Cu(I) state. |
| Reaction Time | 1 - 12 hours | Dependent on the specific reactants and concentrations. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| pH | 7.0 - 8.0 | The reaction is tolerant of a range of pH values but physiological pH is common for bioconjugation. |
| Typical Yield | >90% | CuAAC reactions are known for their high efficiency and yields.[2] |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol describes a two-step process for labeling the surface of live cells. First, cells are metabolically labeled with an azide-containing sugar precursor, which is then reacted with a DBCO-functionalized molecule. While this protocol uses N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) as an example for metabolic labeling, the second part of the protocol is directly applicable to cells that have been labeled with this compound.
Materials:
-
Cells expressing mannose receptors
-
This compound or Ac4ManNAz
-
Cell culture medium
-
Dibenzocyclooctyne (DBCO)-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Fluorescence microscope or flow cytometer
Procedure:
-
Metabolic Labeling (if starting with a precursor):
-
SPAAC Reaction:
-
Washing and Analysis:
-
Wash the cells three times with PBS to remove any unreacted DBCO-dye.
-
The cells are now fluorescently labeled and can be analyzed by fluorescence microscopy or flow cytometry.
-
Quantitative Data for SPAAC:
| Parameter | Value/Range | Notes |
| Ac4ManNAz Concentration (for metabolic labeling) | 10 - 50 µM | Optimal concentration can be cell-type dependent.[4][5] |
| Metabolic Labeling Time | 1 - 3 days | Time required for sufficient expression of azide groups on the cell surface.[4] |
| DBCO-reagent Concentration | 20 - 50 µM | The concentration of the strained alkyne.[4][5] |
| Molar Ratio (Azide:DBCO) | Not directly controlled in cell labeling | A sufficient excess of the DBCO reagent is used to ensure complete labeling of available azides. |
| Reaction Time | 30 - 60 minutes | SPAAC reactions are generally fast.[4] |
| Temperature | 37°C | Performed at physiological temperature for live-cell imaging. |
| pH | 7.4 (in culture medium/PBS) | Compatible with physiological conditions. |
| Typical Outcome | High labeling efficiency | SPAAC provides efficient labeling of cell surface azides. |
Experimental Workflow Diagrams
References
- 1. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG4-alpha-D-mannose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Azido-PEG4-alpha-D-mannose in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the efficient and specific conjugation of mannose moieties to a variety of molecules, facilitating research in targeted drug delivery, immunology, and glycobiology.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2][3][4] this compound is a valuable reagent in this context, featuring a terminal azide for conjugation, a hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance, and an alpha-D-mannose residue for specific biological targeting.[5][6]
The mannose moiety is recognized by various C-type lectin receptors, such as the mannose receptor (CD206), which is highly expressed on the surface of macrophages and dendritic cells.[7][8] This specific interaction allows for the targeted delivery of conjugated molecules—including small molecule drugs, peptides, proteins, and nanoparticles—to these key immune cells, opening avenues for novel immunotherapies, vaccines, and targeted drug delivery systems.[6][7][9][10]
Applications
-
Targeted Drug Delivery: Conjugation of therapeutic agents to this compound can direct them to macrophages and dendritic cells, enhancing efficacy and reducing off-target effects.[6][7]
-
Immunology and Vaccine Development: Mannosylated antigens can be efficiently taken up by antigen-presenting cells, leading to enhanced immune responses.[9][10]
-
Glycobiology Research: This reagent provides a straightforward method for creating well-defined glycoconjugates to study carbohydrate-protein interactions.[6]
-
Biomolecule Labeling: The click reaction allows for the specific attachment of mannose to proteins, lipids, and nucleic acids for tracking and functional studies.[7][11][12]
Data Presentation
Optimization of CuAAC Reaction Conditions
The concentration of the copper catalyst is a critical parameter in CuAAC reactions, influencing both the reaction efficiency and the potential for cytotoxicity due to residual copper. The following table summarizes data on the effect of copper catalyst concentration on mannose conjugation efficiency and cell viability.
| Copper (II) Sulfate Concentration (mM) | Relative Conjugation Efficiency (%) | Cell Viability (%) | Residual Copper (µg/mg polymer) |
| 0.1 | 60 ± 5 | 85 ± 7 | 0.2 ± 0.1 |
| 0.25 | 95 ± 3 | 92 ± 5 | 0.4 ± 0.1 |
| 0.5 | 98 ± 2 | 90 ± 6 | 0.8 ± 0.2 |
| 0.75 | 98 ± 2 | 88 ± 8 | 1.1 ± 0.3 |
| 1.0 | 99 ± 1 | 75 ± 9 | 1.5 ± 0.4 |
Data adapted from studies on mannose conjugation to polymeric nanoparticles. The optimal concentration balances high conjugation efficiency with minimal cytotoxicity.
Experimental Protocols
Protocol 1: General CuAAC Conjugation of an Alkyne-Modified Protein with this compound
This protocol describes a general method for conjugating an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Aminoguanidine (B1677879) hydrochloride (optional)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (if needed to dissolve reagents)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Stock Solutions:
-
Alkyne-Protein: Prepare a solution of the alkyne-modified protein in PBS at a concentration of 1-5 mg/mL (e.g., 25 µM for a 40 kDa protein).
-
This compound: Prepare a 10 mM stock solution in water or DMSO.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
THPTA: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.
-
Aminoguanidine: Prepare a 100 mM stock solution in water.
Reaction Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add this compound to the protein solution. A 2 to 10-fold molar excess of the azide over the alkyne is recommended.
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of CuSO₄ to THPTA is common. Let this mixture stand for 1-2 minutes.[13]
-
Add the copper/THPTA solution to the protein/azide mixture. The final concentration of CuSO₄ should be between 0.1 and 0.5 mM.
-
(Optional) Add aminoguanidine to the reaction mixture to a final concentration of 5 mM to prevent oxidative damage to the protein.[12][14]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Once the reaction is complete, quench it by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Purify the mannosylated protein using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
Characterization:
The success of the conjugation can be confirmed by:
-
SDS-PAGE: An increase in the molecular weight of the protein.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the mass of the glycoconjugate.
-
NMR Spectroscopy: For detailed structural confirmation of the triazole linkage and mannose moiety, particularly for smaller peptide conjugations.[15][16][17]
Protocol 2: Purification and Characterization of the Mannosylated Product
Purification by Size-Exclusion Chromatography (SEC):
-
Equilibrate an SEC column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the column.
-
Elute the protein conjugate with PBS. The higher molecular weight glycoconjugate will elute first, separated from the smaller unreacted azide, catalyst, and other small molecules.
-
Collect fractions and analyze them by UV-Vis spectroscopy (at 280 nm for protein) to identify the protein-containing fractions.
-
Pool the fractions containing the purified glycoconjugate.
Characterization by Mass Spectrometry:
-
Prepare the purified sample according to the instrument's requirements.
-
Acquire the mass spectrum.
-
Compare the observed molecular weight with the theoretical molecular weight of the mannosylated protein to confirm successful conjugation.
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azido-PEG4-Trimannose [baseclick.eu]
- 10. Design of neo-glycoconjugates that target the mannose receptor and enhance TLR-independent cross-presentation and Th1 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Strain-promoted alkyne-azide cycloaddition (SPAAC) with Azido-PEG4-alpha-D-mannose
An Application and Protocol Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG4-α-D-mannose
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction leverages the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), to react spontaneously and specifically with azide-functionalized molecules to form a stable triazole linkage.[1][2][3][]
Azido-PEG4-α-D-mannose is a versatile chemical probe that combines a bioorthogonal azide (B81097) handle with a mannose moiety via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[5] This structure allows it to be used in metabolic glycoengineering, where cells internalize the mannose analog and incorporate it into their natural glycosylation pathways, ultimately displaying the azide group on cell surface glycoproteins.[6][7][8] These azide-tagged cells can then be targeted with molecules functionalized with a strained alkyne (e.g., DBCO or BCN) for applications ranging from live-cell imaging and tracking to targeted drug delivery.[2][3][6] The PEG linker enhances aqueous solubility and minimizes steric hindrance, improving reaction efficiency.[1][9][10]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on utilizing Azido-PEG4-α-D-mannose in SPAAC reactions.
Key Features and Advantages of SPAAC
-
Biocompatibility : The reaction is copper-free, eliminating the cytotoxicity associated with copper catalysts, making it ideal for experiments in living systems.[1][2][9][10]
-
High Specificity (Bioorthogonality) : Azides and cyclooctynes react selectively with each other, showing minimal cross-reactivity with naturally occurring functional groups in biological samples.[1][2][10]
-
Mild Reaction Conditions : SPAAC proceeds efficiently in aqueous buffers under physiological temperature and pH.[1][2][9]
-
Fast Kinetics : The reaction between strained cyclooctynes and azides is rapid, enabling efficient labeling even at low concentrations.[2]
-
High Stability : The resulting triazole linkage is chemically stable, ensuring a permanent label.[1][9][10]
-
Versatility : This chemistry is suitable for a wide range of applications, including bioconjugation, live-cell imaging, surface functionalization, and targeted drug delivery.[2][3]
Quantitative Data Summary
Optimizing SPAAC reactions requires consideration of the cyclooctyne (B158145) structure, reaction buffer, and temperature. The following tables summarize key quantitative data to guide experimental design.
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes.
| Cyclooctyne Derivative | Reactant Azide | Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
|---|---|---|---|
| DBCO Derivatives | Model Azides | ~0.1 - 2.0[11] | High reactivity, allows for reaction monitoring via UV-Vis at ~310 nm.[9][11] |
| BCN Derivatives | Model Azides | ~0.75 (with azidobenzene)[12] | High reactivity and small size; reactivity can be influenced by isomer (endo/exo).[12][13] |
| DIBO Derivatives | Model Azides | Exceptionally fast[14][15] | Chemical modifications (e.g., oxidation to a ketone) can further increase reaction rates.[14][15] |
Note: Reaction rates are highly dependent on the specific azide, cyclooctyne structure, solvent, and temperature.[12]
Table 2: General Reaction Parameters for SPAAC Bioconjugation.
| Parameter | Recommended Condition | Notes |
|---|---|---|
| Molar Excess of Cyclooctyne | 2 to 4-fold molar excess over the azide[1] | Higher excess can increase reaction rate but may require removal post-reaction. Optimization may be required. |
| Solvent | Amine-free buffers (e.g., PBS, HEPES)[1][11] | Avoid buffers containing sodium azide (NaN₃) as it will react with the cyclooctyne.[16] |
| DMSO Concentration | Keep below 5% (v/v) for proteins[1] | Higher concentrations of organic solvents like DMSO may be used for small molecules but can denature sensitive biomolecules.[1][9][10] |
| Temperature | 4°C to 37°C[16] | Higher temperatures generally increase reaction rates. Room temperature is often sufficient.[1][16][17] |
| Incubation Time | 2 to 24 hours[1][16] | Reaction time depends on reactant concentrations, temperature, and the specific cyclooctyne used. Reactions are often complete within 4-12 hours at room temperature.[1] |
Visualizations
SPAAC Reaction Mechanism
Caption: SPAAC reaction between Azido-PEG4-α-D-mannose and a DBCO-functionalized molecule.
Experimental Workflow: Metabolic Labeling and Cell Surface Detection
Caption: Workflow for cell surface labeling using metabolic incorporation and SPAAC.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Azido (B1232118) Sugars
This protocol describes the metabolic incorporation of azide groups onto the surface of mammalian cells using an azide-modified mannosamine (B8667444) precursor, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is intracellularly converted to the azide-tagged sialic acid.[6][8]
Materials:
-
Mammalian cells of interest (e.g., Jurkat, A549)
-
Complete cell culture medium
-
Ac4ManNAz or Azido-PEG4-α-D-mannose
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell counting device (e.g., hemocytometer)
Procedure:
-
Prepare Azido Sugar Stock Solution: Dissolve Ac4ManNAz or Azido-PEG4-α-D-mannose in sterile DMSO to prepare a 10-50 mM stock solution. Store at -20°C.
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere or reach the desired confluency according to standard cell culture protocols.
-
Metabolic Labeling:
-
Dilute the azido sugar stock solution directly into the complete culture medium to achieve a final concentration of 10-50 µM. Note: The optimal concentration should be determined empirically for each cell line to maximize labeling and minimize potential physiological effects.[18]
-
As a negative control, culture a separate batch of cells in a medium containing an equivalent concentration of DMSO or a non-azide control sugar (e.g., Ac4ManNAc).[8]
-
-
Incubation: Culture the cells in the presence of the azido sugar for 1 to 3 days.[6][8] The incubation time can be optimized based on the cell type and the turnover rate of its surface glycans.
-
Harvesting and Washing:
-
For adherent cells, wash gently with PBS, then detach using a non-enzymatic cell dissociation buffer or gentle scraping. For suspension cells, directly pellet the cells by centrifugation.
-
Wash the cells two to three times with ice-cold PBS to remove any unincorporated azido sugar.
-
Count the cells and determine viability. The azide-labeled cells are now ready for the SPAAC reaction.
-
Protocol 2: SPAAC Labeling of Azide-Modified Cells with a Cyclooctyne Probe
This protocol details the reaction of azide-labeled cells with a cyclooctyne-conjugated detection reagent (e.g., DBCO-fluorophore).
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Control (unlabeled) cells
-
DBCO- or BCN-conjugated probe (e.g., DBCO-Cy5, BCN-FITC)
-
Anhydrous DMSO
-
PBS, pH 7.4 (amine-free)
-
Analysis equipment (fluorescence microscope or flow cytometer)
Procedure:
-
Prepare Cyclooctyne Probe Stock Solution: Dissolve the DBCO or BCN probe in anhydrous DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.[1][17]
-
Cell Preparation: Resuspend the azide-labeled and control cells in ice-cold PBS at a density of 1-5 x 10⁶ cells/mL.
-
SPAAC Reaction:
-
Add the cyclooctyne probe stock solution to the cell suspension to a final concentration of 25-100 µM. The optimal concentration should be determined empirically.
-
Gently mix the cell suspension.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 30 to 120 minutes.[1][17] Protect the samples from light if using a fluorescent probe. Incubation can also be performed at 4°C for longer periods (e.g., overnight) if necessary.[9]
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Remove the supernatant containing the unreacted probe.
-
Wash the cell pellet two to three times with ice-cold PBS to reduce background signal.
-
-
Analysis:
-
Resuspend the final cell pellet in a suitable buffer for analysis.
-
For Flow Cytometry: Analyze the fluorescence intensity of the labeled cells compared to the control cells.
-
For Fluorescence Microscopy: Mount the cells on a slide and visualize the localization of the fluorescent signal.
-
Protocol 3: General In-Solution SPAAC Bioconjugation
This protocol provides a general method for conjugating Azido-PEG4-α-D-mannose to a cyclooctyne-modified molecule (e.g., a protein, peptide, or small molecule) in solution.
Materials:
-
Azido-PEG4-α-D-mannose
-
Cyclooctyne-functionalized molecule (e.g., DBCO-Protein)
-
Amine-free reaction buffer (e.g., PBS, HEPES, pH 7.4)[1]
-
Anhydrous DMSO
-
Purification system (e.g., SEC, RP-HPLC, or spin desalting column)[9][10][19]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Azido-PEG4-α-D-mannose in the reaction buffer or water.
-
Prepare a stock solution of the cyclooctyne-functionalized molecule. If it is a protein, ensure it is in an appropriate amine-free buffer.[1] If the molecule is not water-soluble, prepare a concentrated stock in an organic solvent like DMSO.
-
-
SPAAC Reaction:
-
In a reaction tube, combine the cyclooctyne-functionalized molecule with the Azido-PEG4-α-D-mannose.
-
A 2-4 fold molar excess of one reactant over the other is a good starting point to drive the reaction to completion.[1]
-
If using an organic solvent for one of the components, ensure the final concentration in the reaction mixture is low enough to not compromise the stability of the biomolecules (ideally <5% v/v for proteins).[1]
-
-
Incubation:
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate from excess unreacted starting materials.
-
The choice of purification method depends on the properties of the conjugate. Common methods include:
-
-
Characterization: Characterize the final conjugate using appropriate analytical techniques, such as mass spectrometry, SDS-PAGE, or HPLC, to confirm successful conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. thno.org [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Cell Surface Glycans
For researchers, scientists, and drug development professionals, the ability to specifically label and visualize cell surface glycans is crucial for understanding their roles in cellular communication, disease progression, and as therapeutic targets. This document provides detailed protocols and application notes for two distinct methods of labeling cell surface glycans using azide-functionalized molecules:
Part 1: Metabolic Labeling of Sialic Acid Residues with Ac4ManNAz
This section details the widely established method of metabolic glycoengineering using tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). This compound serves as a precursor for the biosynthesis of azido-sialic acids, which are subsequently incorporated into cell surface glycans.
Part 2: Direct Labeling of Cell Surfaces via Mannose Receptor Targeting with Azido-PEG4-alpha-D-mannose
This section focuses on the application of this compound as a tool for directly labeling cells that express mannose receptors. This method relies on the specific interaction between the mannose moiety and its receptor, followed by bioorthogonal "click" chemistry.
Part 1: Metabolic Labeling of Cell Surface Sialoglycans with Ac4ManNAz
Application Notes
Metabolic glycoengineering with Ac4ManNAz is a powerful two-step technique for labeling cell surface sialoglycans.[1][2][3] First, cells are incubated with Ac4ManNAz, a cell-permeable synthetic sugar.[4] Intracellular esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway.[4] This leads to the production of N-azidoacetylneuraminic acid (Neu5Az or SiaNAz), which is then incorporated into the glycan chains of glycoproteins and glycolipids on the cell surface.[4]
The introduced azide (B81097) group is a bioorthogonal chemical reporter, meaning it is chemically inert within the biological system but can be specifically reacted with an external probe.[1] This second step involves a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), to attach a detection or affinity tag (e.g., a fluorophore or biotin) to the azide-modified glycans.[1][5] This enables the visualization, quantification, and enrichment of newly synthesized sialoglycoproteins.[5]
Key Considerations:
-
Concentration Optimization: The optimal concentration of Ac4ManNAz can vary between cell types and experimental goals. While higher concentrations (e.g., 50 µM) may increase labeling efficiency, they can also induce physiological changes in cells, such as reduced proliferation and altered gene expression.[1][2] Studies suggest that a lower concentration, such as 10 µM, can provide sufficient labeling for cell tracking and proteomic analysis with minimal impact on cellular function.[1]
-
Incubation Time: The time required for optimal labeling depends on the cell type's metabolic rate and the turnover of its cell surface glycans. Incubation times typically range from 24 to 72 hours.
-
Click Chemistry Reaction: For live-cell imaging, copper-free click chemistry (SPAAC) using cyclooctyne-bearing probes (e.g., DBCO, BCN) is preferred due to the cytotoxicity of copper catalysts.[4][6] For fixed cells or cell lysates, CuAAC can be a highly efficient ligation method.
Quantitative Data Presentation
| Parameter | Cell Line | Ac4ManNAz Concentration | Incubation Time | Labeling Efficiency / Observation | Reference |
| Cell Viability | hMSC-TERT | 20 µM | - | >67% | [7] |
| Cell Viability | hMSC-TERT | 50 µM | - | 40-60% | [7] |
| Fluorescence Intensity | hMSC-TERT | 20 µM | 2 days | 2.4-fold higher than control | [7] |
| Fluorescence Intensity | hMSC-TERT | 50 µM | 2 days | 3.2-fold higher than control | [7] |
| Cellular Function | A549 | 10 µM | 3 days | Minimal physiological and biochemical changes | [1] |
| Cellular Function | A549 | 50 µM | 3 days | Decreased proliferation, migration, and invasion ability | [1] |
Experimental Protocols
Protocol 1.1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
-
Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM.
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM). Remove the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Culture the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for the metabolic incorporation of the azido-sugar.
Protocol 1.2: Detection of Azide-Labeled Glycans via SPAAC for Fluorescence Microscopy
-
Cell Preparation: After metabolic labeling, wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz.
-
Probe Incubation: Prepare a solution of a DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5) in a suitable buffer (e.g., PBS or serum-free medium) at a concentration of 10-50 µM. Add the probe solution to the cells.
-
Reaction: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove the excess fluorescent probe.
-
Fixation and Permeabilization (Optional): If intracellular staining is desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Counterstaining (Optional): Stain the cell nuclei with a suitable counterstain like DAPI.
-
Imaging: Mount the coverslip on a microscope slide with an anti-fade mounting medium and visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.
Visualizations
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 3. thno.org [thno.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acid-PEG4-alpha-D-mannose | BroadPharm [broadpharm.com]
Application Notes and Protocols for In Vivo Metabolic Labeling with Azido-PEG4-alpha-D-mannose
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Metabolic glycoengineering is a powerful technique for the study of glycans in living organisms. This approach involves the introduction of unnatural monosaccharides bearing a bioorthogonal chemical reporter, such as an azide (B81097) group, into cellular metabolic pathways. These modified sugars are incorporated into glycoconjugates, enabling their visualization and characterization. Azido-PEG4-alpha-D-mannose is a novel metabolic label that allows for the investigation of mannosylated glycoproteins in vivo. This compound consists of three key components: an azide group for bioorthogonal ligation, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an alpha-D-mannose moiety for metabolic incorporation into glycan structures.
Principle of Metabolic Labeling
Once introduced into an organism, this compound is processed by the cellular machinery responsible for mannose metabolism. The mannose moiety is recognized and incorporated into various glycans, including N-linked and O-linked glycoproteins. The presence of the azide group on the modified glycan allows for its specific detection and manipulation using "click chemistry". This bioorthogonal reaction, which can be either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enables the covalent attachment of probes for imaging, enrichment, and proteomic analysis.[1][2] The PEG4 linker enhances the bioavailability and solubility of the molecule, potentially leading to improved incorporation efficiency in vivo compared to non-PEGylated analogs.
Applications
-
Proteomic Analysis of Glycoproteins: Labeled glycoproteins can be enriched from complex biological samples using affinity probes that react with the azide group. Subsequent analysis by mass spectrometry allows for the identification and quantification of specific mannosylated proteins.
-
In Vivo Imaging: The azide-labeled glycans can be visualized in vivo by administering a probe conjugated to a fluorescent dye or an imaging agent that reacts via click chemistry.[3] This enables the tracking of glycosylated cells and tissues in real-time.
-
Targeted Drug Delivery: The mannose moiety can target cells with high mannose receptor expression, such as macrophages and dendritic cells. This allows for the targeted delivery of therapeutic agents conjugated to the azide group.[2]
-
Studying Glycan Dynamics: Metabolic labeling with this compound allows for the investigation of glycan biosynthesis, turnover, and trafficking in living organisms under various physiological and pathological conditions.
Quantitative Data
The following tables provide example quantitative data based on studies with similar azido-sugar analogs, such as Ac4ManNAz. Optimal concentrations and labeling times for this compound should be empirically determined.
Table 1: Example Concentrations for Metabolic Labeling
| Application | Compound | Concentration/Dosage | Incubation/Administration Time | Reference Organism/Cell Line |
| In Vitro Cell Labeling | Ac4ManNAz | 10 - 50 µM | 24 - 72 hours | Various mammalian cell lines[4] |
| In Vivo Labeling (Mouse) | Ac4ManNAz | 300 mg/kg/day | 7 days | Mouse[5] |
| In Vivo Labeling (Mouse) | This compound | To be determined (start with a range around the Ac4ManNAz dosage) | To be determined | Mouse |
Table 2: Example Quantitative Proteomics Data
| Protein ID | Gene Name | Fold Change (Treated vs. Control) | Function |
| P02768 | ALB | 1.2 | Serum albumin, carrier protein |
| Q61823 | CD44 | 3.5 | Cell-surface glycoprotein, cell adhesion |
| P10909 | ITGA2 | 2.8 | Integrin alpha-2, cell-matrix adhesion |
| P01892 | H2-K1 | 4.1 | Histocompatibility antigen, immune response |
This table represents hypothetical data from a quantitative proteomics experiment comparing the abundance of mannosylated glycoproteins in treated versus control animals. The fold change indicates the relative enrichment of the protein in the labeled sample.
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Glycoproteins in a Mouse Model
Materials:
-
This compound
-
Sterile PBS (phosphate-buffered saline)
-
Vehicle (e.g., DMSO, saline)
-
Alkynyl-probe (e.g., alkyne-biotin for enrichment, alkyne-fluorophore for imaging)
-
Click chemistry reagents (e.g., copper (II) sulfate (B86663), reducing agent, ligand for CuAAC; or a DBCO/BCN-containing probe for SPAAC)
-
Animal model (e.g., C57BL/6 mice)
-
Standard laboratory equipment for animal handling and tissue processing
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of a biocompatible solvent (e.g., DMSO).
-
Further dilute the stock solution in sterile PBS to the desired final concentration. The final concentration of the vehicle should be non-toxic. Note: The optimal dosage needs to be determined empirically. A starting point could be in the range of 100-300 mg/kg body weight.
-
-
Administration to Mice:
-
Administer the this compound solution to mice via intraperitoneal (i.p.) injection.
-
Administer daily for a period of 5-7 days to allow for sufficient metabolic incorporation. A control group of mice should be injected with the vehicle solution only.
-
-
Detection of Labeled Glycoproteins (Ex Vivo):
-
After the labeling period, euthanize the mice and harvest tissues of interest.
-
Homogenize the tissues in a suitable lysis buffer.
-
Perform a click chemistry reaction on the tissue lysate to conjugate a reporter molecule to the azide-labeled glycoproteins.
-
For CuAAC: Incubate the lysate with an alkyne-probe (e.g., 100 µM alkyne-biotin), copper (II) sulfate (e.g., 1 mM), a reducing agent (e.g., 1 mM sodium ascorbate), and a copper-chelating ligand.
-
For SPAAC: Incubate the lysate with a cyclooctyne-functionalized probe (e.g., DBCO-biotin).
-
-
The reaction is typically carried out at room temperature for 1-2 hours.
-
-
Downstream Analysis:
-
For Proteomics:
-
If an alkyne-biotin probe was used, enrich the biotinylated glycoproteins using streptavidin-coated beads.
-
Elute the enriched proteins and prepare them for analysis by mass spectrometry.
-
-
For Imaging (Western Blot):
-
Separate the proteins in the clicked lysate by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with streptavidin-HRP (if using a biotin (B1667282) probe) or an antibody against the fluorescent tag.
-
-
Protocol 2: In Vivo Imaging of Labeled Glycoproteins
Procedure:
-
Metabolic Labeling:
-
Follow steps 1 and 2 from Protocol 1 to label the glycoproteins in the mice.
-
-
In Vivo Click Reaction (SPAAC):
-
On the day after the final this compound injection, administer a DBCO-conjugated imaging probe (e.g., DBCO-fluorophore) to the mice, typically via intravenous (i.v.) injection.[3][6]
-
Allow time for the probe to circulate and react with the azide-labeled glycans. The optimal time will depend on the pharmacokinetics of the probe.
-
-
Imaging:
-
Image the live animals using an appropriate imaging modality (e.g., fluorescence imaging).
-
Alternatively, euthanize the animals, harvest the organs, and image them ex vivo.
-
Visualizations
Caption: Metabolic incorporation of this compound.
Caption: Experimental workflow for in vivo metabolic labeling and analysis.
Caption: Potential impact on cell signaling pathways.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thno.org [thno.org]
Application Note: Proteomic Analysis of Mannosylated Proteins Using Azido-PEG4-alpha-D-mannose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein glycosylation is a critical post-translational modification (PTM) that plays a vital role in a myriad of cellular processes, including protein folding, cell-cell communication, and signaling.[1] O-linked mannosylation, the attachment of a mannose sugar to a serine or threonine residue, is an essential modification conserved from yeast to humans.[2] Dysregulation in glycosylation patterns is often associated with various diseases, including cancer and metabolic disorders.[1][3]
This application note details a powerful chemical proteomics strategy for the identification and analysis of mannosylated proteins. The method utilizes Azido-PEG4-alpha-D-mannose, a mannose analog containing a bioorthogonal azide (B81097) group.[4] This sugar analog is metabolically incorporated into glycoproteins by the cell's own biosynthetic machinery.[1][5] The embedded azide "handle" allows for the selective chemical tagging of these proteins using click chemistry.[6][7] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is used to attach a biotin (B1667282) tag to the modified glycoproteins.[8] These biotinylated proteins can then be efficiently enriched using streptavidin affinity chromatography and subsequently identified by mass spectrometry (MS)-based proteomics.[9][10] This workflow enables the sensitive and specific profiling of the mannosylated proteome.
Experimental Workflow
The overall experimental workflow consists of several key stages: metabolic labeling of cells with this compound, cell lysis, click chemistry-mediated biotinylation of azide-labeled glycoproteins, affinity purification of the tagged proteins, and finally, proteomic analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][11]
Figure 1: General workflow for proteomic analysis using this compound.
Detailed Experimental Protocols
Here we provide detailed protocols for each major step in the workflow.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of the azido-sugar into cellular glycoproteins.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to approximately 70-80% confluency using standard cell culture techniques.
-
Prepare the labeling medium by supplementing the complete culture medium with this compound to a final concentration of 25-50 µM. A titration experiment is recommended to optimize the concentration for your specific cell line.
-
Remove the existing medium from the cells, wash once with sterile PBS, and replace it with the prepared labeling medium.
-
Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2).
-
After incubation, harvest the cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS to remove any residual labeling reagent. The cell pellet can be stored at -80°C or used immediately for lysis.
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
Lysis buffer (e.g., RIPA buffer containing 1% SDS and protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Resuspend the cell pellet from Protocol 1 in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Determine the total protein concentration using a standard method like the BCA assay, following the manufacturer’s instructions.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol attaches a biotin tag to the azide-modified glycoproteins for subsequent enrichment.[12][13]
Materials:
-
Protein lysate from Protocol 2
-
Biotin-Alkyne (e.g., Biotin-PEG4-Alkyne, 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP, 50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4, 50 mM stock in water)
Procedure:
-
In a microcentrifuge tube, combine 1 mg of protein lysate with the click chemistry reagents. The final reaction volume should be adjusted with PBS or lysis buffer.
-
Add the reagents in the following order to the protein lysate:
-
Biotin-Alkyne (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding CuSO4 to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature in the dark (e.g., by wrapping the tube in foil).
-
Quench the reaction by adding 10 mM EDTA or by proceeding directly to protein precipitation/purification.
Protocol 4: Enrichment of Glycoproteins
Materials:
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., 1% SDS in PBS)
-
PBS
Procedure:
-
Equilibrate the required amount of streptavidin beads by washing them three times with the wash buffer.
-
Add the click-reacted lysate from Protocol 3 to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature with gentle end-over-end rotation to allow the biotinylated proteins to bind to the streptavidin.
-
Pellet the beads using a magnetic stand or centrifugation. Discard the supernatant which contains unbound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes:
-
Twice with Wash Buffer (1% SDS in PBS).
-
Once with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5.
-
Twice with PBS.
-
Protocol 5: On-Bead Tryptic Digestion
Materials:
-
Reduction solution: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate (ABC)
-
Alkylation solution: 55 mM Iodoacetamide (IAA) in 50 mM ABC (freshly prepared, light-sensitive)
-
Sequencing-grade modified Trypsin (e.g., Promega)
-
50 mM Ammonium Bicarbonate (ABC)
Procedure:
-
Resuspend the washed beads from Protocol 4 in the reduction solution and incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add the alkylation solution and incubate for 20 minutes in the dark.
-
Wash the beads three times with 50 mM ABC to remove DTT and IAA.
-
Resuspend the beads in 50 mM ABC and add trypsin (typically at a 1:50 enzyme-to-protein ratio, estimated).
-
Incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant, which contains the digested peptides.
-
Perform a second elution from the beads with 0.1% formic acid to ensure complete peptide recovery. Combine the supernatants.
-
Desalt the peptides using a C18 StageTip or ZipTip prior to MS analysis.
Data Presentation
Following LC-MS/MS analysis and database searching, the identified glycoproteins can be summarized in a table. This allows for easy comparison between different experimental conditions and provides a clear overview of the results.[14] A typical data summary table includes the protein accession number, protein name, number of unique peptides identified, and sequence coverage.
Table 1: Representative Data of Mannosylated Proteins Identified from HEK293 Cells
| UniProt Acc. | Protein Name | Gene Name | Unique Peptides | Sequence Coverage (%) |
| P04049 | Cadherin-1 | CDH1 | 12 | 18 |
| P14780 | Integrin alpha-5 | ITGA5 | 9 | 11 |
| Q08380 | Protein O-mannosyl-transferase 1 | POMT1 | 7 | 15 |
| P31946 | Laminin subunit alpha-2 | LAMA2 | 6 | 8 |
| P19023 | Alpha-dystroglycan | DAG1 | 5 | 13 |
Note: This table contains example data for illustrative purposes.
Biological Context and Signaling
Mannosylation is integral to the function of many cell surface and secreted proteins that mediate cell-cell and cell-matrix interactions.[2] For example, the proper glycosylation of receptors is often a prerequisite for ligand binding and subsequent downstream signaling that regulates cellular processes like adhesion, migration, and proliferation.
Figure 2: Mannosylation in receptor-mediated signaling.
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Global View of Domain-Specific O-Linked Mannose Glycosylation in Glycoengineered Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Chapter 8 Quantitative proteomics data analysis | Omics Data Analysis [uclouvain-cbio.github.io]
Application Notes and Protocols: Azido-PEG4-α-D-mannose in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-α-D-mannose is a heterobifunctional linker molecule designed for the targeted delivery of therapeutic agents. It features three key components: an α-D-mannose moiety for targeting the mannose receptor (CD206), a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for covalent conjugation to drug molecules or delivery vehicles via "click chemistry".[1][2][3] The mannose receptor is a C-type lectin predominantly expressed on the surface of macrophages, dendritic cells, and certain types of cancer cells, making it an attractive target for delivering therapies for cancer, infectious diseases, and inflammatory conditions.[4][5][6] This document provides detailed application notes and experimental protocols for the use of Azido-PEG4-α-D-mannose in the development of targeted drug delivery systems.
Mechanism of Action: Mannose Receptor-Mediated Endocytosis
The targeting strategy relies on the specific recognition of the mannose ligand by the mannose receptor (CD206) on the cell surface. This interaction triggers receptor-mediated endocytosis, a highly efficient process for internalizing extracellular material.[6] Once the drug-carrier conjugate binds to the mannose receptor, the cell membrane invaginates to form an endosome, engulfing the conjugate and transporting it into the cell's interior. This targeted uptake mechanism can significantly increase the intracellular concentration of the therapeutic agent in the target cells while minimizing exposure to non-target cells, thereby enhancing efficacy and reducing off-target toxicity.[7]
Figure 1: Mannose receptor-mediated endocytosis pathway for targeted drug delivery.
Physicochemical Properties and Characterization
The successful development of a targeted drug delivery system requires thorough physicochemical characterization of the nanoparticles both before and after conjugation with Azido-PEG4-α-D-mannose and the therapeutic agent.
Table 1: Key Physicochemical Characterization Parameters for Mannosylated Nanoparticles
| Parameter | Method(s) | Typical Values for Liposomal Formulations | Importance |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), Cryo-Transmission Electron Microscopy (Cryo-TEM) | 100 - 200 nm[8][9][10] | Influences biodistribution, circulation time, and cellular uptake.[11] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[8][9] | Indicates the uniformity of the nanoparticle population. |
| Zeta Potential | Laser Doppler Electrophoresis | -10 mV to -40 mV (for anionic liposomes)[8][9][12] | Predicts the stability of the nanoparticle suspension and influences interactions with biological membranes.[11] |
| Drug Loading Content (DLC) | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy | 5 - 15% (w/w) for Doxorubicin[2] | The weight percentage of the drug relative to the total weight of the nanoparticle. |
| Encapsulation Efficiency (EE) | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy | > 90% for Doxorubicin (B1662922) (remote loading)[10][13] | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. |
Experimental Protocols
Protocol 1: Conjugation of Azido-PEG4-α-D-mannose to DBCO-Functionalized Liposomes via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry conjugation of Azido-PEG4-α-D-mannose to pre-formed liposomes containing a dibenzocyclooctyne (DBCO)-functionalized lipid.[3][14][15][16]
Materials:
-
Pre-formed liposomes containing a DBCO-functionalized lipid (e.g., DSPE-PEG-DBCO)
-
Azido-PEG4-α-D-mannose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50)
Procedure:
-
Prepare Solutions:
-
Dissolve Azido-PEG4-α-D-mannose in DMSO to a stock concentration of 10 mg/mL.
-
Ensure the DBCO-functionalized liposome (B1194612) suspension is at a known lipid concentration in PBS.
-
-
Conjugation Reaction:
-
In a sterile microcentrifuge tube, add the DBCO-functionalized liposome suspension.
-
Add the Azido-PEG4-α-D-mannose solution to the liposome suspension. A 5- to 10-fold molar excess of the azido-linker relative to the DBCO-lipid is recommended to ensure complete reaction.
-
Gently mix the reaction mixture and incubate at room temperature for 4-12 hours with gentle agitation.
-
-
Purification:
-
Remove unreacted Azido-PEG4-α-D-mannose by passing the reaction mixture through a pre-equilibrated SEC column using PBS as the mobile phase.
-
Collect the fractions containing the mannosylated liposomes.
-
-
Characterization:
-
Characterize the purified mannosylated liposomes for size, PDI, and zeta potential using DLS.
-
Confirm the successful conjugation by a suitable method, such as a lectin binding assay using Concanavalin A.
-
Figure 2: Workflow for SPAAC conjugation of Azido-PEG4-α-D-mannose to a DBCO-liposome.
Protocol 2: In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol details the quantification of cellular uptake of fluorescently labeled mannosylated liposomes by mannose receptor-positive (e.g., RAW 264.7 macrophages, MDA-MB-231 breast cancer cells) and negative (e.g., HEK293) cell lines.[7][17][18][19]
Materials:
-
Mannose receptor-positive and -negative cell lines
-
Complete cell culture medium
-
Fluorescently labeled mannosylated liposomes (e.g., containing DiD or a similar fluorescent dye)
-
Unlabeled mannosylated liposomes (for competition assay)
-
Free D-mannose (for competition assay)
-
PBS, pH 7.4
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Incubation with Liposomes:
-
Prepare serial dilutions of the fluorescently labeled mannosylated liposomes in complete cell culture medium.
-
For competition assays, pre-incubate cells with a high concentration of free D-mannose (e.g., 50 mM) or unlabeled mannosylated liposomes for 30 minutes before adding the fluorescent liposomes.
-
Aspirate the old medium from the cells and add the liposome-containing medium.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
Aspirate the liposome-containing medium and wash the cells three times with cold PBS.
-
Harvest the cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the cells.
-
Table 2: Representative In Vitro Cellular Uptake and Cytotoxicity Data
| Cell Line | Delivery System | Parameter | Value | Reference |
| MCF-7 | Doxorubicin-loaded Micelles | IC50 (Free Dox) | 1.1 µg/mL | [2] |
| IC50 (Dox-Micelles) | 1.8 µg/mL | [2] | ||
| MDA-MB-231 | Doxorubicin-loaded Micelles | IC50 (Free Dox) | 1.38 µg/mL | [2] |
| IC50 (Dox-Micelles) | 0.9 µg/mL | [2] | ||
| RAW 264.7 | Mannosylated vs. Non-mannosylated Nanoparticles | Uptake Enhancement | ~2-fold increase with mannosylation | [12] |
Protocol 3: In Vivo Antitumor Efficacy and Imaging Study
This protocol outlines a general procedure for evaluating the in vivo therapeutic efficacy and biodistribution of doxorubicin-loaded mannosylated liposomes in a tumor-bearing mouse model.[20][21][22][23][24]
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with 4T1 breast cancer xenografts)
-
Doxorubicin-loaded mannosylated liposomes
-
Control formulations (e.g., free doxorubicin, non-mannosylated liposomes)
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Calipers for tumor measurement
Procedure:
-
Animal Model:
-
Establish tumors by subcutaneously injecting a suitable number of cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomly divide the mice into treatment groups (e.g., PBS control, free doxorubicin, doxorubicin-loaded non-mannosylated liposomes, doxorubicin-loaded mannosylated liposomes).
-
Administer the formulations intravenously via the tail vein at a predetermined dose and schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
In Vivo Imaging:
-
If using fluorescently labeled liposomes, image the mice at various time points post-injection using an in vivo imaging system to track the biodistribution and tumor accumulation of the liposomes.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors and major organs.
-
Weigh the tumors and perform ex vivo imaging to confirm nanoparticle accumulation.
-
Process tissues for histological or further molecular analysis.
-
Table 3: Representative In Vivo Efficacy Data
| Tumor Model | Treatment Group | Tumor Growth Inhibition | Reference |
| 4T1 Murine Breast Cancer | Free Doxorubicin | ~50% | [21] |
| Mannosylated Doxorubicin Nanoparticles | ~70% | [21] |
digraph "In_Vivo_Workflow" { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Tumor_Inoculation" [label="Tumor Cell\nInoculation"]; "Tumor_Growth" [label="Tumor Growth\n(50-100 mm³)"]; "Treatment" [label="Intravenous\nTreatment Administration"]; "Monitoring" [label="Tumor & Body Weight\nMonitoring"]; "Imaging" [label="In Vivo Imaging"]; "Endpoint" [label="Endpoint Analysis:\nTumor & Organ Excision"];
"Tumor_Inoculation" -> "Tumor_Growth"; "Tumor_Growth" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Imaging" [style=dashed]; "Monitoring" -> "Endpoint"; }
Figure 3: General workflow for an in vivo antitumor efficacy study.
Conclusion
Azido-PEG4-α-D-mannose is a valuable tool for the development of targeted drug delivery systems. Its modular design allows for the specific targeting of mannose receptor-expressing cells and provides a versatile platform for conjugating a wide range of therapeutic agents using efficient click chemistry. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate novel mannose-targeted nanomedicines for various therapeutic applications. Further optimization of nanoparticle formulation, ligand density, and drug loading will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jrmds.in [jrmds.in]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Mannose receptor - Wikipedia [en.wikipedia.org]
- 5. gentaurpdf.com [gentaurpdf.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. encapsula.com [encapsula.com]
- 17. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Optically Active Nanomaterials for Bioimaging and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optical Imaging and Magnetic Field Targeting of Magnetic Nanoparticles in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycoprotein Imaging with Azido-PEG4-alpha-D-mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-alpha-D-mannose is a powerful chemical tool for the investigation of glycoproteins, a class of proteins critical to a myriad of biological processes. This molecule enables the metabolic labeling of glycoproteins by leveraging the cell's natural biosynthetic pathways. Once incorporated, the azide (B81097) group serves as a bioorthogonal handle for covalent modification with imaging probes or other tags via click chemistry. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an effective reagent for a variety of applications in glycobiology, drug delivery, and diagnostics.[1] This document provides detailed protocols for the use of this compound in glycoprotein (B1211001) imaging and summarizes relevant quantitative data.
Principle of the Method
The methodology is a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound. The mannose analog is taken up by the cells and incorporated into newly synthesized glycoproteins through the N-linked glycosylation pathway.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified glycoproteins are then detected by covalently attaching a probe molecule containing a complementary reactive group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] These reactions are highly specific and can be performed in a biological context with minimal side reactions.[2]
Data Presentation
Table 1: Recommended Parameters for Metabolic Labeling with Azido-Sugars
| Parameter | Recommended Range | Notes |
| Cell Type | Various mammalian cell lines (e.g., A549, HeLa, Jurkat) | Optimization may be required for specific cell lines. |
| This compound Concentration | 10 - 50 µM | Higher concentrations (e.g., 50 µM) may lead to decreased cell proliferation and other physiological changes. A concentration of 10 µM has been shown to provide sufficient labeling efficiency with minimal impact on cell function for a similar compound, Ac4ManNAz.[4][5][6] |
| Incubation Time | 24 - 72 hours | The optimal time depends on the rate of glycoprotein synthesis and turnover in the specific cell line. Labeling typically increases over the first 24 hours.[7] |
| Cell Seeding Density | 1-5 x 10^5 cells/mL | Adjust based on the culture vessel and experimental endpoint. |
Table 2: Comparison of Labeling Efficiency with Different Azido-Sugars (Adapted from a study on HepG2 cells)[7]
| Azido-Sugar (at 200 µM) | Incubation Time (hours) | Relative Fluorescence Intensity (Arbitrary Units) |
| Azido-Mannose Derivative | 72 | ~1500 |
| Azido-Galactose Derivative | 72 | ~2500 |
| Control (PBS) | 72 | ~200 |
Note: This data is from a study comparing an azido-mannose derivative (ManAz) with an azido-galactose derivative (GalAz) and is provided for illustrative purposes to demonstrate a method for quantifying labeling efficiency. Actual fluorescence intensity will vary depending on the specific probe, imaging system, and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with this compound
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 70-80% confluency at the time of imaging.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido-sugar. The cells are now ready for click chemistry labeling.
Protocol 2: Fluorescent Imaging of Labeled Glycoproteins via SPAAC
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
PBS
Procedure:
-
Prepare Staining Solution: Prepare a solution of the DBCO-fluorophore in PBS at the desired concentration (e.g., 5-20 µM).
-
Labeling Reaction: Add the staining solution to the washed, metabolically labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with PBS to remove any unreacted fluorescent probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 3: Western Blot Analysis of Labeled Glycoproteins via CuAAC
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin conjugate
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Streptavidin-HRP conjugate
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells in lysis buffer and determine the protein concentration.
-
Click Reaction Mixture: For each sample, prepare a click reaction mixture containing the cell lysate (e.g., 50 µg of protein), alkyne-biotin, CuSO4, and THPTA in PBS.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to initiate the click reaction.
-
Incubation: Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the proteins to remove excess reagents.
-
SDS-PAGE and Western Blotting: Resuspend the protein pellet in loading buffer, separate the proteins by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with streptavidin-HRP conjugate and detect the biotinylated glycoproteins using a chemiluminescence substrate.
Visualization of Workflows and Pathways
Concluding Remarks
This compound provides a versatile and effective tool for the study of glycoproteins. The protocols outlined in this document offer a starting point for researchers to visualize and analyze glycoprotein dynamics in a variety of biological contexts. Optimization of labeling conditions for specific cell types and experimental goals is recommended to achieve the best results. The ability to tag and visualize glycoproteins using this method will continue to be instrumental in advancing our understanding of their roles in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Labeled with Azido-PEG4-alpha-D-mannose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering with azido-sugars is a powerful technique for the detection and characterization of glycans on the cell surface. This method involves the introduction of a bioorthogonal chemical reporter, the azide (B81097) group, into cellular glycans through the cell's own metabolic pathways. Azido-PEG4-alpha-D-mannose is a mannose analog containing an azide group and a polyethylene (B3416737) glycol (PEG) spacer. When introduced to cells, it is metabolized and incorporated into N-linked glycans, ultimately displaying the azide group on the cell surface. These azide-functionalized cells can then be detected using "click chemistry," a set of highly specific and efficient bioorthogonal reactions.
This application note provides detailed protocols for labeling cells with this compound and subsequent analysis by flow cytometry. It also includes quantitative data from representative studies and diagrams to illustrate the experimental workflow and underlying biological pathways.
Principle of the Technology
The methodology is a two-step process:
-
Metabolic Labeling: Cells are incubated with this compound. The cell's metabolic machinery recognizes this sugar analog and incorporates it into the biosynthesis of sialoglycans, resulting in the presentation of azide groups on cell surface glycoproteins.[1]
-
Click Chemistry Reaction: The azide-labeled cells are then reacted with a fluorescent probe containing a complementary bioorthogonal reactive group, such as a cyclooctyne (B158145) (e.g., DBCO) or a phosphine. This reaction, most commonly the strain-promoted azide-alkyne cycloaddition (SPAAC), is highly specific, occurs under biocompatible conditions, and forms a stable covalent bond, tagging the cells with the fluorophore.[1] The fluorescently labeled cells can then be readily quantified on a single-cell basis using flow cytometry.
Applications
-
Quantitative Analysis of Cell Surface Glycosylation: Measure the relative abundance of mannose-containing glycans on different cell populations.[2]
-
Cell Tracking and Imaging: The covalent and stable nature of the labeling allows for long-term tracking of labeled cells in vitro and in vivo.[3][4]
-
High-Throughput Screening: Flow cytometry enables the rapid analysis of a large number of cells, making this technique suitable for screening compounds that may alter glycosylation patterns.[5]
-
Immune Cell Interaction Studies: Labeled immune cells can be used to study their interactions with other cell types.[1]
-
Exosome Labeling and Tracking: Metabolic labeling can be extended to label glycans on the surface of exosomes for their detection and tracking.[2]
Experimental Protocols
This section provides a general protocol for labeling cells with this compound and subsequent flow cytometry analysis. Optimization of parameters such as cell type, this compound concentration, and incubation time may be required for specific applications.
Materials
-
This compound
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescent probe with a complementary reactive group (e.g., DBCO-Fluorophore)
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA or FBS)
-
Flow cytometer
Protocol 1: Metabolic Labeling of Adherent or Suspension Cells
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow adherent cells to attach overnight.
-
Metabolic Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Add the this compound to the cell culture medium to achieve the desired final concentration (typically in the range of 25-100 µM). For example, add the appropriate volume of a 5 mM stock solution to the wells.[6]
-
Incubation: Incubate the cells for 1 to 3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell type and experimental goal.
-
Cell Harvesting (for adherent cells): Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle scraping to preserve cell surface proteins. For suspension cells, proceed to the next step.
-
Cell Collection: Pellet the cells by centrifugation (e.g., 300-500 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS to remove any unincorporated azido-sugar.
Protocol 2: Click Chemistry Reaction and Flow Cytometry Analysis
-
Cell Resuspension: Resuspend the washed cell pellet in flow cytometry staining buffer.
-
Click Reaction: Add the fluorescently labeled detection reagent (e.g., DBCO-fluorophore) to the cell suspension. The optimal concentration should be determined, but a starting point of 10-50 µM is common.[4][7]
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells twice with flow cytometry staining buffer to remove any unreacted fluorescent probe.
-
Flow Cytometry Acquisition: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer and analyze on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore. Acquire a sufficient number of events for statistical analysis.
-
Data Analysis: Gate on the live cell population based on forward and side scatter properties. Analyze the fluorescence intensity of the labeled cells compared to negative controls (unlabeled cells and cells treated with the fluorescent probe only).
Data Presentation
The efficiency of cell labeling is dependent on factors such as the concentration of the azido-sugar and the cell type. The following tables summarize representative quantitative data from studies using the closely related analog, N-azidoacetylmannosamine (Ac4ManNAz), which is expected to have similar labeling characteristics.
Table 1: Dose-Dependent Labeling of Cancer Cell Lines with Ac4ManNAz [2]
| Cell Line | Ac4ManNAz Concentration (µM) | Mean Fluorescence Intensity (MFI) Fold Increase over Control |
| MCF7 | 0.5 | ~1.5 |
| 5 | ~20 | |
| 50 | >60 | |
| MDA-MB-231 | 0.5 | ~1.2 |
| 5 | ~18 | |
| 50 | >55 |
Table 2: Time-Dependent Labeling of Jurkat Cells with Ac4ManNAl [5][8]
| Incubation Time with Ac4ManNAl | Mean Fluorescence Intensity (MFI) (Arbitrary Units) |
| 0 min | Baseline |
| 75 min | Detectable increase |
| 120 min | Further increase |
| 21 h | Significant increase |
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the metabolic pathway for the incorporation of this compound into cell surface glycans. Mannose is taken up by cells and phosphorylated to mannose-6-phosphate, which can then enter the N-glycosylation pathway.[9] The introduction of azido-sugars can potentially influence cellular signaling.[3]
Caption: Metabolic incorporation of this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for labeling cells with this compound and analyzing them by flow cytometry.
Caption: Experimental workflow for flow cytometry analysis.
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize this compound concentration and incubation time for your specific cell line. Ensure the reagent is not degraded.[1] |
| Insufficient DBCO-fluorophore concentration or incubation time | Increase the concentration of the DBCO-fluorophore or the incubation time. | |
| Cell surface azides are not accessible | Ensure cells are healthy and not overly confluent. | |
| High background fluorescence | Incomplete removal of unincorporated azido-sugar or fluorescent probe | Increase the number and rigor of washing steps. |
| Non-specific binding of the fluorescent probe | Include a control of unlabeled cells stained with the fluorescent probe. Consider using a blocking agent in the staining buffer. | |
| High cell death | Cytotoxicity of this compound or fluorescent probe | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation times. |
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the quantitative analysis of cell surface glycosylation by flow cytometry. The detailed protocols and troubleshooting guide provided herein should enable researchers to successfully implement this powerful technique in their studies. The ability to specifically label and quantify glycans on a single-cell level opens up numerous possibilities for advancing our understanding of the role of glycosylation in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of Proteins Labeled with Azido-PEG4-alpha-D-mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful two-step technique used to study glycosylation, a critical post-translational modification involved in numerous biological processes. This method utilizes the cell's own biosynthetic pathways to incorporate an unnatural sugar analog, such as Azido-PEG4-alpha-D-mannose, into glycoproteins. The azido (B1232118) group serves as a bioorthogonal chemical handle, allowing for the selective attachment of a reporter molecule via a highly specific "click chemistry" reaction. This enables the sensitive and specific detection of newly synthesized glycoproteins by Western blot.
This document provides detailed protocols for the metabolic labeling of glycoproteins in cultured cells with this compound, followed by their detection using a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction and subsequent chemiluminescent Western blotting.
Principle of the Method
The workflow involves two main stages. First, cells are cultured in the presence of a peracetylated version of this compound. The acetyl groups enhance cell permeability, and once inside the cell, they are removed by cytosolic esterases. The azido-mannose is then metabolized and incorporated into the glycan structures of proteins.
In the second stage, the cells are lysed, and the azide-modified proteins in the lysate are reacted with an alkyne-functionalized reporter tag, such as alkyne-biotin, in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage. The biotinylated glycoproteins can then be separated by SDS-PAGE, transferred to a membrane, and detected with high sensitivity using streptavidin conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
Data Presentation
Table 1: Optimization of Azido Sugar Concentration for Metabolic Labeling
This table summarizes typical results from an experiment to determine the optimal concentration of an azido-mannose derivative (Ac4ManNAz) for maximizing glycoprotein (B1211001) labeling while minimizing cellular toxicity. Signal intensity was quantified from Western blots.
| Ac4ManNAz Concentration (µM) | Relative Signal Intensity (Normalized to 50 µM) | Cell Viability (%) | Observations |
| 0 (Control) | 0.05 | 100 | Minimal background signal. |
| 10 | 0.65 | 98 | Sufficient labeling for detection with minimal impact on cell health.[1] |
| 25 | 0.85 | 95 | Strong signal with good cell viability. |
| 50 | 1.00 | 92 | Often recommended starting concentration, provides robust signal. |
| 100 | 1.10 | 80 | Slightly increased signal but with a noticeable decrease in cell viability. |
Table 2: Comparative Labeling Efficiency of Different Azido Sugars
This table compares the relative efficiency of metabolic incorporation for different azido sugars in a specific cell line (e.g., HepG2) after 72 hours of incubation. This highlights that the choice of sugar can influence the labeling outcome.
| Azido Sugar (50 µM) | Reporter Incorporated | Relative Labeling Efficiency |
| N-azidoacetylmannosamine (ManNAz) | Sialic Acids | 1.00 |
| N-azidoacetylgalactosamine (GalNAz) | O-linked Glycans | 1.25[2] |
| N-azidoacetylglucosamine (GlcNAz) | O-GlcNAc | 0.80 |
Experimental Protocols
Part 1: Metabolic Labeling of Glycoproteins in Cultured Cells
This protocol describes the incorporation of this compound into cellular glycoproteins. The peracetylated form of the sugar is recommended for enhanced cell uptake.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Peracetylated this compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Metabolic Labeling:
-
To the complete culture medium, add the peracetylated this compound stock solution to a final concentration of 10-50 µM. Note: The optimal concentration should be determined empirically for each cell line to ensure efficient labeling without inducing cellular stress.[1]
-
Include a negative control plate of cells cultured without the azido sugar.
-
-
Incubation: Culture the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time can be optimized to study glycoprotein turnover.
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis (Part 2).
-
Part 2: Cell Lysis and Protein Quantification
This protocol details the extraction of total protein from the metabolically labeled cells.
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
Procedure:
-
Lysis: Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the plate. For a 10 cm plate, use 0.5-1.0 mL of buffer.
-
Scraping: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.
Part 3: Click Chemistry Reaction for Biotin Tagging
This protocol describes the copper(I)-catalyzed click reaction to attach an alkyne-biotin tag to the azide-modified glycoproteins.
Materials:
-
Azide-labeled protein lysate (from Part 2)
-
Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne, stock solution in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (freshly prepared stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (stock solution in water)
-
Sodium ascorbate (B8700270) (freshly prepared stock solution in water)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following for a 50 µL total reaction volume:
-
Protein lysate: 25-50 µg of total protein.
-
Adjust volume with lysis buffer or PBS.
-
-
Prepare Click Reaction Premix: In a separate tube, prepare a premix of the catalytic components. For a single reaction, add in the following order, vortexing between each addition:
-
Copper(II) sulfate: to a final concentration of 1 mM.
-
THPTA: to a final concentration of 5 mM.
-
Alkyne-Biotin: to a final concentration of 100 µM.
-
-
Initiate the Reaction:
-
Add the click reaction premix to the protein lysate.
-
Add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I). Vortex immediately.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation, protected from light.
-
Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to the reaction mixture. Boil the samples at 95-100°C for 5-10 minutes.
Part 4: SDS-PAGE and Western Blotting
This protocol describes the separation of biotinylated proteins and their transfer to a membrane.
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
Procedure:
-
Gel Electrophoresis: Load the prepared protein samples onto a polyacrylamide gel. Run the gel according to standard procedures to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
Transfer Verification: After transfer, briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with water before proceeding.
Part 5: Chemiluminescent Detection
This protocol details the detection of biotinylated glycoproteins using a streptavidin-HRP conjugate.
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Streptavidin-HRP conjugate
-
Wash buffer (TBST)
-
Enhanced chemiluminescent (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the streptavidin-HRP.
-
Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's recommended dilution (e.g., 1:5,000 to 1:20,000). Incubate the membrane in the streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.
-
Signal Development:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).
-
-
Imaging: Immediately capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to obtain an optimal signal-to-noise ratio.
Visualizations
Caption: Experimental workflow for Western blot detection of metabolically labeled proteins.
Caption: Principle of metabolic labeling and chemiluminescent detection.
References
Application Note: Quantitative Mass Spectrometry Analysis of Glycans Labeled with Azido-PEG4-α-D-mannose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of glycans using metabolic labeling with Azido-PEG4-α-D-mannose, followed by enrichment and mass spectrometry. Metabolic glycoengineering with azido (B1232118) sugars is a powerful technique for labeling glycans in living cells, enabling their visualization, enrichment, and in-depth characterization.[1][2][3] This protocol outlines the steps for cell culture and labeling, glycoprotein (B1211001) extraction, click chemistry-based enrichment, glycan release, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The provided methodologies are intended to guide researchers in implementing this workflow for comparative glycomic studies.
Introduction
Protein glycosylation is a critical post-translational modification involved in a myriad of biological processes, including cell signaling, adhesion, and immune responses.[4] Alterations in glycosylation patterns are often associated with disease states, making the quantitative analysis of glycans a key aspect of biomarker discovery and drug development.[5][6] The complexity and heterogeneity of glycans, however, present significant analytical challenges.[4][7]
Metabolic labeling with azido sugars, such as Azido-PEG4-α-D-mannose, offers a robust method to introduce a bioorthogonal chemical handle into glycans.[1][2] This azide (B81097) group can then be selectively reacted with a probe, for instance, an alkyne-containing biotin (B1667282) tag via copper-catalyzed or strain-promoted click chemistry, allowing for the specific enrichment of labeled glycoproteins.[1][8] Subsequent release of the N-glycans and analysis by mass spectrometry enables the identification and quantification of changes in glycosylation.[5][7] This application note details a comprehensive workflow for the quantitative analysis of Azido-PEG4-α-D-mannose labeled glycans.
Experimental Workflow Overview
The overall experimental workflow is depicted in the following diagram. It begins with the metabolic labeling of cells, followed by cell lysis and protein extraction. The azide-labeled glycoproteins are then enriched using click chemistry. Subsequently, the N-glycans are enzymatically released, purified, and analyzed by LC-MS/MS for identification and quantification.
Caption: Overall experimental workflow for the analysis of Azido-PEG4-α-D-mannose labeled glycans.
Detailed Protocols
Protocol 1: Metabolic Labeling of Cells
This protocol describes the metabolic incorporation of Azido-PEG4-α-D-mannose into cellular glycans. The optimal concentration of the azido sugar and incubation time may need to be determined empirically for each cell line to ensure efficient labeling without causing cellular stress.[9][10]
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Azido-PEG4-α-D-mannose (stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).
-
Prepare the labeling medium by supplementing the complete culture medium with the desired final concentration of Azido-PEG4-α-D-mannose (e.g., 25-50 µM). A negative control with no azido sugar should be included.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Harvest the cells. For adherent cells, wash twice with ice-cold PBS, then scrape the cells into PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Store the cell pellet at -80°C until further processing.
Protocol 2: Glycoprotein Enrichment via Click Chemistry
This protocol details the enrichment of azide-labeled glycoproteins using a biotin-alkyne probe followed by streptavidin affinity purification.[1][8]
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., 8 M urea, or a buffer containing biotin for competitive elution)
Procedure:
-
Lyse the cell pellet in lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Quantify the protein concentration of the supernatant.
-
To a defined amount of protein lysate, add the click chemistry reaction components in the following order: biotin-alkyne, CuSO₄, and TCEP or sodium ascorbate. TBTA can be added to stabilize the Cu(I) catalyst.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Add pre-washed streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C to capture the biotinylated glycoproteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the enriched glycoproteins from the beads using the chosen elution buffer.
Protocol 3: N-Glycan Release and Purification
This protocol describes the enzymatic release of N-linked glycans from the enriched glycoproteins and their subsequent purification.[5]
Materials:
-
Enriched glycoprotein eluate from Protocol 2
-
Denaturing buffer (e.g., containing SDS and DTT)
-
Iodoacetamide (IAA)
-
Peptide-N-Glycosidase F (PNGase F)
-
Reaction buffer for PNGase F
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
Procedure:
-
Denature, reduce, and alkylate the enriched glycoproteins. This can be achieved by heating in a denaturing buffer containing SDS and DTT, followed by the addition of IAA.
-
Add PNGase F and its corresponding reaction buffer to the protein sample.
-
Incubate at 37°C overnight to release the N-glycans.
-
Purify the released glycans using an appropriate SPE cartridge to separate them from deglycosylated peptides and other contaminants.
-
Dry the purified glycans using a vacuum concentrator.
Protocol 4: LC-MS/MS Analysis
This protocol provides general guidelines for the analysis of the purified glycans by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.[3][11][12][13]
Materials:
-
Dried glycan sample from Protocol 3
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
A suitable LC column for glycan analysis (e.g., HILIC or porous graphitized carbon)
Procedure:
-
Reconstitute the dried glycans in a small volume of a solution compatible with the LC mobile phase.
-
Inject the sample onto the LC system.
-
Separate the glycans using a gradient of mobile phases.
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan MS data to identify the labeled glycans.
-
Acquire tandem MS (MS/MS) data for structural elucidation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Data Presentation
Quantitative data from LC-MS/MS experiments should be organized into tables for clear interpretation and comparison between different experimental conditions.
Table 1: Example of Relative Quantification of Labeled Glycans
| Glycan Composition | m/z | Retention Time (min) | Peak Area (Control) | Peak Area (Treated) | Fold Change | p-value |
| Hex5HexNAc4Neu5Ac1 | 1159.42 | 25.3 | 1.20E+07 | 2.40E+07 | 2.00 | 0.045 |
| Hex6HexNAc5Neu5Ac1 | 1344.49 | 28.1 | 8.50E+06 | 3.40E+06 | 0.40 | 0.012 |
| Hex5HexNAc4Fuc1Neu5Ac1 | 1232.46 | 26.8 | 5.60E+06 | 1.68E+07 | 3.00 | 0.009 |
Table 2: Identified Glycoproteins and Glycosylation Sites
| Protein Accession | Gene Name | Glycosylation Site | Glycan Composition |
| P02768 | ALB | N123 | Hex5HexNAc4Neu5Ac1 |
| P01857 | IGHA1 | N46 | Hex6HexNAc5Neu5Ac2 |
| P01023 | A2M | N846 | Hex5HexNAc4Fuc1Neu5Ac1 |
Visualization of Key Processes
Click Chemistry Reaction
The following diagram illustrates the copper(I)-catalyzed click chemistry reaction used to conjugate the azide-labeled glycan with a biotin-alkyne probe.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for biotinylation of labeled glycans.
Mass Spectrometry Data Analysis Workflow
The logical flow for processing and analyzing the mass spectrometry data is outlined below.
Caption: A typical workflow for the analysis of quantitative glycomics mass spectrometry data.
Conclusion
This application note provides a framework for the quantitative analysis of Azido-PEG4-α-D-mannose labeled glycans by mass spectrometry. The combination of metabolic labeling, specific enrichment, and sensitive mass spectrometric detection allows for in-depth characterization and relative quantification of glycans from complex biological samples. This approach is a valuable tool for researchers in glycobiology and drug development, facilitating the discovery of novel biomarkers and a deeper understanding of the roles of glycosylation in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. New approaches for quantitative glycomics using mass spectrometry [openscholar.uga.edu]
- 3. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Glycomics Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Mass Spectrometry Methods for Glycomics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 10. thno.org [thno.org]
- 11. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Azido-PEG4-alpha-D-mannose in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-alpha-D-mannose is a bifunctional molecule revolutionizing the field of vaccinology. It combines the targeting specificity of mannose for antigen-presenting cells (APCs) with the versatility of "click chemistry" for conjugating antigens or other immunomodulatory molecules. This powerful combination allows for the precise delivery of vaccine components to dendritic cells (DCs) and macrophages, key players in initiating a robust immune response. The mannose moiety engages with C-type lectin receptors, such as the mannose receptor (CD206), on the surface of these cells, facilitating efficient internalization. The azide (B81097) group, positioned at the end of a flexible polyethylene (B3416737) glycol (PEG4) spacer, provides a bioorthogonal handle for covalent attachment of vaccine antigens via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This targeted delivery strategy enhances antigen uptake, processing, and presentation, ultimately leading to improved vaccine efficacy.
Principle of Action
The utility of this compound in vaccine development is founded on two key principles: mannose receptor-mediated targeting and bioorthogonal click chemistry.
-
Mannose Receptor Targeting: Dendritic cells and macrophages highly express mannose receptors on their surface.[1] These receptors recognize mannose-containing glycans, triggering receptor-mediated endocytosis. By incorporating this compound into a vaccine formulation, the entire construct can be efficiently targeted to and internalized by these professional APCs. This targeted approach increases the concentration of the antigen within the cells responsible for initiating the immune cascade.
-
Click Chemistry Conjugation: The azide group on this compound allows for its covalent linkage to a wide array of molecules, including proteins, peptides, and adjuvants that have been functionalized with an alkyne group.[1] This is achieved through highly efficient and specific "click" reactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.[3][4][5][6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[8][][10][11][12] The absence of a potentially toxic copper catalyst makes SPAAC particularly attractive for in vivo applications.[8]
-
Applications in Vaccine Development
-
Targeted Antigen Delivery: this compound can be conjugated to vaccine antigens to enhance their delivery to APCs, leading to more efficient antigen presentation and a stronger subsequent T-cell and B-cell response.
-
Metabolic Labeling of Cells: Cells can be metabolically engineered to express azide groups on their surface glycans by incubation with acetylated azido-sugars.[13][14][15][16] While not a direct application of this compound itself, this principle highlights the utility of the azide moiety in cellular targeting.
-
Development of Nanoparticle-Based Vaccines: this compound can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to create targeted delivery vehicles for vaccine antigens and adjuvants.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of mannose-targeted delivery systems on cellular uptake and vaccine efficacy. While not all studies used this compound specifically, the data from mannosylated systems provide a strong indication of the potential benefits.
Table 1: Cellular Uptake of Mannosylated vs. Non-Mannosylated Nanoparticles by Dendritic Cells and Macrophages
| Nanoparticle Formulation | Cell Type | Uptake Enhancement (Fold Increase vs. Non-Mannosylated) | Reference |
| Mannosylated Liposomes | JAWS II Dendritic Cells | ~2.5 | [17] |
| Mannosylated PLGA Nanoparticles | RAW 264.7 Macrophages | Significantly Increased (p < 0.05) | [18] |
| Mannosylated Nanocapsules | Human Dendritic Cells | ~2-3 | [19] |
| cIBR-Targeted Nanoparticles | Dendritic Cells | ~3-4 (vs. untargeted) | [20] |
Table 2: In Vivo Vaccine Efficacy of Mannosylated Formulations
| Vaccine Formulation | Animal Model | Challenge Model | Outcome Measure | Result | Reference |
| Mannose-Chitosan Nanoparticle Vaccine (Intranasal) | Swine | Heterologous H1N1 Influenza | Reduced Viral Replication in Nasal Cavity | Higher reduction than commercial vaccine | [18] |
| Mannosylated Nanoparticle Vaccine | Fish | Viral Disease | Prophylactic Efficacy | Improved efficacy of immersion vaccine |
Experimental Protocols
Protocol 1: Metabolic Labeling of Dendritic Cells with Azido (B1232118) Sugars
This protocol describes the general procedure for metabolically labeling the surface of dendritic cells with azide groups, which can then be targeted with alkyne-modified molecules.
Materials:
-
Dendritic cells (e.g., bone marrow-derived dendritic cells - BMDCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate cytokines like GM-CSF)
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
Alkyne-conjugated fluorescent dye (e.g., DBCO-AF488) for detection
Procedure:
-
Cell Culture: Culture dendritic cells in complete medium to the desired density.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
-
Cell Harvesting and Washing:
-
Gently harvest the cells.
-
Wash the cells three times with cold PBS to remove any unincorporated Ac4ManNAz.
-
-
Detection of Azide Expression (via Click Chemistry):
-
Resuspend the washed cells in PBS.
-
Add the alkyne-conjugated fluorescent dye (e.g., DBCO-AF488) to a final concentration of 10-20 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light. This is a SPAAC reaction.
-
Wash the cells three times with cold PBS to remove excess dye.
-
-
Analysis:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells by flow cytometry to quantify the fluorescence intensity, which corresponds to the level of azide expression on the cell surface.
-
Protocol 2: Conjugation of an Alkyne-Modified Antigen to this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for conjugating an alkyne-containing antigen to this compound.
Materials:
-
This compound
-
Alkyne-modified antigen
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in degassed buffer.
-
Prepare a fresh stock solution of sodium ascorbate immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified antigen and this compound in the desired molar ratio (a slight excess of the azido-mannose is often used).
-
Add the THPTA ligand to the reaction mixture.
-
Add CuSO4 to the reaction mixture. The final concentration of copper is typically in the range of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, purify the mannosylated antigen conjugate from unreacted components and catalyst using an appropriate method like size exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry, SDS-PAGE, and NMR.
-
Protocol 3: In Vitro Dendritic Cell Uptake Assay
This protocol is for assessing the enhanced uptake of a mannosylated vaccine candidate by dendritic cells.
Materials:
-
Dendritic cells
-
Fluorescently labeled mannosylated vaccine candidate
-
Fluorescently labeled non-mannosylated control
-
Complete cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Plating: Seed dendritic cells in a multi-well plate and allow them to adhere.
-
Treatment:
-
Add the fluorescently labeled mannosylated vaccine candidate and the non-mannosylated control to separate wells at various concentrations.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Gently wash the cells three times with cold PBS to remove any unbound vaccine candidates.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend in FACS buffer, and analyze by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the amount of uptake.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the cellular localization of the vaccine candidates.
-
Visualizations
Signaling and Experimental Pathways
Caption: Experimental workflow for mannose-targeted vaccine development.
Caption: Mannose receptor-mediated antigen presentation pathway.
Conclusion
This compound is a valuable chemical tool for the development of next-generation vaccines. Its ability to target antigens to APCs and facilitate straightforward conjugation via click chemistry offers a promising strategy to enhance vaccine immunogenicity and efficacy. The provided protocols and data serve as a foundation for researchers to explore the potential of this molecule in their vaccine development programs. Further optimization of conjugation strategies and in vivo evaluation will be crucial for translating this technology into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interchim.fr [interchim.fr]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic labeling and targeted modulation of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thno.org [thno.org]
- 16. Metabolic Glycoengineering with Azide‐ and Alkene‐Modified Hexosamines: Quantification of Sialic Acid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Multivalency Beats Complexity: A Study on the Cell Uptake of Carbohydrate Functionalized Nanocarriers to Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanoparticles Targeting Dendritic Cell Surface Molecules Effectively Block T cell Conjugation and Shift Response - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Targeted Therapeutics: Bioconjugation with Azido-PEG4-alpha-D-mannose
Abstract
The precise delivery of therapeutic agents to specific cellular targets is a cornerstone of modern drug development. Azido-PEG4-alpha-D-mannose has emerged as a critical tool in this endeavor, enabling the site-specific conjugation of drugs, imaging agents, and nanoparticles to facilitate targeted delivery to cells expressing mannose receptors, such as macrophages and various cancer cells. This document provides detailed application notes and experimental protocols for the bioconjugation of this compound to alkyne-functionalized molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
This compound is a heterobifunctional linker that combines the targeting specificity of mannose with the versatile reactivity of an azide (B81097) group. The alpha-D-mannose moiety is recognized by the mannose receptor (CD206), a C-type lectin predominantly expressed on the surface of macrophages and dendritic cells, as well as certain types of cancer cells.[1][2][3][4][5] This interaction facilitates receptor-mediated endocytosis, allowing for the internalization of conjugated payloads. The azide group serves as a chemical handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[6][7][8] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance, improving the efficiency of the conjugation process.[6]
This technology is pivotal in various research and therapeutic areas, including:
-
Targeted Drug Delivery: Delivering cytotoxic agents specifically to cancer cells or antimicrobial agents to infected macrophages, thereby increasing efficacy and reducing off-target toxicity.[1][7]
-
Immunotherapy: Targeting antigens to antigen-presenting cells (APCs) like macrophages and dendritic cells to elicit a robust immune response.[2][3]
-
Vaccine Development: Synthesizing glycoconjugates for the development of targeted vaccines.[6]
-
Diagnostic Imaging: Conjugating imaging agents for the specific visualization of mannose receptor-expressing cell populations in vivo.
Bioconjugation Strategies
The primary methods for utilizing this compound in bioconjugation are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[6][7][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[7][10] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. static.igem.wiki [static.igem.wiki]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated PLGA-PEG-Mannose Nanoparticles for Tumor-Associated Macrophage Detection by Optical Imaging and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fluorinated PLGA-PEG-Mannose Nanoparticles for Tumor-Associated Macrophage Detection by Optical Imaging and MRI [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Synthesis of Targeted Glycoconjugates Using Azido-PEG4-α-D-mannose for Enhanced Biological Investigation and Drug Delivery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoconjugates play a pivotal role in a myriad of biological processes, including cell-cell recognition, immune responses, and signal transduction. The targeted synthesis of well-defined glycoconjugates is therefore of paramount importance for advancing our understanding of these processes and for the development of novel therapeutics and diagnostics. Azido-PEG4-α-D-mannose is a versatile reagent that facilitates the straightforward and efficient synthesis of mannosylated glycoconjugates. The azide (B81097) group allows for highly specific and efficient conjugation to alkyne-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The α-D-mannose moiety serves as a targeting ligand for the mannose receptor (CD206), which is highly expressed on the surface of various immune cells, such as macrophages and dendritic cells, as well as certain cancer cells. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, thereby improving conjugation efficiency and the bioavailability of the final conjugate.[1][2] This document provides detailed protocols for the synthesis of a model glycoconjugate, mannosylated bovine serum albumin (BSA), using Azido-PEG4-α-D-mannose, along with methods for its characterization and an overview of its potential applications.
Key Applications
The unique properties of Azido-PEG4-α-D-mannose make it an invaluable tool for a range of applications in research and drug development:
-
Targeted Drug Delivery: The mannose moiety facilitates the targeted delivery of therapeutic agents to cells expressing the mannose receptor, enhancing efficacy while minimizing off-target effects.[1][2]
-
Vaccine Development: Mannosylated antigens can be used to target antigen-presenting cells, leading to enhanced immune responses.[2]
-
Glycobiology Research: This reagent enables the synthesis of custom glycoconjugates for studying carbohydrate-protein interactions and the biological roles of mannose-binding lectins.[1][2]
-
Diagnostic Tools: Mannosylated probes can be developed for the detection and imaging of cells and tissues expressing the mannose receptor.
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Bovine Serum Albumin (BSA-Alkyne)
This protocol describes the introduction of alkyne functional groups onto bovine serum albumin (BSA) for subsequent conjugation with Azido-PEG4-α-D-mannose.
Materials:
-
Bovine Serum Albumin (BSA)
-
N-Succinimidyl 4-pentynoate (Alkyne-NHS ester)
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PD-10 Desalting Columns
Procedure:
-
Dissolve BSA in PBS (pH 8.0) to a final concentration of 10 mg/mL.
-
Prepare a 100 mM stock solution of Alkyne-NHS ester in anhydrous DMSO.
-
Add a 20-fold molar excess of the Alkyne-NHS ester stock solution to the BSA solution.
-
Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted Alkyne-NHS ester and by-products by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
Determine the protein concentration and the degree of alkyne modification using standard protein quantification assays and a colorimetric alkyne quantification kit, respectively.
-
Store the BSA-Alkyne conjugate at -20°C until further use.
Protocol 2: Synthesis of Mannosylated BSA (BSA-PEG4-Mannose) via CuAAC
This protocol details the copper-catalyzed click chemistry reaction between BSA-Alkyne and Azido-PEG4-α-D-mannose.
Materials:
-
BSA-Alkyne (from Protocol 1)
-
Azido-PEG4-α-D-mannose
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Dissolve BSA-Alkyne in PBS (pH 7.4) to a final concentration of 5 mg/mL (approximately 75 µM).
-
Prepare the following stock solutions:
-
Azido-PEG4-α-D-mannose: 10 mM in deionized water.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
In a microcentrifuge tube, combine the following in order:
-
BSA-Alkyne solution.
-
A 10-fold molar excess of Azido-PEG4-α-D-mannose stock solution.
-
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.
-
Add the catalyst premix to the reaction tube to achieve a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent protein denaturation.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Purify the BSA-PEG4-Mannose conjugate from excess reagents using size-exclusion chromatography or dialysis.
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and lectin binding assays.
Data Presentation
Table 1: Representative Reaction Parameters for CuAAC Conjugation
| Parameter | Value |
| Concentration of BSA-Alkyne | 5 mg/mL |
| Molar Ratio (Azido-PEG4-α-D-mannose : BSA-Alkyne) | 10:1 |
| Final Concentration of CuSO₄ | 1 mM |
| Final Concentration of THPTA | 5 mM |
| Final Concentration of Sodium Ascorbate | 5 mM |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Typical Conjugation Efficiency | > 90% |
Table 2: Characterization of BSA-PEG4-Mannose Conjugate
| Analysis Method | Result | Interpretation |
| SDS-PAGE | Increased apparent molecular weight compared to unmodified BSA. | Successful conjugation of Azido-PEG4-α-D-mannose to BSA. |
| MALDI-TOF Mass Spectrometry | A distribution of peaks with mass increments corresponding to the mass of Azido-PEG4-α-D-mannose (381.38 Da). | Confirmation of multiple mannose-PEG units conjugated to a single BSA molecule. |
| Lectin Binding Assay (e.g., Concanavalin A) | Strong binding signal for the conjugate, negligible for unmodified BSA. | The mannose moieties on the conjugate are accessible and biologically active. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of BSA-PEG4-Mannose.
Mannose Receptor-Mediated Signaling Pathway
Caption: Simplified mannose receptor-mediated signaling cascade.
Conclusion
Azido-PEG4-α-D-mannose is a powerful and versatile tool for the synthesis of well-defined glycoconjugates. The straightforward and highly efficient "click" chemistry approach allows for the rapid generation of mannosylated biomolecules for a wide range of applications, from fundamental research in glycobiology to the development of targeted therapeutics and diagnostics. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable reagent into their experimental workflows.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Azido-PEG4-alpha-D-mannose Concentration for Cell Labeling
Welcome to the technical support center for optimizing the use of Azido-PEG4-alpha-D-mannose in your cell labeling experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve optimal labeling efficiency while maintaining cell health.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell labeling?
A1: this compound is a chemical tool used for metabolic labeling of cells. It is a mannose sugar modified with a PEG4 linker and an azide (B81097) group. Cells take up this modified sugar and incorporate it into their glycoproteins through their natural metabolic pathways. The azide group then serves as a "handle" for bioorthogonal reactions, such as click chemistry, allowing for the attachment of fluorescent probes or other molecules for visualization and analysis.[1][2][3]
Q2: What is the recommended starting concentration of this compound for cell labeling?
A2: For a new cell line or experiment, it is crucial to empirically determine the optimal concentration. Based on studies with structurally similar azido-sugars like Ac4ManNAz, a good starting point for concentration titration is in the range of 10 µM to 50 µM.[4][5][6] It is recommended to perform a dose-response experiment to find the lowest concentration that provides sufficient labeling without affecting cell physiology.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time can vary depending on the cell type and its metabolic rate. A typical incubation period is 1 to 3 days. Shorter incubation times may result in lower labeling efficiency, while longer times could potentially lead to cytotoxicity. The optimal incubation time should be determined experimentally for your specific cell line.
Q4: Can this compound be toxic to my cells?
A4: Like many metabolic labeling reagents, high concentrations of azido-sugars can have physiological effects on cells. Studies on the related compound Ac4ManNAz have shown that concentrations of 50 µM can lead to reduced cell proliferation, migration, and changes in cellular metabolism.[4][5][6] Therefore, it is essential to perform a toxicity assay to determine the optimal, non-toxic concentration for your experiments.
Q5: What are the subsequent steps after labeling cells with this compound?
A5: After successful metabolic labeling, the incorporated azide groups can be detected using a "click" reaction. This typically involves using a fluorescently-labeled molecule containing a cyclooctyne (B158145) (e.g., DBCO) or alkyne group, which will specifically react with the azide.[1][4] This allows for visualization of the labeled glycoproteins by fluorescence microscopy or flow cytometry.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no labeling signal | - Insufficient concentration of this compound.- Short incubation time.- Low metabolic activity of the cells.- Inefficient click reaction. | - Increase the concentration of the azido-sugar in a step-wise manner (e.g., 10, 25, 50 µM).- Increase the incubation time (e.g., 24, 48, 72 hours).- Ensure cells are healthy and in the logarithmic growth phase.- Optimize the click reaction conditions (reagent concentration, reaction time). |
| High cell death or reduced proliferation | - Azido-sugar concentration is too high, leading to cytotoxicity.[4][5][6]- Prolonged incubation time. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration (see protocol below).- Reduce the incubation time. |
| High background fluorescence | - Incomplete removal of unincorporated azido-sugar.- Non-specific binding of the fluorescent probe. | - Wash cells thoroughly with PBS after incubation with the azido-sugar.- Include a "no azido-sugar" control to assess background from the fluorescent probe alone.- Use a blocking agent if necessary. |
| Inconsistent labeling between experiments | - Variation in cell density or health.- Inconsistent incubation times or reagent concentrations. | - Standardize cell seeding density and ensure consistent cell health.- Maintain precise control over all experimental parameters. |
Data Presentation
Table 1: Effect of Ac4ManNAz Concentration on Cellular Functions (A549 Cells)
| Concentration | Cell Proliferation | Cell Migration & Invasion | Glycolytic Flux & Oxygen Consumption Rate | Labeling Efficiency |
| 10 µM | Minimal effect | Minimal effect | Minimal effect | Sufficient for labeling and tracking[4][5][6] |
| 20 µM | Gradual decrease | Rapid reduction in invasion ability[4] | Not specified | Sufficient |
| 50 µM | Decreased by 10%[4] | Significant reduction[4] | Reduction observed[4][5][6] | High, but with physiological consequences[4][5][6] |
Note: This data is for Ac4ManNAz and should be used as a guideline for optimizing this compound concentration. The specific effects may vary depending on the cell type and the specific azido-sugar used.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to identify the ideal concentration for balancing labeling efficiency and cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, Trypan Blue)
-
Fluorescent probe with a cyclooctyne (e.g., DBCO-Fluorophore)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Dose-Response Setup: Prepare a series of concentrations of this compound in complete culture medium (e.g., 0 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). The 0 µM well will serve as the negative control.
-
Incubation: Replace the medium in the wells with the prepared media containing different concentrations of the azido-sugar. Incubate the cells for 1-3 days under standard culture conditions.
-
Cell Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions to assess the cytotoxicity of each concentration.
-
Labeling Detection (Click Reaction):
-
Wash the cells twice with PBS.
-
Incubate the cells with a solution containing the DBCO-fluorophore in a suitable buffer for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove the excess fluorescent probe.
-
-
Analysis:
-
Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.
-
Compare the labeling efficiency and cell viability across the different concentrations to determine the optimal concentration that gives a strong signal with minimal toxicity.
-
Visualizations
Caption: Workflow for determining the optimal azido-sugar concentration.
Caption: Decision tree for troubleshooting low labeling signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | PEG连接子 | MCE [medchemexpress.cn]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low labeling efficiency with Azido-PEG4-alpha-D-mannose
Welcome to the technical support center for Azido-PEG4-alpha-D-mannose. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of this metabolic labeling reagent.
Troubleshooting Guide
Low labeling efficiency with this compound can arise from various factors, from suboptimal experimental conditions to issues with the subsequent click chemistry reaction. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Low or No Metabolic Incorporation of this compound
Question: I am not seeing any signal after the click reaction. How can I determine if the this compound is being incorporated into my cells' glycans?
Answer: Low or no signal is a common issue that can often be traced back to the initial metabolic labeling step. Here’s a step-by-step guide to troubleshoot low incorporation:
1. Optimize this compound Concentration:
The concentration of the azido (B1232118) sugar is critical. Too low, and the labeling will be inefficient; too high, and it can lead to cellular toxicity, which in turn reduces metabolic activity and labeling.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a range of concentrations and assess both labeling efficiency and cell viability. For similar azido sugars like Ac4ManNAz, concentrations between 10 µM and 50 µM are often used.[1][2]
2. Increase Incubation Time:
Metabolic incorporation is a time-dependent process. Insufficient incubation time will result in a low density of azido groups on the cell surface.
-
Recommendation: Extend the incubation period. Typical incubation times range from 24 to 72 hours. A time-course experiment can help identify the optimal duration for maximal labeling without compromising cell health.
3. Assess Cell Health and Viability:
Metabolic labeling relies on active cellular biosynthetic pathways. If the cells are unhealthy or dying, the incorporation of the azido sugar will be significantly reduced.
-
Recommendation: Regularly monitor cell morphology and perform a cell viability assay (e.g., MTT or Trypan Blue exclusion assay) after incubation with this compound. The PEG4 linker is designed to increase solubility and reduce steric hindrance, which can improve biocompatibility compared to non-PEGylated analogs.[3]
4. Consider Cell Type-Specific Metabolism:
Different cell lines have varying metabolic rates and efficiencies in processing mannose analogs.
-
Recommendation: If possible, compare your results with a cell line known to have high rates of sialic acid biosynthesis. Literature on related azido sugars, such as Ac4ManNAz, can provide insights into cell lines that are amenable to this type of labeling.[2]
5. Ensure Reagent Quality:
The quality and purity of this compound are paramount. Degradation of the compound will lead to poor labeling.
-
Recommendation: Store the reagent as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles. If in doubt, use a fresh batch of the reagent.
Issue 2: Inefficient Click Chemistry Reaction
Question: I have confirmed that my cells are viable after incubation with this compound, but I am still getting a weak signal after the click reaction. What could be wrong with the click chemistry step?
Answer: The click reaction, whether copper-catalyzed (CuAAC) or strain-promoted (SPAAC), has its own set of potential pitfalls. Here’s how to troubleshoot this step:
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
1. Copper Catalyst Toxicity and Concentration:
The Cu(I) catalyst used in CuAAC can be toxic to cells. High concentrations of copper can lead to cell death and should be avoided, especially in live-cell labeling experiments.
-
Recommendation: Use the lowest effective concentration of the copper catalyst. The addition of a copper-chelating ligand, such as THPTA, can both enhance the reaction efficiency and protect the cells from copper-induced oxidative damage.[4][5][6]
2. Reagent Quality and Preparation:
The efficiency of the CuAAC reaction is highly dependent on the quality of the reagents. The reducing agent, typically sodium ascorbate, is prone to oxidation.
-
Recommendation: Always prepare fresh solutions of the reducing agent immediately before use. Ensure the copper source (e.g., copper(II) sulfate) and the ligand are of high quality.
3. Interfering Substances:
Components in your buffer or cell culture medium can interfere with the click reaction.
-
Recommendation: Perform the click reaction in a compatible buffer, such as PBS. Avoid buffers containing chelating agents like EDTA, as they will sequester the copper catalyst. If possible, perform the reaction in serum-free media.
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
1. Reagent Stability and Reactivity:
While SPAAC avoids the use of a toxic copper catalyst, the strained alkyne reagents (e.g., DBCO, BCN) can have varying stability and reactivity.
-
Recommendation: Ensure your strained alkyne probe is stored correctly and has not degraded. The choice of strained alkyne can also impact reaction kinetics, so consider trying different reagents if one is not performing well.[7][]
2. Steric Hindrance:
The bulky nature of some strained alkynes can lead to steric hindrance, preventing efficient reaction with the azide (B81097) group on the cell surface.
-
Recommendation: The PEG4 linker on this compound is designed to reduce steric hindrance by providing a spacer between the sugar and the azide group.[3] If steric hindrance is still suspected, consider using a smaller detection reagent if available.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG4 linker in this compound?
A1: The polyethylene (B3416737) glycol (PEG) linker serves two main purposes. First, it increases the hydrophilicity and solubility of the molecule in aqueous buffers and culture media.[3] Second, it acts as a spacer, which can reduce steric hindrance during the subsequent click chemistry reaction, potentially leading to higher labeling efficiency.[3]
Q2: Can I use this compound for in vivo labeling?
A2: Yes, metabolic glycoengineering with azido sugars has been successfully used for in vivo labeling in animal models.[9][10] The biocompatibility of the reagent and the efficiency of the click chemistry reaction in a complex biological environment are key considerations. Copper-free click chemistry (SPAAC) is generally preferred for in vivo applications to avoid copper toxicity.
Q3: How does this compound enter the cell and get incorporated into glycans?
A3: this compound is an analog of N-acetylmannosamine (ManNAc), a precursor in the sialic acid biosynthesis pathway. It is taken up by the cells and processed by the cellular machinery, ultimately leading to its incorporation into sialic acid residues on cell surface glycoproteins and glycolipids.
Q4: What are the differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for detecting the incorporated azide?
A4: The main difference is the requirement for a copper catalyst.
-
CuAAC: Uses a Cu(I) catalyst to accelerate the reaction between a terminal alkyne and an azide. It is generally faster and uses less expensive reagents but can be toxic to live cells due to the copper.[4][5][6][11][12]
-
SPAAC: Uses a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst. It is bioorthogonal and non-toxic, making it ideal for live-cell and in vivo applications, but the reagents can be more expensive and the reaction kinetics may be slower.[7][]
Q5: How can I quantify the labeling efficiency?
A5: Labeling efficiency can be quantified using several methods:
-
Flow Cytometry: If using a fluorescent probe for the click reaction, the intensity of the fluorescence can be measured on a per-cell basis.[1]
-
Western Blot: If using a biotinylated probe, the labeled proteins can be detected by streptavidin-HRP.
-
Microscopy: Fluorescence microscopy can provide a qualitative and semi-quantitative assessment of labeling on the cell surface.
Data Presentation
Table 1: Recommended Starting Concentrations for Metabolic Labeling
| Azido Sugar | Cell Type | Recommended Concentration | Incubation Time | Reference |
| Ac4ManNAz | A549 | 10 µM | 72 hours | [1][2] |
| Ac4ManNAz | Various | 20-50 µM | 24-72 hours | [2] |
| GalAz | HepG2 | 50 µM | 72 hours | [13][14][15] |
| ManAz | HepG2 | 200 µM | 72 hours | [13][14][15] |
Table 2: Typical Reagent Concentrations for Click Chemistry on Live Cells
| Reaction Type | Reagent | Typical Concentration Range | Reference |
| CuAAC | Copper(II) Sulfate | 50 - 100 µM | [5] |
| Copper Ligand (e.g., THPTA) | 100 - 500 µM | [5] | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | ||
| Alkyne Probe | 10 - 100 µM | ||
| SPAAC | Strained Alkyne Probe (e.g., DBCO) | 10 - 50 µM | [1][2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a sterile, biocompatible solvent (e.g., sterile PBS or DMSO).
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Viability Assessment (Optional but Recommended): After incubation, assess cell viability using a standard method such as the MTT assay or Trypan Blue exclusion.
-
Washing: Gently wash the cells two to three times with sterile PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
-
Prepare Strained Alkyne Solution: Prepare a stock solution of the strained alkyne-fluorophore conjugate (e.g., DBCO-Cy5) in a suitable solvent (e.g., DMSO).
-
Labeling Reaction: Dilute the strained alkyne stock solution in serum-free cell culture medium or PBS to the desired final concentration. Add this solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove the unreacted probe.
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
Visualizations
Sialic Acid Biosynthetic Pathway
Caption: Metabolic incorporation of this compound into the sialic acid pathway.
Experimental Workflow for Metabolic Labeling and Detection
Caption: General workflow for metabolic labeling and subsequent detection via click chemistry.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low labeling efficiency.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.illinois.edu [experts.illinois.edu]
Technical Support Center: Minimizing Cytotoxicity of Azido-PEG4-alpha-D-mannose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Azido-PEG4-alpha-D-mannose in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical compound that contains a mannose sugar, a polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) group.[1][2][3][4][5][6] It is primarily used in bioconjugation and chemical biology for metabolic labeling. The mannose moiety allows it to be taken up by cells and incorporated into glycans, while the azide group serves as a handle for "click chemistry" reactions, enabling the attachment of probes for imaging or other applications.[3][5][6][7]
Q2: Is some level of cytotoxicity expected with this compound?
A2: Yes, some level of cytotoxicity can be expected, particularly at higher concentrations.[8][9] The azide group itself can be toxic to mammalian cells as it can inhibit cellular respiration.[10] Additionally, studies on similar azido (B1232118) sugars, like Ac4ManNAz, have shown concentration-dependent cytotoxic effects, impacting cell proliferation, migration, and overall cellular function.[8][9][11] The PEG component's cytotoxicity can also vary depending on its molecular weight and end groups.[12][13]
Q3: What are the initial signs of cytotoxicity in my cell culture?
A3: Signs of toxicity can include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to untreated controls.[8][14]
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.[14]
-
Increased apoptosis: Evidence of programmed cell death, which can be confirmed using specific assays.[15]
-
Decreased metabolic activity: Assays that measure metabolic function, such as the MTT assay, may show a reduction in signal.
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is typically soluble in aqueous media.[1] For long-term storage, it is recommended to store the compound at -20°C.[1] To prepare a stock solution, dissolve the compound in a high-quality, sterile solvent such as cell culture grade water or a buffer like PBS. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[14] If a co-solvent like DMSO is necessary for higher concentrations, ensure the final concentration in the cell culture medium is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced toxicity.[16][17]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed at all tested concentrations. | The concentration range is too high for your specific cell line. | Perform a dose-response experiment with a broader and lower range of concentrations (e.g., starting from 1 µM). Studies on similar compounds suggest an optimal, non-toxic concentration may be as low as 10 µM.[8][9][11] |
| The cell line is particularly sensitive to the compound. | Consider using a shorter incubation time. Also, ensure the cell density is optimal, as very low or very high densities can increase sensitivity to toxic compounds.[18] | |
| The solvent (if used) is causing toxicity. | Prepare a vehicle control with the same final concentration of the solvent to assess its contribution to cytotoxicity. Ensure the final solvent concentration is below 0.5%, and ideally below 0.1%.[16][17] | |
| Inconsistent results between experiments. | Variability in cell health or passage number. | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination.[19][20] |
| Instability of the stock solution. | Prepare fresh working solutions from single-use aliquots of the stock solution for each experiment. Avoid repeated freeze-thaw cycles.[14] | |
| Low labeling efficiency at non-toxic concentrations. | Insufficient incubation time. | Increase the incubation time with this compound. A time-course experiment can help determine the optimal duration. |
| Suboptimal concentration for your cell type. | While aiming for low toxicity, a certain minimum concentration is required for effective labeling. A careful dose-response curve assessing both viability and labeling efficiency is crucial. |
Quantitative Data Summary
The following table summarizes cytotoxicity data for Ac4ManNAz, a structurally related azido sugar, which can serve as a starting point for optimizing experiments with this compound.
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| Ac4ManNAz | A549 | 50 µM | Decreased proliferation, migration, and invasion ability; reduction in glycolytic flux. | [8][9] |
| Ac4ManNAz | A549 | 20 µM | Rapid reduction in invasion ability. | [8] |
| Ac4ManNAz | A549 | 10 µM | Sufficient labeling efficiency with minimal effects on cellular systems. Suggested as an optimum concentration for in vivo cell labeling. | [8][9][11] |
| Ac4ManNAz | CCD841CoN, HT29, HCT116 | 100 µM | Reduced cellular growth by approximately 40%. | [21] |
| Ac4ManNAz | MCF7 | 100 µM | Optimal concentration for metabolic glycoengineering with maintained cell viability. | [21] |
| Ac4ManNAz | HCT116 | 50 µM | Optimal concentration for metabolic glycoengineering with maintained cell viability. | [21] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay
This protocol outlines the use of an MTT assay to determine the concentration range of this compound that does not significantly impact cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range is 1 µM to 200 µM.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium only (no cells), and cells with vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC/PI staining kit
-
Flow cytometer
-
Your cell line of interest, cultured and treated with this compound
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for determining the optimal non-toxic concentration.
Caption: A hypothetical signaling pathway leading to cytotoxicity.
References
- 1. This compound, 1632372-86-1 | BroadPharm [broadpharm.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound | PEG连接子 | MCE [medchemexpress.cn]
- 7. mdpi.com [mdpi.com]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sonybiotechnology.com [sonybiotechnology.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Sodium azide induces mitochondria-mediated apoptosis in PC12 cells through Pgc-1α-associated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in Azido-PEG4-alpha-D-mannose experiments
Welcome to the technical support center for Azido-PEG4-alpha-D-mannose experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical reagent used in bioconjugation and chemical biology.[1] It consists of a mannose sugar, a polyethylene (B3416737) glycol (PEG) spacer, and an azide (B81097) group.[2][3] Its primary application is in metabolic glycoengineering, where cells take up the mannose sugar and incorporate it into their cell surface glycans. The exposed azide group can then be used for "click chemistry" reactions to attach probes, such as fluorescent dyes or affinity tags, for visualization and analysis.[4] The mannose moiety can also be used for targeted delivery to specific cells or tissues that have mannose receptors.[1][2]
Q2: What are the main types of "click chemistry" reactions used with this compound?
A2: The two main types of click chemistry reactions used are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group on the modified glycan with an alkyne-containing probe.[2][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free reaction that uses a strained cyclooctyne (B158145) (like DBCO or BCN) that reacts directly with the azide.[2][6][] This method is often preferred for live-cell imaging due to the cytotoxicity of copper.[6]
Q3: What is the importance of the PEG4 spacer?
A3: The PEG4 spacer is hydrophilic and increases the solubility of the molecule in aqueous solutions. It also provides a flexible linker that reduces steric hindrance, which can improve the efficiency of the subsequent click chemistry reaction.
Q4: Can the azide group on the sugar affect cellular processes?
A4: Yes, the introduction of an azide group, which is bulkier than the hydroxyl group it replaces, can sometimes be poorly tolerated by the enzymes involved in glycan processing.[8][9] This can lead to results that are not fully representative of the natural sugar's behavior.[8][9] Furthermore, high concentrations of azido-sugars can potentially alter cellular functions such as proliferation, migration, and signaling pathways.[10] Therefore, it is crucial to optimize the concentration of this compound to achieve sufficient labeling for detection while minimizing physiological perturbations.[11][12]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background and low signal are common challenges in experiments involving this compound. The following guide addresses specific issues to help you improve your signal-to-noise ratio.
Issue 1: High Background Fluorescence
Q: I am observing high, non-specific fluorescence in my negative control samples. What are the potential causes and how can I fix this?
A: High background fluorescence can stem from several factors. Here are the common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of the fluorescent probe | 1. Decrease the concentration of the fluorescent alkyne/cyclooctyne probe. High concentrations can lead to non-specific binding.[13][14] 2. Increase the number and duration of washing steps after the click reaction to remove unbound probe.[13] 3. Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), in your buffers to reduce non-specific binding sites.[13] | Reduced background fluorescence in negative controls. |
| Copper-mediated fluorescence (CuAAC) | 1. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (at least 5-fold) over the copper sulfate.[3] This helps to prevent non-specific copper binding. 2. Perform a final wash with a copper chelator like EDTA to quench any residual copper-mediated fluorescence.[13] | Quenching of non-specific fluorescence caused by copper. |
| Side reactions | 1. If working with protein samples, be aware of potential reactions between cyclooctynes and free thiols on cysteines in SPAAC. Consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[13] | A decrease in off-target labeling and a cleaner signal. |
| Impure Reagents | 1. Use freshly prepared solutions of sodium ascorbate (B8700270) for CuAAC, as it is prone to oxidation.[9][13] 2. Verify the purity of your azide and alkyne/cyclooctyne probes. | Improved reaction efficiency and reduced background. |
| Autofluorescence | 1. Include an unstained control to assess the level of natural autofluorescence in your cells or tissue.[14] 2. If autofluorescence is high, consider using a fluorophore in a different spectral range (e.g., red or near-infrared) where autofluorescence is typically lower.[15] | Better distinction between the specific signal and background. |
Issue 2: Low or No Signal
Q: I am not seeing a signal, or the signal is very weak. What could be the problem and how do I improve it?
A: Low signal can be due to inefficient metabolic labeling or a suboptimal click reaction. Here are some troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient metabolic labeling | 1. Optimize the concentration of this compound. While high concentrations can be toxic, too low a concentration may not yield a detectable signal. A titration is recommended, starting from a range of 10-50 µM.[2][11][12] 2. Increase the incubation time with the azido-sugar to allow for more incorporation into glycans. | Increased density of azide groups on the cell surface, leading to a stronger signal. |
| Inefficient Click Reaction (CuAAC) | 1. Ensure the copper is in the correct oxidation state (Cu(I)). Use a freshly prepared solution of a reducing agent like sodium ascorbate.[13] 2. Optimize the concentrations of the catalyst components. Refer to the recommended concentrations in the tables below. 3. Use a copper-chelating ligand like THPTA or BTTAA to protect the Cu(I) from oxidation and improve reaction efficiency.[16] | More efficient ligation of the fluorescent probe to the azide, resulting in a stronger signal. |
| Inefficient Click Reaction (SPAAC) | 1. The kinetics of SPAAC can vary depending on the cyclooctyne used. Consider trying a different cyclooctyne with faster reaction kinetics.[17] 2. Ensure the concentration of the cyclooctyne probe is sufficient, but avoid excessively high concentrations that can increase background. | Improved labeling efficiency and a stronger signal. |
| Probe/Fluorophore Issues | 1. Confirm that your detection probe (e.g., fluorescent alkyne) is not degraded. 2. Ensure that the excitation and emission wavelengths used for imaging are optimal for your chosen fluorophore. | Accurate and strong detection of the labeled molecules. |
Data Presentation: Recommended Starting Concentrations
The following tables provide recommended starting concentrations for key components in your experiments. These should be optimized for your specific cell type and experimental conditions.
Table 1: this compound Concentration for Metabolic Labeling
| Cell Type | Recommended Starting Concentration | Incubation Time | Notes |
| General Mammalian Cells | 10 - 50 µM[11][12] | 24 - 72 hours | Start with a lower concentration (e.g., 10 µM) to minimize potential effects on cell physiology.[2][11] Higher concentrations may reduce cellular functions.[11][12] |
Table 2: Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Recommended Starting Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM for general bioconjugation[3] Up to 2 mM for fixed and permeabilized cells[18][19] | The final concentration is critical and should be optimized. |
| Copper-chelating Ligand (e.g., THPTA, BTTAA) | 5-fold molar excess relative to CuSO₄[3] | Helps to stabilize the Cu(I) catalyst and reduce cytotoxicity.[1][16] |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM[3] | Should be prepared fresh for each experiment.[13] |
| Alkyne-Probe | 2 - 40 µM[9] | Titrate to find the optimal balance between signal and background. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Seeding: Plate mammalian cells on a suitable culture vessel (e.g., coverslips for imaging) and allow them to adhere overnight.
-
Preparation of Azido-Sugar Stock: Prepare a stock solution of this compound in a sterile, cell-culture grade solvent (e.g., DMSO or PBS).
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25 µM).
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.
-
Washing: Gently wash the cells three times with PBS to remove any unincorporated azido-sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Labeling
This protocol is for fixed and permeabilized cells.
-
Fixation and Permeabilization: After metabolic labeling, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize if necessary (e.g., with 0.1% Triton X-100).
-
Prepare Click Reaction Cocktail: Prepare the following solutions fresh:
-
Assemble the Reaction Mix: For each sample, in a microfuge tube, combine the following in order:
-
Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction.[9][20] Vortex briefly.
-
Incubation: Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove excess reagents.
-
Imaging: The cells are now ready for imaging.
Visualizations
Caption: Workflow for metabolic labeling and detection.
Caption: Troubleshooting logic for signal-to-noise issues.
Caption: CuAAC reaction pathway overview.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. interchim.fr [interchim.fr]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. m.youtube.com [m.youtube.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 19. CuAAC Cell Reaction Buffer Kit (THPTA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 20. broadpharm.com [broadpharm.com]
Technical Support Center: Off-Target Effects of Azido-Sugar Metabolic Labeling
Welcome to the technical support center for metabolic labeling using azido-sugars, such as Azido-PEG4-alpha-D-mannose. This guide provides troubleshooting information and answers to frequently asked questions regarding potential off-target effects encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemical tool used for metabolic labeling. It is a mannose sugar modified with two key components:
-
An azide (B81097) group (-N3) : This small, bioorthogonal chemical reporter is not naturally found in cells, which allows for specific chemical reactions.
-
A polyethylene glycol (PEG4) linker : This enhances the molecule's solubility and can reduce steric hindrance.[1]
The process involves introducing this compound to cells, which then metabolically incorporate it into glycoproteins through their natural biosynthetic pathways, similar to how they would use regular mannose.[2][3][4] Once the azido-sugar is integrated into these cellular components, the azide group on the cell surface can be specifically targeted. This is typically done using "click chemistry," a highly efficient and specific reaction, to attach a probe for visualization (like a fluorescent dye) or affinity purification.[5][6]
Q2: What are the potential off-target effects of using azido-sugars for metabolic labeling?
A2: While metabolic labeling with azido-sugars is a powerful technique, the introduction of these unnatural molecules can sometimes have unintended consequences.[7] Potential off-target effects include:
-
Cellular Physiology Alterations: High concentrations of azido-sugars, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), have been shown to decrease cell proliferation, migration, and invasion abilities in certain cell lines.[5]
-
Toxicity: At higher concentrations and with longer incubation times, some azido-sugars can be toxic to cells.[8] For instance, Ac42AzGlc showed toxicity at 200 μM with a 16-hour incubation.[8]
-
Changes in Gene Expression: Treatment with Ac4ManNAz has been observed to modulate the expression of genes involved in various biological processes like apoptosis, cell adhesion, and cell cycle.[5]
-
Impact on Mitochondrial Function: Modified glycosylation of mitochondrial proteins due to azido-sugar incorporation has been linked to mitochondrial dysfunction.[9]
-
Enzyme Inhibition: The azide group, being larger than the hydroxyl group it often replaces, can hinder the processing of the modified sugar by some enzymes in the biosynthetic pathway.[7] This could potentially slow down or alter normal metabolic fluxes.
Q3: How can I minimize the off-target effects of this compound?
A3: To minimize off-target effects, consider the following optimization steps:
-
Titrate the Concentration: Determine the lowest possible concentration of the azido-sugar that still provides sufficient labeling for your downstream application. Studies have shown that lowering the concentration can mitigate physiological effects. For example, 10 μM Ac4ManNAz was found to have the least impact on cellular systems while still providing adequate labeling for cell tracking.[9]
-
Optimize Incubation Time: Use the shortest incubation time necessary to achieve the desired labeling density. This can be determined by performing a time-course experiment.
-
Run Proper Controls: Always include control groups in your experiments. This should include:
-
An untreated cell population.
-
A vehicle control (e.g., cells treated with the solvent used to dissolve the azido-sugar, such as DMSO).
-
A control with a natural, unmodified sugar (e.g., mannose) to assess the effects of increased sugar concentration.
-
-
Assess Cell Health: Monitor the health and viability of your cells throughout the experiment using assays such as trypan blue exclusion or MTT assays. Also, observe cell morphology for any changes.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Reduced Proliferation | 1. The concentration of the azido-sugar is too high, leading to toxicity.[8] 2. The incubation time is too long. 3. The azido-sugar is affecting critical metabolic pathways.[5] | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration. Start with a low concentration (e.g., 10-20 µM) and increase it gradually.[5][9] 2. Conduct a time-course experiment to determine the minimum incubation time required for sufficient labeling.[10] 3. Assess key cellular functions (e.g., mitochondrial respiration) to see if they are impacted and try to adjust labeling conditions. |
| Low or No Labeling Signal | 1. The concentration of the azido-sugar is too low. 2. The incubation time is too short. 3. The specific cell line has a low uptake or incorporation rate for the azido-sugar. 4. The click chemistry reaction is inefficient. | 1. Gradually increase the concentration of the azido-sugar. 2. Increase the incubation time. A typical range is 1 to 3 days.[11] 3. Verify the expression of the relevant sugar transporters in your cell line. Consider trying a different azido-sugar analog, as some may have better incorporation rates in certain cells.[12][13] 4. Ensure all click chemistry reagents are fresh and used at the correct concentrations. Optimize the reaction conditions (e.g., catalyst concentration, reaction time). |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation of the azido-sugar stock solution. 3. Variations in incubation times or reagent concentrations. | 1. Standardize your cell culture protocol. Ensure cells are at a consistent confluency and within a specific passage number range for all experiments. 2. Prepare a large batch of the stock solution, aliquot it, and store it properly at -20°C to ensure consistency.[11] 3. Maintain meticulous records of all experimental parameters and adhere strictly to the optimized protocol. |
Quantitative Data Summary
The following table summarizes the observed effects of Ac4ManNAz on A549 cells at different concentrations.
| Concentration of Ac4ManNAz | Effect on Cell Proliferation | Effect on Cell Migration & Invasion | Notes |
| 10 µM | Minimal effect | Minimal effect | Suggested as the optimum concentration for in vivo cell labeling and tracking.[9] |
| 20 µM | Not specified | Rapid reduction in invasion ability compared to untreated cells.[5] | - |
| 50 µM | 10% decrease in growth rate compared to untreated cells.[5] | Significant reduction in migration and invasion ability.[5] | This concentration also led to a reduction in glycolytic flux and mitochondrial function.[5][9] |
Experimental Protocols & Visualizations
Key Experimental Workflow: Metabolic Labeling and Analysis
The following diagram outlines the general workflow for a metabolic labeling experiment with an azido-sugar, followed by click chemistry and analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. experts.illinois.edu [experts.illinois.edu]
Technical Support Center: In Vivo Labeling with Azido-PEG4-alpha-D-mannose
Welcome to the technical support center for in vivo labeling experiments using Azido-PEG4-alpha-D-mannose. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully design and execute their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for in vivo labeling?
A1: this compound is a synthetic sugar molecule, a mannose analog modified with an azide (B81097) group (-N3) and a polyethylene (B3416737) glycol (PEG4) spacer.[1] It is used in a two-step metabolic labeling process. First, the sugar analog is introduced into a living organism and is taken up by cells.[2] Cellular enzymes process it and incorporate it into newly synthesized glycans on the surface of cells, effectively tagging them with azide groups.[3][4] In the second step, a detection molecule (e.g., a fluorescent dye or a biotin (B1667282) tag) containing a complementary bioorthogonal chemical group (like a strained alkyne) is administered.[5] This detection molecule specifically reacts with the azide-tagged glycans in a "click chemistry" reaction, allowing for visualization or purification of the labeled cells or glycoproteins.[5][6]
Q2: What is the purpose of the PEG4 linker in this compound?
A2: The PEG4 linker is a hydrophilic spacer that enhances the solubility of the molecule in aqueous environments and reduces steric hindrance.[6] This improved solubility is crucial for in vivo applications, ensuring better bioavailability and distribution throughout the organism. The spacer also extends the azide group away from the glycan, potentially improving its accessibility for the subsequent click chemistry reaction.[3]
Q3: Which "click chemistry" reaction should I use for in vivo experiments?
A3: For in vivo applications, it is highly recommended to use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][] This method does not require a copper catalyst, which can be toxic to living organisms.[7] SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the detection probe that reacts efficiently and specifically with the azide group on the metabolically labeled glycans.[5] While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a valid "click" reaction, the copper catalyst can cause toxicity, making it less suitable for live animal studies.[9]
Q4: Can this compound labeling affect the physiology of the cells or organism?
A4: Yes, high concentrations of azido-sugars can have physiological effects. Studies with related compounds have shown that elevated levels can lead to decreased cell proliferation, migration, and invasion.[10] It is crucial to determine the optimal concentration that provides sufficient labeling for detection without causing significant cellular stress or altering the biological processes under investigation. One study suggests that a concentration of 10 μM for a related compound, Ac4ManNAz, is optimal for in vivo cell labeling and tracking with minimal physiological impact.[10]
Q5: How does the labeling efficiency of azido-mannose compare to other azido-sugars?
A5: The labeling efficiency can vary depending on the cell type and the specific azido-sugar used. For instance, in a study on hepatocellular carcinoma, N-azidoacetylgalactosamine (GalAz) demonstrated higher labeling efficiency at lower concentrations and outperformed N-azidoacetylmannosamine (ManAz) for in vivo tumor labeling.[4][11][12] It is advisable to consult the literature for studies on cell types similar to your model system or to perform a pilot study to compare different azido-sugars if labeling efficiency is a concern.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling Signal | 1. Insufficient Incubation Time: The this compound may not have had enough time to be metabolized and incorporated into glycans. 2. Suboptimal Concentration: The concentration of the azido-sugar may be too low for effective labeling. 3. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient amounts. 4. Inefficient Click Reaction: The subsequent detection step may not be working correctly. | 1. Increase the incubation time. Labeling can be time-dependent, with signals becoming stronger over 24, 48, or even 72 hours.[4] 2. Perform a dose-response experiment to determine the optimal concentration that balances labeling efficiency and potential toxicity. 3. Consider alternative administration routes (e.g., intravenous, intratumoral) to improve delivery to the target site.[2] 4. Ensure the click chemistry reagents are fresh and active. For SPAAC, verify the integrity of the strained alkyne on your detection probe. |
| High Background Signal | 1. Non-specific Binding of Detection Probe: The fluorescent or biotinylated probe may be binding non-specifically to cells or tissues. 2. Suboptimal Washing Steps: Insufficient washing after the click reaction can leave behind unreacted detection probe. | 1. Include a control group that was not treated with this compound but was exposed to the detection probe to assess non-specific binding. Increase the stringency of your washing buffers. 2. Optimize and increase the number of washing steps after the click chemistry reaction to thoroughly remove any unbound probe. |
| Observed Toxicity or Altered Physiology | 1. High Concentration of Azido-Sugar: The administered dose of this compound may be too high, leading to cellular stress. 2. Toxicity of Click Chemistry Reagents: If using CuAAC, the copper catalyst is a likely source of toxicity. | 1. Reduce the concentration of this compound. Refer to literature for recommended concentrations of similar compounds (e.g., 10 μM for Ac4ManNAz).[10] 2. Switch to a copper-free click chemistry method like SPAAC using a DBCO or BCN-conjugated detection probe.[7][] |
| Variability Between Experiments | 1. Inconsistent Reagent Preparation: Differences in the preparation of the azido-sugar or detection probe solutions can lead to variability. 2. Biological Variation: Differences between individual animals or cell cultures can contribute to variability. | 1. Prepare fresh stock solutions of reagents for each experiment and ensure accurate dilutions. Store stock solutions appropriately, such as at -80°C for long-term storage and -20°C for short-term storage, and use within the recommended timeframe.[5] 2. Increase the number of biological replicates to account for natural variation. Standardize animal handling and cell culture procedures as much as possible. |
Quantitative Data Summary
Table 1: In Vitro Labeling Kinetics of Azido-Sugars in HepG2 Cells
| Concentration | Time to Plateau (approx.) | Relative Labeling Rate (GalAz vs. ManAz at low concentration) |
| 10 µM - 5 mM | 72 hours | GalAz shows a faster metabolic labeling rate than ManAz at 50 µM.[4] |
| Data adapted from a study comparing N-azidoacetylgalactosamine (GalAz) and N-azidoacetylmannosamine (ManAz).[4] |
Table 2: Effect of Ac4ManNAz Concentration on Cellular Functions
| Concentration | Effect on Proliferation, Migration, and Invasion | Recommended Optimal Concentration for In Vivo Labeling |
| 20 µM and 50 µM | Decreased ability | 10 µM (showed least effect on cellular systems with sufficient labeling efficiency)[10] |
| Data is for the related compound tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).[10] |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Tumors in a Mouse Model
This protocol is adapted from studies using related azido-sugars and should be optimized for your specific model system and experimental goals.
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
-
The final concentration should be determined based on a pilot dose-response study, starting with concentrations reported for similar compounds (e.g., aiming for a final in vivo concentration in the low micromolar range).
-
-
Administration:
-
For a tumor model, administer the this compound solution to the animals. Common administration routes include:
-
Intravenous (i.v.) injection: For systemic distribution.
-
Intratumoral (i.t.) injection: For localized labeling of the tumor.[2]
-
-
The dosing schedule can vary. For example, daily injections for 3 consecutive days have been used for other azido-sugars.[4]
-
-
Incubation Period:
-
Allow the azido-sugar to be metabolized and incorporated into glycans. This can take 24 to 72 hours, depending on the cell turnover rate in the target tissue.[4]
-
-
In Vivo Click Chemistry (SPAAC):
-
Prepare a solution of your DBCO-conjugated detection probe (e.g., DBCO-fluorophore) in a sterile, biocompatible buffer.
-
Administer the detection probe via a suitable route (e.g., i.v. injection).
-
Allow the click reaction to proceed in vivo for a designated period (e.g., 1-2 hours).
-
-
Analysis:
-
After the designated time for reaction and clearance of unbound probe, tissues of interest can be harvested for analysis.
-
For fluorescence imaging: Tissues can be imaged directly (if using a near-infrared fluorophore) or sectioned for microscopy.
-
For proteomic analysis: Tissues can be homogenized, and labeled glycoproteins can be enriched using a biotinylated detection probe and streptavidin beads, followed by mass spectrometry.
-
Visualizations
References
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Azido-PEG4-Trimannose [baseclick.eu]
- 4. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Azido-PEG4-alpha-D-mannose for experiments
Welcome to the Technical Support Center for Azido-PEG4-alpha-D-mannose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
Researchers may encounter challenges in dissolving this compound. The following guide provides potential solutions to common solubility issues.
| Issue | Potential Cause | Recommended Solution |
| Compound is not dissolving or dissolving very slowly in aqueous solutions. | Insufficient energy to break the crystal lattice. | Use sonication to aid dissolution. Gentle heating may also be applied, but monitor for any potential degradation of the compound. |
| Precipitation occurs when adding the compound to an aqueous buffer. | The compound may have limited solubility in the final buffer composition. | Dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO first, and then add it dropwise to the aqueous buffer while vortexing. |
| Inconsistent results in experiments. | The compound may have absorbed moisture, affecting its weight and concentration calculations. | This compound is hygroscopic. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Handle the compound quickly and in a dry environment. |
| Low yield or incomplete reaction in subsequent experiments. | The stock solution may not be homogenous or may have degraded. | Ensure the compound is fully dissolved before use. For aqueous stock solutions, it is recommended to filter and sterilize the solution. Avoid repeated freeze-thaw cycles.[1] |
Experimental Workflow for Dissolving this compound
References
Preventing degradation of Azido-PEG4-alpha-D-mannose during storage
Welcome to the technical support center for Azido-PEG4-alpha-D-mannose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure the long-term stability and prevent degradation of this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] For solutions in solvents, storage at -80°C is preferable for extended periods.
Q2: What are the primary factors that can cause degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are:
-
Elevated Temperatures: Can cause thermal degradation of the PEG chain and the azide (B81097) group.
-
Light Exposure: The azide group is known to be sensitive to light, which can lead to photolytic decomposition.
-
Humidity/Moisture: The PEG component is hygroscopic and can absorb moisture, which may facilitate hydrolysis of the molecule.
-
Incompatible Chemicals: Exposure to acids, bases, heavy metals, and reducing agents can degrade the mannose, PEG, and azide moieties.
Q3: How can I assess the purity and integrity of my this compound sample?
A3: The purity and integrity of your sample can be assessed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to separate and quantify the compound and any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify structural changes due to degradation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify the mass of any impurities or degradation products.
Q4: Are there any known impurities that I should be aware of in commercially available this compound?
A4: Potential impurities can arise from the synthesis process and may include residual solvents, starting materials, or byproducts from incomplete reactions. Common impurities in PEG-containing compounds can include PEGs of different lengths (polydispersity). It is crucial to obtain a certificate of analysis (CoA) from the supplier, which should provide information on the purity and the methods used for its determination.
Troubleshooting Guides
Problem 1: Loss of reactivity in "click" chemistry reactions.
-
Possible Cause 1: Degradation of the azide group.
-
Troubleshooting:
-
Ensure the compound has been stored correctly at -20°C and protected from light.
-
Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Assess the integrity of the azide group using Fourier-Transform Infrared (FTIR) spectroscopy by checking for the characteristic azide peak (~2100 cm⁻¹).
-
If degradation is suspected, it is recommended to use a fresh, properly stored vial of the compound.
-
-
-
Possible Cause 2: Presence of interfering substances.
-
Troubleshooting:
-
Avoid using buffers containing primary amines (e.g., Tris) or other nucleophiles that can react with other components in your reaction mixture.
-
Ensure all reagents and solvents are of high purity and free from contaminants that could quench the "click" reaction.
-
-
Problem 2: Appearance of unexpected peaks in HPLC analysis after storage.
-
Possible Cause: Degradation of the molecule.
-
Troubleshooting:
-
Review Storage Conditions: Confirm that the compound was stored at -20°C, protected from light and moisture. Accidental exposure to higher temperatures or light can initiate degradation.
-
Analyze Degradation Products: Use HPLC-MS to identify the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., loss of the azide group, cleavage of the PEG chain).
-
Perform a Forced Degradation Study: To understand the degradation profile better, you can perform a forced degradation study on a small amount of the material (see Experimental Protocols section). This will help in identifying potential degradation products under various stress conditions.
-
-
Data on Stability
While specific quantitative stability data for this compound under various conditions is not extensively published, the stability of its core components provides guidance. The following table summarizes the known sensitivities of the azide, PEG, and mannose moieties.
| Component | Stress Factor | Potential Degradation Pathway |
| Azido Group | Light (Photolysis) | Decomposition to a nitrene intermediate, which can lead to the formation of aldehydes and aminals. |
| Heat (Thermolysis) | Generation of a nitrene intermediate. | |
| PEG Chain | Heat/Oxidation | Chain scission leading to the formation of smaller PEG fragments, formaldehyde, formic acid, and other aldehydes.[4] |
| Sonication | Degradation of the PEG chain.[5][6][7][8] | |
| alpha-D-mannose | Strong Acid/Base | Hydrolysis of the glycosidic bond and other acid/base-catalyzed degradation reactions.[9] |
| High Temperature | Dehydration and other thermal degradation pathways. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or incubator
-
Photostability chamber
-
HPLC-MS system
2. Procedure:
-
Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a small amount of the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a small amount of the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10][11][12][13]
-
Control Sample: Store a sample of the compound under the recommended storage conditions (-20°C, protected from light).
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples (stressed and control) by a stability-indicating HPLC-MS method (see Protocol 2) to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC-MS Method
This method can be used to assess the purity of this compound and to analyze samples from forced degradation studies.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., Q-TOF or Orbitrap) as a detector.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.
2. Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Optimize other parameters (e.g., capillary voltage, gas flow) for the specific instrument.
5. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm filter before injection.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study.
Caption: A logical troubleshooting guide for experimental issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1632372-86-1 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Detecting Sonolysis of Polyethylene Glycol Upon Functionalizing Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid detection of polyethylene glycol sonolysis upon functionalization of carbon nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid detection of polyethylene glycol sonolysis upon functionalization of carbon nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Troubleshooting guide for Azido-PEG4-alpha-D-mannose applications
Welcome to the Technical Support Center for Azido-PEG4-alpha-D-mannose applications. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bioconjugation reagent that features a mannose sugar, a flexible polyethylene (B3416737) glycol (PEG4) spacer, and an azide (B81097) group.[1][2] This structure allows it to be used in a variety of applications:
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Metabolic Glycoengineering: Cells can metabolically incorporate the mannose moiety, displaying the azide group on cell surface glycoproteins.[3][4]
-
Click Chemistry: The azide group serves as a chemical handle for bioorthogonal "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] This enables the covalent attachment of reporter molecules like fluorophores or biotin, or therapeutic agents.
-
Targeted Drug Delivery: The mannose component can target mannose receptors on specific cells, such as macrophages and dendritic cells, for precise delivery of drugs or imaging agents.[1][7]
-
Glycobiology Research: It is used to study carbohydrate-protein interactions and synthesize glycoconjugates for vaccine and diagnostic development.[1] The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, improving conjugation efficiency.[1][7]
Q2: I am observing low labeling efficiency on my cells. What are the possible causes and solutions?
Low labeling efficiency is a common issue that can stem from several factors related to metabolic uptake or the subsequent click reaction.
-
Suboptimal Concentration: The concentration of this compound is critical. While higher concentrations may seem to promise better labeling, they can also induce cellular stress and alter normal physiology, paradoxically reducing labeling.[3][4]
-
Inadequate Incubation Time: Sufficient time is required for the cells to process the sugar and display it on the cell surface. This time can vary significantly between cell types.
-
Cellular Health: The metabolic activity of your cells is paramount. Unhealthy or slow-growing cells will exhibit poor uptake and incorporation of the azido-sugar.
-
Inefficient Click Reaction: If metabolic incorporation is successful, the issue may lie with the click chemistry step. See the troubleshooting section on "Poor Click Reaction Yield" below.
-
Choice of Azido-Sugar: For some cell types, other sugars may have higher incorporation efficiency. For example, in hepatocellular carcinoma cells, azido-galactose has been shown to outperform azido-mannose.[8]
Q3: I am concerned about the potential cytotoxicity of this compound. How can I minimize its impact?
While the azide group is generally considered bioorthogonal and non-reactive with endogenous molecules, high concentrations of modified sugars can affect cellular functions.[3]
-
Concentration Optimization: The most crucial step is to determine the optimal, non-toxic concentration for your specific cell line. A dose-response experiment is highly recommended. Studies on the related compound Ac4ManNAz showed that while 50 µM concentrations led to reduced cell proliferation and migration, a concentration of 10 µM provided sufficient labeling with minimal physiological effects.[3][4]
-
Monitor Cellular Physiology: When establishing a protocol, monitor key indicators of cell health, such as proliferation rate, morphology, and viability (e.g., using a Trypan Blue exclusion assay).
-
Limit Incubation Time: Use the shortest incubation time that provides adequate labeling to minimize long-term metabolic stress.
Q4: My click chemistry reaction is not working or has very low yield. What should I check?
Click chemistry, particularly CuAAC, can be sensitive to several factors.[9][10]
-
Copper Catalyst Issues: The Cu(I) catalyst is essential for CuAAC but is prone to oxidation. Ensure your reducing agent (e.g., sodium ascorbate) is fresh and added just before the copper. The active Cu(I) catalyst can be generated from Cu(II) salts (like CuSO₄) using a reducing agent.[11]
-
Reagent Purity and Stability: Ensure all reagents, especially the alkyne-probe, are of high purity and have not degraded.
-
Ligand Use: For complex biological samples, a copper-chelating ligand (e.g., TBTA or THPTA) is often required to stabilize the Cu(I) catalyst and prevent it from binding to biomolecules.[12]
-
Presence of Inhibitors: Components in your buffer or media could inhibit the reaction. Thiols (e.g., from glutathione (B108866) in cell lysates) can strongly bind and sequester the copper catalyst.[12] Dialysis or buffer exchange into an amine-free buffer like PBS may be necessary.[13]
-
Steric Hindrance: If the azide or alkyne is in a sterically hindered environment, the reaction may be inefficient. The PEG4 spacer in this compound is designed to mitigate this, but the accessibility of the alkyne on the binding partner is also important.[1]
-
pH and Solvents: While the reaction is generally robust across a pH range of 4-11, extreme pH should be avoided.[14] Using some organic co-solvents like DMSO can help solubilize hydrophobic reagents but should not exceed ~10% of the total reaction volume.[13]
Troubleshooting Guide
This table summarizes common problems and provides actionable solutions for experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low/No Labeling Signal | 1. Suboptimal concentration of azido-sugar.2. Insufficient incubation time.3. Poor cell health or low metabolic activity.4. Inefficient click chemistry reaction. | 1. Titrate the concentration of this compound (e.g., 10 µM, 25 µM, 50 µM) to find the optimal balance between labeling and cytotoxicity.[3][4]2. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation period for your cell line.3. Ensure cells are healthy and in the log phase of growth before starting the experiment.4. See "Poor Click Reaction Yield" section below. |
| High Cell Death / Cytotoxicity | 1. Azido-sugar concentration is too high.2. Prolonged incubation period. | 1. Reduce the concentration of this compound. Start with a low concentration (~10 µM) and increase only if necessary.[4]2. Reduce the incubation time to the minimum required for sufficient labeling. |
| Poor Click Reaction Yield (CuAAC) | 1. Oxidation of Cu(I) catalyst.2. Insufficient amount of copper or reducing agent.3. Presence of chelating agents or thiols in the sample.4. Reagents (azide/alkyne) are inaccessible or degraded. | 1. Prepare the reducing agent (e.g., sodium ascorbate) solution fresh. Add it to the reaction mixture just before the copper salt.[11]2. Use an excess of the reducing agent. Ensure the correct ratio of copper to ligand is used.3. If working with cell lysates, consider using a copper-chelating ligand like THPTA. If thiols are present, you may need to use excess copper or switch to a copper-free click reaction (SPAAC).[12]4. Confirm the integrity of your alkyne-probe. Perform a positive control reaction with a simple azide and alkyne. |
| High Background Signal | 1. Non-specific binding of the detection reagent (e.g., alkyne-fluorophore).2. Insufficient washing steps. | 1. Include a control sample of cells not treated with azido-sugar but subjected to the click reaction and staining protocol.2. Increase the number and stringency of wash steps after the click reaction and before imaging/analysis. |
| Poor Reproducibility | 1. Inconsistent reagent preparation.2. Oxygen contamination in CuAAC reaction.3. Variation in cell culture conditions. | 1. Prepare fresh stock solutions of reagents, especially the reducing agent and copper catalyst.[10][13]2. For sensitive reactions, degassing the solution by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst can improve consistency.[14]3. Standardize cell passage number, seeding density, and media conditions for all experiments. |
Experimental Protocols & Data
Metabolic Labeling of Cell Surface Glycans
This protocol provides a general workflow for labeling cultured mammalian cells.
-
Cell Seeding: Plate cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Incubation with Azido-Sugar:
-
Prepare a stock solution of this compound in a sterile solvent (e.g., DMSO or PBS).
-
Dilute the stock solution directly into the culture medium to the desired final concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting and Washing:
-
Gently wash the cells 2-3 times with ice-cold PBS to remove any unincorporated azido-sugar.
-
Cells can now be harvested for downstream applications or prepared for the click reaction directly in the plate/well.
-
Quantitative Data: Recommended Starting Concentrations
The optimal concentration and incubation time are highly dependent on the cell type. The following table provides recommended starting points based on published data for related azido-sugars.[3][4]
| Parameter | Recommended Starting Range | Notes |
| Concentration | 10 - 50 µM | Start with 10 µM to minimize potential physiological effects. A concentration of 50 µM has been shown to decrease cell growth rate and invasion ability in A549 cells for Ac4ManNAz.[3] |
| Incubation Time | 24 - 72 hours | Varies greatly between cell lines. A 48-hour incubation is a common starting point. |
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells
This protocol is for attaching a fluorescent probe to azide-labeled cells for analysis by microscopy or flow cytometry.
-
Prepare Reagents:
-
Click-iT® Reaction Buffer: (Component of commercial kits, or a self-made buffer like PBS).
-
Copper (II) Sulfate (CuSO₄): 10 mM stock in dH₂O.
-
Reducing Agent (e.g., Sodium Ascorbate): 100 mM stock in dH₂O (must be made fresh).
-
Alkyne-Fluorophore: 1 mM stock in DMSO.
-
-
Prepare "Click Cocktail": For a 1 mL reaction, mix the components in the following order. Scale as needed.
-
880 µL of Reaction Buffer (e.g., PBS)
-
20 µL of CuSO₄ stock (Final concentration: 200 µM)
-
50 µL of Alkyne-Fluorophore stock (Final concentration: 50 µM)
-
50 µL of Sodium Ascorbate (B8700270) stock (Final concentration: 5 mM)
-
Note: Add the sodium ascorbate last, immediately before adding the cocktail to the cells.
-
-
Labeling Reaction:
-
Wash azide-labeled cells twice with PBS.
-
Add the freshly prepared "Click Cocktail" to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Remove the reaction cocktail.
-
Wash the cells three times with PBS.
-
The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.
-
Diagrams
Experimental Workflow
The following diagram illustrates the overall workflow for metabolic labeling and subsequent analysis.
Caption: General experimental workflow for cell labeling.
Signaling Pathway Logic
This diagram shows the logical progression from reagent to biological modification.
Caption: Metabolic incorporation of this compound.
Click Chemistry Reaction
The diagram below outlines the two main types of click chemistry reactions enabled by the azide group.
Caption: Comparison of CuAAC and SPAAC click chemistry reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 1632372-86-1 | BroadPharm [broadpharm.com]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [myskinrecipes.com]
- 7. Azido-PEG4-Trimannose [baseclick.eu]
- 8. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. interchim.fr [interchim.fr]
Technical Support Center: Metabolic Glycoengineering with Azido Sugars
Welcome to the technical support center for metabolic glycoengineering. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls associated with the use of azido (B1232118) sugars in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic glycoengineering with azido sugars?
A: Metabolic glycoengineering is a technique used to introduce bioorthogonal chemical reporters, such as the azide (B81097) group (-N3), into cellular glycans.[1][2][3][4] This is achieved by providing cells with a synthetic, azido-modified sugar analog.[1][2][3] The cell's own metabolic machinery processes this unnatural sugar and incorporates it into newly synthesized glycoconjugates, which are then often displayed on the cell surface.[5][6] These azide groups act as chemical handles, allowing for subsequent covalent attachment of probes or other molecules through bioorthogonal reactions like click chemistry or the Staudinger ligation.[1][3][4][7]
Q2: Which azido sugars are commonly used?
A: Several peracetylated azido sugars are commonly used because the acetyl groups increase cell permeability.[6] Once inside the cell, cytosolic esterases remove these acetyl groups.[6][7] Common examples include:
-
Ac4ManNAz (Tetraacetylated N-azidoacetylmannosamine): A precursor for N-azidoacetyl sialic acid (SiaNAz), used to label sialoglycans.[5][7]
-
Ac4GalNAz (Tetraacetylated N-azidoacetylgalactosamine): Used for profiling O-type glycoproteins.[6]
-
Ac4GlcNAz (Tetraacetylated N-azidoacetylglucosamine): Another common analog for labeling various glycoconjugates.[1]
-
6-AzFuc (6-Azidofucose): Used for labeling fucosylated glycans.[1]
Q3: What are the main applications of this technique?
A: This technique provides a powerful platform for a wide range of applications, including:
-
Visualization of glycans: Imaging the distribution and dynamics of glycans in cells and organisms.[1][8]
-
Glycoproteomic analysis: Enriching and identifying specific types of glycoproteins for proteomic studies.[1][9]
-
Tracking labeled cells: Following the fate of cells in complex environments.[5]
-
Drug delivery: Attaching therapeutic agents to the surface of target cells.[10][11][12]
Q4: What is the difference between copper-catalyzed click chemistry (CuAAC) and strain-promoted click chemistry (SPAAC)?
A: Both are "click" reactions used to ligate a probe to the azide handle, but they differ in their requirements.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction is very efficient but requires a copper(I) catalyst, which can be toxic to living cells, potentially causing oxidative stress.[13][14][15] Therefore, it is typically used for labeling fixed cells or in cell-free systems.[14]
-
SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition): This reaction uses a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts specifically with the azide group without the need for a toxic copper catalyst.[7][8] This makes SPAAC ideal for labeling living cells and for in vivo applications.[7][13]
Q5: What is the Staudinger Ligation?
A: The Staudinger ligation is another bioorthogonal reaction used to label azide-modified glycans.[3][4] It involves the reaction of the azide with a specifically engineered triarylphosphine, resulting in the formation of a stable amide bond.[6][16] This reaction is highly chemoselective and can be performed in living systems.
Troubleshooting Guides
Issue 1: High Cell Death or Signs of Cytotoxicity
Q: My cells are showing poor viability after incubation with an azido sugar. What could be the cause and how can I fix it?
A: Cytotoxicity is a common pitfall and can arise from the azido sugar itself or from the subsequent ligation chemistry.
Troubleshooting Steps:
-
Optimize Azido Sugar Concentration: Higher concentrations of azido sugars can be toxic. For example, Ac4ManNAz has shown toxicity in Jurkat cells at 50 µM.[7][17]
-
Reduce Incubation Time: Prolonged exposure can also lead to toxicity.
-
Consider Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to azido sugars.[7][10]
-
Recommendation: Review the literature for data on your specific cell line. If little information is available, a thorough toxicity assessment (e.g., live/dead staining, apoptosis assays) is crucial before proceeding with experiments.[17]
-
-
Check Ligation Reagent Toxicity: If you are using CuAAC for live-cell labeling, the copper catalyst is a likely source of toxicity.[13][14]
Reference Data: Ac4ManNAz Concentration and Cytotoxicity
| Cell Line | Recommended Concentration | Notes | Reference(s) |
| Jurkat | 10 - <50 µM | Toxic effects observed at 50 µM. | [7][10] |
| hMSC-TERT | 20 µM | 50 µM concentrations led to significantly decreased viability (40-60%). | [17] |
| Various (A549, HeLa) | 10 - 75 µM | 10 µM is suggested as optimal for minimizing effects while maintaining labeling. | [7] |
Issue 2: Low or No Labeling Signal
Q: I'm not seeing a fluorescent signal after metabolic labeling and click chemistry. What are the possible reasons?
A: A weak or absent signal can be due to inefficient metabolic incorporation of the azido sugar or a suboptimal ligation reaction.
Caption: Troubleshooting logic for low labeling signal.
Troubleshooting Steps:
-
Confirm Metabolic Incorporation: The efficiency of converting an azido sugar analog into a nucleotide sugar and incorporating it into glycans can vary significantly between cell types and the specific sugar used.[2][19][20] The azide group itself can hamper acceptance by the relevant enzymes.[19][21]
-
Recommendation: Increase the concentration of the azido sugar and/or the incubation time.[7][18] Ensure cells are healthy and metabolically active. In some cases, one azido sugar may be more efficiently metabolized than another; for example, Azido-galactose (GalAz) showed higher labeling efficiency than Azido-mannose (ManAz) in HepG2 cells.[12]
-
-
Optimize the Ligation Reaction: The bioorthogonal reaction itself may be inefficient.
-
SPAAC (e.g., with DBCO): Ensure your DBCO-conjugated probe is fresh and has not degraded. Optimize the probe concentration (typically 20-50 µM) and incubation time (typically 1 hour at 37°C).[7]
-
CuAAC: The copper(I) catalyst is oxygen-sensitive. Ensure it is freshly prepared using a reducing agent like sodium ascorbate. The use of a stabilizing ligand is critical.[15]
-
Staudinger Ligation: The reaction kinetics can be influenced by solvent and the electronic properties of the phosphine (B1218219) reagent.[16][22] Ensure reagents are pure and conditions are optimized as per established protocols.
-
-
Verify Washing Steps: Insufficient washing after metabolic labeling can leave unincorporated azido sugar, which can be washed away later, reducing the signal. Conversely, harsh washing can detach cells.
-
Recommendation: Wash cells gently two to three times with pre-warmed PBS after the labeling period to remove unincorporated sugar.[18]
-
Issue 3: High Background or Off-Target Labeling
Q: I'm observing high background fluorescence or non-specific labeling. How can I improve the specificity?
A: High background can stem from non-specific binding of the detection probe or unexpected metabolic fates of the azido sugar.
Troubleshooting Steps:
-
Improve Washing Post-Ligation: Insufficient washing after the click reaction can leave unbound fluorescent probe, leading to high background.
-
Recommendation: Wash cells thoroughly (at least three times) with PBS after the ligation step.[18] If background persists, consider adding a blocking step (e.g., with BSA) before adding the detection probe.
-
-
Reduce Probe Concentration: Excessively high concentrations of the fluorescent probe can lead to non-specific binding.
-
Recommendation: Titrate your DBCO- or alkyne-probe to find the lowest effective concentration.
-
-
Consider Metabolic Interconnectivity: Azido sugars can sometimes enter metabolic pathways other than the intended one, leading to the labeling of different glycan types or even other biomolecules.[23][24]
Key Experimental Protocols & Workflows
Metabolic Pathway of Ac4ManNAz
The following diagram illustrates the metabolic conversion of Ac4ManNAz into SiaNAz and its incorporation into cell-surface glycans.
Caption: Metabolic pathway of Ac4ManNAz labeling.
General Experimental Workflow
This workflow outlines the key steps from metabolic labeling to analysis.
Caption: General workflow for metabolic glycoengineering.
Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
Materials:
-
Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell line of interest (e.g., A549, HeLa, Jurkat)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to prepare a 10-50 mM stock solution. Store at -20°C.[7][18]
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) at a density that allows for logarithmic growth during the labeling period.[18]
-
Metabolic Labeling: Add the Ac4ManNAz stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM). Gently swirl the plate to mix.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[18] The optimal incubation time should be determined empirically.[18]
-
Washing: After incubation, carefully aspirate the medium and gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[18] The cells are now ready for bioorthogonal ligation.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Fluorescence Microscopy
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-AF488)
-
DMSO
-
PBS, pH 7.4 or serum-free cell culture medium
-
(Optional) Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
(Optional) DAPI stain for nuclear counterstaining
Procedure:
-
Prepare Probe Solution: Prepare a stock solution of the DBCO-conjugated fluorescent dye in DMSO. Dilute this stock in serum-free medium or PBS to the desired final concentration (e.g., 20-50 µM).[7]
-
Ligation Reaction: Add the DBCO-dye solution to the azide-labeled cells.
-
Incubation: Incubate for 1 hour at 37°C, protected from light.[7]
-
Washing: Aspirate the probe solution and wash the cells three times with PBS to remove the unbound probe.[18]
-
(Optional) Fixation & Counterstaining:
-
Imaging: Add fresh PBS or mounting medium to the cells. The cells are now fluorescently labeled and ready for visualization by fluorescence microscopy.[7][18]
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting metabolic glycoengineering to advance healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. lib.ysu.am [lib.ysu.am]
- 17. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chemrxiv.org [chemrxiv.org]
- 25. researchgate.net [researchgate.net]
How to increase the specificity of Azido-PEG4-alpha-D-mannose labeling
Welcome to the technical support center for Azido-PEG4-α-D-mannose labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Azido-PEG4-α-D-mannose and how does it work?
A1: Azido-PEG4-α-D-mannose is a chemically modified mannose sugar used in metabolic glycoengineering.[1] It contains an azide (B81097) group (-N3) that allows for bioorthogonal conjugation via click chemistry.[2] The PEG4 linker enhances solubility and reduces steric hindrance.[2] When introduced to cells, it is metabolized through the sialic acid biosynthetic pathway and incorporated into glycoproteins on the cell surface.[3] The azide group then serves as a handle for covalent attachment of a detection molecule (e.g., a fluorophore or biotin) that has a complementary alkyne group, enabling visualization or enrichment of the labeled glycoproteins.[4]
Q2: What are the main applications of Azido-PEG4-α-D-mannose labeling?
A2: This technique is widely used for:
-
Visualizing and tracking live cells.[5]
-
Identifying and enriching specific glycoproteins from complex mixtures for proteomic analysis.[6]
-
Studying carbohydrate-protein interactions.[7]
-
Developing targeted drug delivery systems by exploiting mannose receptors on specific cells.[1][2]
Q3: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for detection?
A3: Both are methods to attach a probe to the azide group on the labeled glycoprotein (B1211001).
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction uses a copper(I) catalyst to join a terminal alkyne to the azide.[8] It is generally faster and uses less reactive alkynes. However, the copper catalyst can be toxic to cells, which is a concern for live-cell imaging.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that uses a strained cyclooctyne (B158145) (like DBCO or BCN) which reacts readily with the azide without a catalyst.[1] This makes it more suitable for live-cell and in vivo applications due to its superior biocompatibility.[10]
Troubleshooting Guides
Issue 1: High Background Signal or Non-Specific Labeling
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Non-specific binding of the alkyne-fluorophore. | Reduce the concentration of the alkyne-fluorophore. Increase the number and duration of wash steps after the click reaction. Consider using a fluorophore known for lower non-specific binding.[11] |
| Reaction of strained alkynes (in SPAAC) with thiols. | Cyclooctynes used in SPAAC can react with cysteine residues in proteins. While the rate is much lower than the reaction with azides, it can contribute to background.[12] Ensure thorough washing and consider using a lower concentration of the strained alkyne. |
| Copper-dependent non-specific labeling (in CuAAC). | In the presence of a copper catalyst, terminal alkynes can exhibit weak non-specific protein labeling.[12] Ensure the use of a copper-chelating ligand like THPTA to minimize this effect and perform thorough washes.[13] |
| Excess unbound Azido-PEG4-α-D-mannose. | Increase the number and duration of wash steps after the initial metabolic labeling period and before proceeding to the click reaction. |
| Inadequate blocking. | For fixed and permeabilized cells, use a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites before adding the click chemistry reagents.[11] |
Issue 2: Weak or No On-Target Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient incorporation of Azido-PEG4-α-D-mannose. | Optimize the concentration and incubation time. A study on a similar azido-sugar, Ac4ManNAz, found that while higher concentrations (e.g., 50 µM) gave strong signals, they could also negatively impact cellular functions. A lower concentration (e.g., 10 µM) provided sufficient labeling with minimal physiological effects.[5][14][15] Titrate the concentration of Azido-PEG4-α-D-mannose for your specific cell type and experimental goals. |
| Inefficient click reaction. | Ensure all click reaction components (copper, ligand, reducing agent for CuAAC; strained alkyne for SPAAC) are fresh and at the correct concentrations. For CuAAC, the use of a copper(I)-stabilizing ligand like THPTA is recommended.[13][16] Optimize the reaction time and temperature as suggested in the protocols below. |
| Degradation of reagents. | Prepare fresh solutions of reagents, especially the reducing agent (e.g., sodium ascorbate) for CuAAC, as it is prone to oxidation.[17] |
| Steric hindrance. | The PEG4 linker is designed to reduce steric hindrance, but if the target glycoprotein is in a crowded environment, this could still be a factor.[2] |
Quantitative Data Summary
Table 1: Comparison of CuAAC and SPAAC for Labeling
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Rate | Generally faster. | Can be slower, but newer strained alkynes have improved kinetics. |
| Biocompatibility | Potential for cytotoxicity due to the copper catalyst, which can be mitigated with ligands.[9] | Excellent biocompatibility, ideal for live-cell and in vivo studies.[10] |
| Specificity | High, but can have some non-specific labeling in the presence of the copper catalyst.[12] | Generally high, but strained alkynes can have off-target reactions with thiols.[12] |
| Reagents | Terminal alkyne, Copper(I) source (often Cu(II) with a reducing agent), and a stabilizing ligand.[13] | Strained cyclooctyne (e.g., DBCO, BCN).[1] |
Table 2: Recommended Starting Concentrations for Azido-Sugar Labeling
| Parameter | Recommended Range | Notes |
| Azido-PEG4-α-D-mannose Concentration | 10 - 50 µM | The optimal concentration should be determined empirically for each cell type. Higher concentrations may lead to cellular stress.[5][15] |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher incorporation, but should be balanced with potential effects on cell health.[18] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Azido-PEG4-α-D-mannose
-
Cell Culture: Plate cells at a density that will not lead to over-confluence by the end of the incubation period. Allow cells to adhere overnight.
-
Preparation of Azido-Sugar Solution: Prepare a stock solution of Azido-PEG4-α-D-mannose in a suitable solvent (e.g., DMSO or sterile water).
-
Metabolic Labeling: The next day, replace the culture medium with fresh medium containing the desired final concentration of Azido-PEG4-α-D-mannose (start with a titration from 10-50 µM).[15]
-
Incubation: Incubate the cells for 24-72 hours under normal culture conditions to allow for the metabolic incorporation of the azido-sugar.[18]
-
Washing: After incubation, gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unincorporated azido-sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: SPAAC Labeling of Azide-Modified Cells with a DBCO-Fluorophore
-
Prepare Labeling Solution: Prepare a solution of the DBCO-fluorophore in a biocompatible buffer (e.g., PBS) at the desired concentration (typically 20-50 µM).
-
Labeling Reaction: Add the DBCO-fluorophore solution to the washed, azide-labeled cells.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove any unreacted DBCO-fluorophore.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: CuAAC Labeling of Azide-Modified Cells with an Alkyne-Fluorophore
-
Prepare Reagent Stock Solutions:
-
Alkyne-fluorophore (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) (e.g., 20 mM in water)[19]
-
THPTA ligand (e.g., 100 mM in water)[19]
-
Sodium Ascorbate (B8700270) (e.g., 300 mM in water, prepare fresh)[19]
-
-
Prepare Click Reaction Cocktail: In a microfuge tube, prepare the click reaction cocktail immediately before use. For a 200 µL final volume, add the components in the following order:
-
100 µL PBS buffer
-
4 µL of 1 mM alkyne-fluorophore (for a final concentration of 20 µM)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO4 solution
-
10 µL of 300 mM sodium ascorbate solution
-
-
Labeling Reaction: Add the click reaction cocktail to the washed, azide-labeled cells.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[16]
-
Washing: Wash the cells three to five times with PBS to remove unreacted reagents.
-
Analysis: The cells are now ready for analysis.
Visualizations
Caption: Simplified metabolic pathway for Azido-PEG4-α-D-mannose.
Caption: General experimental workflow for Azido-PEG4-α-D-mannose labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG4-Trimannose [baseclick.eu]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted glycoprotein enrichment and identification in stromal cell secretomes using azido sugar metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azido-PEG4-alpha-D-mannose [myskinrecipes.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. confluore.com.cn [confluore.com.cn]
- 14. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. interchim.fr [interchim.fr]
- 18. researchgate.net [researchgate.net]
- 19. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Metabolic Labeling with Azido-PEG4-alpha-D-mannose
Welcome to the technical support center for Azido-PEG4-alpha-D-mannose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their metabolic labeling experiments for maximal efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for achieving maximal labeling with this compound?
A1: The ideal incubation time can vary depending on the cell type and its metabolic rate. A common starting point is a 72-hour incubation period.[1][2] However, for some cell lines, significant labeling can be observed in as little as 24 hours.[2][3] To determine the optimal time for your specific experimental setup, a time-course experiment is recommended.
Q2: What is the recommended concentration of this compound to use?
A2: The optimal concentration is a balance between labeling efficiency and potential cellular toxicity. Studies using the related compound Ac4ManNAz suggest starting with a concentration of 10 µM, which has been shown to provide sufficient labeling for cell tracking and proteomic analysis with minimal impact on cell physiology.[4][5] Higher concentrations (20-50 µM) may increase the signal but can also lead to reduced cell proliferation and other cytotoxic effects in some cell types.[4][6] A concentration titration experiment is advised to find the best concentration for your cells.
Q3: How is this compound metabolized by cells?
A3: this compound is processed through the sialic acid biosynthesis pathway.[7][8][9] It acts as a mimic of N-acetylmannosamine (ManNAc). Cellular enzymes convert the azido-sugar into the corresponding azido-sialic acid, which is then incorporated into cell surface glycans by sialyltransferases in the Golgi apparatus.[7][10][11]
Q4: What are the best methods to detect the incorporated this compound?
A4: The azide (B81097) group introduced by the sugar serves as a bioorthogonal handle for "click chemistry."[12] The two most common methods are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method involves reacting the azide with a terminal alkyne-functionalized probe (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst.[3]
-
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN) for conjugation to the azide. This is often preferred for live-cell imaging due to the absence of cytotoxic copper.[2][12]
Troubleshooting Guides
Issue 1: Low or No Labeling Signal
This is a common issue that can be addressed by systematically evaluating several experimental parameters.
| Potential Cause | Troubleshooting Step | Recommendation |
| Suboptimal Incubation Time | Perform a time-course experiment. | Incubate cells for 24, 48, 72, and 96 hours to identify the time point with the highest signal.[13] |
| Suboptimal Concentration | Perform a concentration titration. | Test a range of concentrations (e.g., 10 µM, 25 µM, 50 µM) to find the optimal balance between signal and cell viability.[4][5] Be aware of potential toxicity at higher concentrations.[4][6] |
| Low Target Protein Abundance | Enrich for your protein of interest. | If you are labeling a specific glycoprotein, consider methods like immunoprecipitation to enrich the sample before detection.[14] |
| Inefficient "Click" Reaction | Optimize the click chemistry conditions. | For CuAAC, ensure the freshness of the sodium ascorbate (B8700270) solution and the appropriate ligand-to-copper ratio. For SPAAC, ensure the probe is not degraded. |
| Cellular Health | Monitor cell viability. | Ensure cells are healthy and actively dividing during the incubation period. High cell density or nutrient depletion can reduce metabolic activity. |
| Detection Issues | Check your detection reagents and instrument settings. | For fluorescence detection, ensure you are using the correct filter sets and exposure times. For western blotting, confirm the activity of your streptavidin-HRP and the substrate.[14][15] |
Issue 2: High Background Signal
High background can obscure your specific signal. Here are some ways to reduce it.
| Potential Cause | Troubleshooting Step | Recommendation |
| Non-specific Antibody/Probe Binding | Increase the number of washing steps. | After the click reaction and after antibody incubation, increase the number and duration of washes. |
| Suboptimal Blocking | Optimize your blocking buffer. | For western blotting or immunofluorescence, try different blocking agents (e.g., BSA, non-fat milk) or increase the blocking time.[14] |
| Excess Detection Reagent | Titrate your detection reagent. | Use the lowest concentration of your fluorescent probe or antibody that still provides a robust signal. |
Experimental Protocols
Protocol 1: General Metabolic Labeling of Adherent Cells
-
Cell Seeding: Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Metabolic Labeling: The next day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10-50 µM).
-
Incubation: Culture the cells for 24-72 hours at 37°C and 5% CO₂.[1][3]
-
Washing: Gently wash the cells twice with PBS to remove any unincorporated sugar.
-
Detection: Proceed with your chosen click chemistry detection method (e.g., SPAAC with a DBCO-fluorophore for live-cell imaging or CuAAC for fixed cells).
Protocol 2: Detection of Labeled Glycoproteins by Western Blot
-
Metabolic Labeling: Label cells as described in Protocol 1.
-
Cell Lysis: After washing, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Reaction: To the cell lysate, add your alkyne-biotin probe and the click chemistry reagents (CuSO₄, a ligand like THPTA, and a reducing agent like sodium ascorbate for CuAAC). Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the protein to remove excess click reagents. A methanol/chloroform precipitation is a common method.
-
SDS-PAGE and Western Blot: Resuspend the protein pellet in loading buffer, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Detection: Block the membrane and then probe with a streptavidin-HRP conjugate. Detect using an ECL substrate.[4]
Quantitative Data Summary
The following table summarizes the effects of different concentrations of the related compound Ac4ManNAz on cellular functions, which can serve as a guide for optimizing experiments with this compound.
| Ac4ManNAz Concentration | Labeling Efficiency | Effect on Cellular Functions (e.g., proliferation, migration) | Reference |
| 10 µM | Sufficient for cell tracking and proteomic analysis | Minimal to no negative effects observed | [4][5] |
| 20 µM | Higher than 10 µM | Can lead to a reduction in cellular functions | [3] |
| 50 µM | High | Significant reduction in cellular functions, including energy generation and infiltration ability | [4][16] |
Visualizations
Caption: Metabolic pathway for the incorporation of this compound into sialoglycoproteins.
Caption: A generalized experimental workflow for metabolic labeling and detection.
References
- 1. Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of triacyl lipopeptide-modified glycoproteins by metabolic glycoengineering as the neoantigen to boost anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sialic acid metabolism and sialyltransferases: natural functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
Addressing steric hindrance in bioconjugation with Azido-PEG4-alpha-D-mannose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges, particularly steric hindrance, during bioconjugation experiments with Azido-PEG4-alpha-D-mannose.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bioconjugation reagent that features three key components: an azide (B81097) group for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer (PEG4), and an alpha-D-mannose moiety.[1][2] Its primary applications include:
-
Targeted Drug Delivery: The mannose component can target mannose receptors on specific cells, such as macrophages and dendritic cells, for precise delivery of therapeutic agents.[1][2]
-
Glycobiology Research: It is used to introduce mannose moieties onto proteins, lipids, or other molecules to study carbohydrate-protein interactions.[3]
-
Biomolecule Labeling: The azide group allows for the covalent attachment of this molecule to alkyne-modified biomolecules for detection, imaging, or purification.[3][4]
-
Vaccine Development: It plays a role in the synthesis of glycoconjugates for vaccines.[3]
Q2: What is "click chemistry" and which methods can be used with this reagent?
Click chemistry refers to a class of reactions that are rapid, high-yield, and highly specific, occurring in mild, often aqueous, conditions.[5] this compound is designed for two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins the azide group with a terminal alkyne to form a stable triazole linkage. It is very efficient but requires a copper catalyst, which can be toxic to cells.[1][2][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that uses a strained alkyne, such as DBCO or BCN, which reacts spontaneously with the azide.[1][2][7] SPAAC is ideal for use in living systems where copper toxicity is a concern.[5]
Q3: What is steric hindrance and how does it relate to this compound?
Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of bioconjugation, the bulky nature of the biomolecule (e.g., a protein) and the this compound itself can prevent the reactive azide and alkyne groups from approaching each other, leading to low reaction efficiency.[8][9] Both the mannose sugar and the PEG linker contribute to the overall size of the reagent.[10]
Q4: What is the purpose of the PEG4 linker in this molecule?
The PEG4 (polyethylene glycol, 4 units) linker serves several important functions:
-
Reduces Steric Hindrance: It acts as a flexible spacer, increasing the distance between the mannose moiety and the reactive azide group, which can help overcome steric hindrance from the target biomolecule.[3][11]
-
Enhances Solubility: PEG is hydrophilic and increases the water solubility of the reagent and the final conjugate.[11][12]
-
Improves Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic size of a molecule, prolonging its circulation time in the bloodstream.[12]
-
Reduces Immunogenicity: The PEG chain can mask antigenic sites on a biomolecule, potentially reducing an immune response.[12]
Troubleshooting Guide: Overcoming Steric Hindrance
This guide addresses common issues encountered during bioconjugation with this compound, with a focus on solving problems arising from steric hindrance.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Suggested Solution |
| Steric Hindrance | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature to provide more energy for the molecules to overcome the steric barrier. For CuAAC, ensure the catalyst and ligands are fresh and used at optimal concentrations.[13] 2. Change Linker Length: If possible, use a version of the azide-mannose reagent with a longer PEG linker (e.g., PEG8, PEG12). Longer linkers can provide greater flexibility and distance from the bulky biomolecule.[12][14] 3. Modify the Biomolecule: If you are attaching the alkyne to your biomolecule, consider introducing it at a more accessible site. |
| Inefficient Catalyst (CuAAC) | 1. Use a Ligand: Employ a copper-coordinating ligand like THPTA or BTTAA. Ligands accelerate the reaction and protect biomolecules from oxidative damage caused by the copper catalyst.[6][15] 2. Optimize Copper Concentration: While higher catalyst concentrations can increase reaction rates, they can also lead to protein precipitation or cell toxicity. Titrate the copper concentration to find an optimal balance between efficiency and biocompatibility.[16] A study on mannose conjugation to nanoparticles found that catalyst concentrations of 0.25 mM and above significantly improved conjugation efficiency.[16] |
| Reagent Degradation | Store this compound at -20°C or -80°C as recommended and protect it from light and moisture.[1] Prepare solutions fresh before use. |
| Incorrect Stoichiometry | Use a 2 to 10-fold molar excess of the this compound reagent relative to the alkyne-modified biomolecule to drive the reaction forward. |
Problem 2: Conjugate Precipitates or Aggregates
| Possible Cause | Suggested Solution |
| Hydrophobic Interactions | The mannose moiety or the biomolecule itself may have hydrophobic patches that lead to aggregation upon conjugation. Include non-ionic detergents (e.g., Tween-20, Triton X-100) or adjust the salt concentration of the buffer to minimize non-specific interactions. |
| Protein Denaturation (CuAAC) | The copper catalyst can cause proteins to denature and aggregate. Minimize reaction time, reduce the copper concentration, and use a protective ligand.[6] Perform the reaction at a lower temperature (e.g., 4°C or room temperature) if the protein is sensitive. |
| High Conjugate Concentration | Purify the conjugate promptly after the reaction and store it in an appropriate buffer at a concentration known to be stable for the specific biomolecule. |
Problem 3: Loss of Biological Activity of the Conjugated Molecule
| Possible Cause | Suggested Solution |
| Conjugation at an Active Site | The PEG-mannose may have attached at or near a critical binding site or active site, causing steric hindrance that blocks its function.[12] If possible, modify the biomolecule with the alkyne at a site known to be distal to the active region. |
| Conformational Changes | The conjugation process or the presence of the bulky PEG-mannose may have altered the protein's conformation. Analyze the conjugate using techniques like circular dichroism (CD) spectroscopy to check for structural changes. |
| PEG Chain Interference | While the PEG linker is intended to reduce steric hindrance for the reaction, the resulting PEG chain on the conjugate can sometimes interfere with the biomolecule's function.[9][17] Using a shorter PEG linker might be beneficial if the loss of activity is due to the size of the conjugated moiety, but this could in turn reduce conjugation efficiency. This represents a trade-off that may require experimental optimization. |
Quantitative Data Summary
The efficiency and properties of bioconjugates are highly dependent on the characteristics of the PEG linker. The following table summarizes the general effects of PEG chain length on key parameters in bioconjugation.
| Parameter | Effect of Shorter PEG Linker (e.g., PEG4) | Effect of Longer PEG Linker (e.g., >PEG12) | Citation(s) |
| Steric Hindrance | Can be more pronounced if the conjugation site is sterically crowded. | Generally provides more flexibility and distance, helping to overcome steric hindrance. | [8][11][12] |
| Solubility | Increases solubility of hydrophobic molecules. | Provides a greater increase in solubility. | [11][12] |
| Circulation Half-Life | Modest increase. | Significant increase due to larger hydrodynamic radius. | [12][17] |
| Biological Activity | Less likely to interfere with the activity of the conjugated molecule. | Higher potential to mask active sites and reduce biological activity due to steric hindrance. | [12][17] |
| Immunogenicity | Provides some shielding of antigenic epitopes. | Offers more effective shielding, leading to greater reduction in immunogenicity. | [12] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline. Optimal conditions (concentrations, time, temperature) must be determined for each specific biomolecule.
-
Prepare Reagents:
-
Biomolecule-Alkyne Solution: Dissolve your alkyne-modified protein or other biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound Solution: Prepare a stock solution (e.g., 10 mM) in DMSO or water.
-
Copper(II) Sulfate (CuSO₄) Solution: Prepare a 20 mM stock solution in water.
-
Sodium Ascorbate (B8700270) Solution: Prepare a 100 mM stock solution in water. This solution must be made fresh.
-
Ligand (e.g., THPTA) Solution: Prepare a 50 mM stock solution in water.
-
-
Reaction Setup (Example for a 500 µL reaction):
-
In a microcentrifuge tube, combine the following in order:
-
Biomolecule-Alkyne solution to a final concentration of 10-50 µM (e.g., 437.5 µL of a stock solution).
-
This compound to a final concentration of 100-500 µM (e.g., 10 µL of a 5 mM stock, providing a 2- to 10-fold excess).
-
Premix the CuSO₄ and Ligand: Mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Add this premixed solution to the reaction tube. The final concentration will be 0.1 mM CuSO₄ and 0.5 mM THPTA (5:1 ligand to copper ratio).[6][15]
-
Add 25 µL of 100 mM fresh sodium ascorbate (final concentration 5 mM).[6][15]
-
-
-
Incubation:
-
Gently mix the reaction by inverting the tube.
-
Incubate at room temperature for 1-4 hours or at 4°C for 12-24 hours. The optimal time may vary.
-
-
Purification:
-
Remove unreacted reagents and catalyst using a suitable method for your biomolecule, such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography. Copper can be removed by washing or dialysis against a buffer containing EDTA.[15]
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Reagents:
-
Biomolecule-Strained Alkyne Solution: Dissolve your DBCO- or BCN-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound Solution: Prepare a stock solution (e.g., 10 mM) in DMSO or water.
-
-
Reaction Setup:
-
Combine the biomolecule solution with the this compound solution. A 2- to 5-fold molar excess of the azide reagent is typically sufficient.
-
The final concentrations will depend on the specific reactants but are often in the range of 10 µM to 1 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 24 hours, depending on the specific strained alkyne and the reactants' concentrations.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
-
Purification:
-
Purify the conjugate using a method appropriate for your biomolecule (e.g., dialysis, SEC) to remove any unreacted this compound.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Incorporation of Azido-PEG4-alpha-D-mannose into Glycans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the successful incorporation of Azido-PEG4-alpha-D-mannose into cellular glycans. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the optimal validation strategy for their specific needs.
Introduction to Metabolic Glycan Labeling
Metabolic glycan labeling is a powerful technique for studying, visualizing, and isolating glycoconjugates (glycoproteins and glycolipids). This method introduces a bioorthogonal chemical reporter, such as an azide (B81097) group, into glycan structures.[1] this compound is an unnatural mannose analog that, when introduced to cells, is metabolized and incorporated into N-linked glycans through the cell's own biosynthetic machinery. The polyethylene (B3416737) glycol (PEG4) spacer enhances its solubility and reduces steric hindrance, while the azide group serves as a chemical handle for subsequent detection and manipulation.[2]
The validation of this incorporation is a critical step and is typically achieved through highly specific and efficient bioorthogonal reactions, namely click chemistry or the Staudinger ligation.[3][] These reactions allow for the covalent attachment of probes for visualization or affinity purification.
Comparison of Validation Methods
The two primary methods for validating the incorporation of azido-sugars are copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry, and the Staudinger ligation. A copper-free version of click chemistry, strain-promoted azide-alkyne cycloaddition (SPAAC), is also widely used, particularly for in vivo applications.[5]
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Principle | Copper(I)-catalyzed reaction between an azide and a terminal alkyne.[6] | Reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without a catalyst. | Reaction between an azide and a triarylphosphine probe.[] |
| Reaction Speed | Very fast (minutes to a few hours). | Fast (typically 1-4 hours). | Slower (several hours to overnight). |
| Biocompatibility | The copper(I) catalyst can be toxic to living cells, often limiting its use to fixed cells or cell lysates.[7] | Excellent biocompatibility as it avoids the use of a toxic metal catalyst, making it ideal for live-cell and in vivo imaging.[5] | Generally biocompatible and can be used in living systems.[8] |
| Efficiency & Yield | High efficiency and quantitative yields.[9] | High efficiency, though may be slightly lower than CuAAC. | Good yields, but can be less efficient than click chemistry reactions.[10] |
| Probes | A wide variety of alkyne-functionalized probes (fluorophores, biotin) are commercially available. | A growing number of strained alkyne probes are available, though they can be more expensive. | Phosphine-based probes (e.g., phosphine-FLAG) are available.[1] |
| Typical Applications | Proteomics, western blotting, fluorescence microscopy on fixed samples.[11] | Live-cell imaging, in vivo studies, flow cytometry. | Glycoprotein enrichment for proteomics, western blotting.[1][12] |
Experimental Protocols
Here we provide a generalized protocol for the metabolic labeling of cultured mammalian cells with this compound and subsequent validation of its incorporation via CuAAC click chemistry, followed by detection using western blot.
Materials
-
This compound
-
Mammalian cell line of interest and appropriate culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Alkyne-biotin probe
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
SDS-PAGE and western blotting equipment
Protocol
Step 1: Metabolic Labeling
-
Culture mammalian cells to approximately 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Add the this compound to the cell culture medium to a final concentration of 25-50 µM. Note: The optimal concentration may vary between cell types and should be determined empirically.[5][9]
-
Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into cellular glycans.
Step 2: Cell Lysis
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
Step 3: Click Chemistry Reaction (CuAAC)
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with the alkyne-biotin probe (final concentration ~100 µM).
-
Prepare the "click-mix" by sequentially adding CuSO4 (final concentration ~1 mM), THPTA (final concentration ~1 mM), and freshly prepared sodium ascorbate (final concentration ~1 mM).
-
Add the click-mix to the protein lysate and probe mixture.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
Step 4: Western Blot Detection
-
Prepare the protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent HRP substrate and visualize the signal using a digital imager. The resulting bands will indicate the presence of glycoproteins containing the incorporated this compound.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Metabolic incorporation and detection of this compound.
Caption: Experimental workflow for validation via Western Blot.
Caption: Choosing the right validation method.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staudinger Ligation for Glycoprotein Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Azido-PEG4-α-D-mannose for Specificity in Mannose Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Metabolic glycoengineering is a powerful technique for labeling, tracking, and understanding the role of glycans in complex biological systems. The introduction of bioorthogonal functional groups, such as azides, into cellular glycans via modified monosaccharides allows for the specific visualization and analysis of glycosylation pathways. This guide provides a comparative analysis of Azido-PEG4-α-D-mannose, a novel metabolic labeling reagent, and its alternatives for the investigation of mannose-containing glycoconjugates.
Introduction to Mannose Metabolic Labeling
The mannose metabolic pathway is crucial for the synthesis of N-linked glycans and other important glycoconjugates. By introducing a mannose analog containing an azide (B81097) group, such as Azido-PEG4-α-D-mannose, researchers can hijack this pathway to incorporate a chemical reporter into newly synthesized glycoproteins. The azide group then serves as a handle for covalent ligation with a variety of probes via "click chemistry," enabling applications such as fluorescence imaging, proteomic analysis, and targeted drug delivery. The specificity of these mannose analogs for the mannose metabolic pathway is paramount to ensure that the observed labeling accurately reflects mannosylation events.
Comparison of Mannose Metabolic Labeling Reagents
While Azido-PEG4-α-D-mannose is a promising reagent, several alternatives have been widely used and characterized. The choice of reagent can significantly impact labeling efficiency, specificity, and potential cellular perturbations.
Key Characteristics of Mannose Analogs:
-
Azido-PEG4-α-D-mannose: This molecule incorporates a tetraethylene glycol (PEG4) linker between the mannose sugar and the azide group. This hydrophilic spacer is designed to increase the solubility of the molecule and reduce steric hindrance during enzymatic processing and subsequent click chemistry reactions.[1] The α-anomeric configuration is the natural form of mannose utilized in many biological pathways.
-
N-azidoacetylmannosamine (ManNAz) and its peracetylated form (Ac4ManNAz): These are among the most commonly used mannose analogs for metabolic labeling.[2] The peracetylated form, Ac4ManNAz, exhibits enhanced cell permeability and is deacetylated intracellularly to ManNAz. However, high concentrations of Ac4ManNAz have been shown to induce cytotoxicity and affect cellular physiology, including proliferation and migration.[3][4]
-
1,3,4-O-Bu3ManNAz (tributanoylated N-azidoacetylmannosamine): This analog utilizes butanoyl ester groups instead of acetyl groups, which has been shown to increase metabolic flux and labeling efficiency at lower concentrations compared to Ac4ManNAz.[2] It also exhibits reduced cytotoxicity, making it a more favorable alternative for long-term labeling studies.[2]
Table 1: Comparison of Mannose Metabolic Labeling Reagents
| Feature | Azido-PEG4-α-D-mannose | Ac4ManNAz | 1,3,4-O-Bu3ManNAz |
| Structure | Mannose with α-anomeric azide-PEG4 | Peracetylated N-azidoacetylmannosamine | Tributanoylated N-azidoacetylmannosamine |
| Key Feature | PEG4 linker for improved solubility and reduced steric hindrance | High cell permeability | High metabolic flux and low cytotoxicity |
| Reported Labeling Efficiency | Data not available | Effective at 50-150 µM[2] | Effective at 12.5-25 µM[2] |
| Reported Cytotoxicity | Data not available | Can be cytotoxic at concentrations >50 µM[3][4] | No significant apoptosis observed up to 400 µM[2] |
| Advantages | Potentially higher click reaction efficiency due to reduced steric hindrance; improved aqueous solubility. | Widely used and well-documented. | Higher labeling efficiency at lower concentrations; less cytotoxic. |
| Disadvantages | Limited published data on performance and specificity. | Potential for off-target effects and cytotoxicity at higher concentrations. | Less commercially available than Ac4ManNAz. |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible metabolic labeling experiments. Below are representative protocols for cell culture-based metabolic labeling and subsequent fluorescence detection.
Protocol 1: Metabolic Labeling of Cultured Cells with Azido (B1232118) Sugars
-
Cell Culture: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Azido Sugar Stock Solution: Dissolve the azido sugar (Azido-PEG4-α-D-mannose, Ac4ManNAz, or 1,3,4-O-Bu3ManNAz) in a sterile, biocompatible solvent such as DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration. Optimal concentrations should be determined empirically for each cell line and azido sugar, but starting points can be:
-
Incubation: Incubate the cells for 1 to 3 days to allow for metabolic incorporation of the azido sugar into cellular glycans. The incubation time may need to be optimized.
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated azido sugar. Cells can then be harvested for downstream analysis.
Protocol 2: Fluorescence Detection of Azide-Labeled Glycans via Click Chemistry
This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for fluorescently labeling azide-modified cells. Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that does not require a copper catalyst and is generally more biocompatible for live-cell imaging.
-
Fixation and Permeabilization (for intracellular staining): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For cell surface staining, fixation and permeabilization can be omitted.
-
Prepare Click Chemistry Reaction Cocktail: Prepare the following reaction cocktail immediately before use. The final concentrations may require optimization.
-
Alkyne-fluorophore probe (e.g., DBCO-fluorophore for SPAAC, or an alkyne-fluorophore for CuAAC): 1-10 µM
-
For CuAAC only:
-
Copper(II) sulfate (B86663) (CuSO4): 100 µM
-
Copper-chelating ligand (e.g., TBTA or THPTA): 500 µM
-
Reducing agent (e.g., sodium ascorbate): 1 mM (add fresh)
-
-
-
Click Reaction: Add the click chemistry reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.
Visualizations
Mannose Metabolic Pathway and Incorporation of Azido-PEG4-α-D-mannose
Caption: Metabolic incorporation of Azido-PEG4-α-D-mannose into glycoproteins.
Experimental Workflow for Metabolic Labeling and Detection
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Azido-PEG4-alpha-D-mannose vs. Ac4ManNAz for Metabolic Labeling
In the dynamic field of metabolic glycoengineering, researchers require robust tools for the precise labeling and visualization of glycans. Two key players in the metabolic labeling of sialic acids are Azido-PEG4-alpha-D-mannose and Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz). This guide provides a comprehensive comparison of these two reagents, offering insights into their performance, cytotoxicity, and experimental considerations to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Differences
While both molecules introduce an azide (B81097) group for bioorthogonal chemistry, their distinct structures suggest different primary applications. Ac4ManNAz is a well-established reagent for efficient metabolic incorporation into sialic acid pathways. In contrast, this compound, with its polyethylene (B3416737) glycol (PEG) linker and terminal mannose, is positioned for targeted delivery and bioconjugation, though its efficacy as a metabolic labeling precursor is less documented.
Quantitative Performance and Cellular Impact
Table 1: Performance Characteristics
| Feature | This compound | Ac4ManNAz |
| Primary Application | Targeted bioconjugation, potential for metabolic labeling | Metabolic labeling of sialoglycans |
| Documented Labeling Efficiency | Data not available in peer-reviewed literature | Sufficient for cell tracking and proteomic analysis at 10 µM; higher efficiency at 20-50 µM.[1] |
| Optimal Concentration | Not established | 10 µM for minimal cytotoxicity with sufficient labeling.[2] |
| Incubation Time | Not established | 1 to 3 days, cell line dependent.[3] |
Table 2: Cytotoxicity Profile
| Concentration | This compound | Ac4ManNAz |
| 10 µM | Data not available | Minimal to no negative effects observed.[1] |
| 20 µM | Data not available | Can lead to a reduction in cellular functions.[1] |
| 50 µM | Data not available | Significant reduction in cellular functions (e.g., proliferation, migration, energy generation).[1] |
| >100 µM | Data not available | Affects proliferation and viability, depending on the cell type.[4] |
Understanding the Metabolic Pathway and Chemical Structures
The efficiency of metabolic labeling is intrinsically linked to how well a precursor molecule is taken up by cells and processed by the relevant biosynthetic pathways.
The structural differences between the two molecules are significant. Ac4ManNAz is a peracetylated derivative of N-azidoacetylmannosamine, designed for efficient cell permeability. In contrast, this compound features a hydrophilic PEG4 linker, which may influence its uptake mechanism and subsequent metabolic processing. The terminal mannose residue on this compound could potentially mediate uptake through mannose receptors, suggesting a different cellular entry route compared to Ac4ManNAz.[5][6]
Experimental Protocols
Detailed and validated protocols are crucial for reproducible results. Below is a standard protocol for metabolic labeling with Ac4ManNAz. Due to the lack of published data, a specific protocol for this compound in a metabolic labeling context cannot be provided at this time.
Metabolic Labeling of Mammalian Cells with Ac4ManNAz
This protocol outlines the steps for introducing azide groups into cell surface sialoglycans for subsequent visualization.
Materials:
-
Mammalian cells of interest (e.g., A549, MCF-7)[3]
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
(Optional) Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Seeding:
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).[3]
-
On the day of the experiment, dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.[3]
-
-
Washing:
-
After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.[3]
-
-
Bioorthogonal Ligation (Click Chemistry):
-
Prepare a staining solution of the DBCO-conjugated fluorophore in a suitable buffer (e.g., PBS).
-
Incubate the cells with the DBCO-fluorophore solution for 1 hour at 37°C, protected from light.[7]
-
-
Fixation and Imaging (for fixed-cell imaging):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]
-
Wash the cells twice with PBS.[3]
-
(Optional) For visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[3]
-
(Optional) Counterstain the nuclei with DAPI.[3]
-
Wash the cells and mount for imaging with a fluorescence microscope using the appropriate filter sets.[3]
-
Conclusion
For researchers seeking a well-characterized and validated method for metabolic labeling of sialoglycans, Ac4ManNAz stands out as the preferred choice. Its performance, optimal concentrations, and cytotoxic effects are well-documented, providing a solid foundation for experimental design. A concentration of 10 µM is recommended to balance labeling efficiency with minimal impact on cell physiology.
This compound presents an intriguing alternative, particularly for applications requiring targeted delivery to cells expressing mannose receptors. The PEG linker may also enhance its solubility.[5] However, the lack of published data on its metabolic labeling efficiency and cytotoxicity means that its use for this purpose would require extensive validation. Researchers interested in this compound would need to perform dose-response and time-course experiments to determine its efficacy and potential cellular perturbations.
Ultimately, the choice between these two reagents will depend on the specific goals of the experiment. For established metabolic glycoengineering workflows, Ac4ManNAz is the reliable option. For novel targeted approaches, this compound may offer new possibilities, albeit with the need for significant preliminary investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Azido Sugars for Glycan Analysis: Azido-PEG4-alpha-D-mannose vs. Other Analogs
For Researchers, Scientists, and Drug Development Professionals
Metabolic glycoengineering is a powerful technique for labeling, visualizing, and profiling glycans in living systems.[1][2][3] This approach utilizes unnatural sugar analogs, such as azido (B1232118) sugars, which are incorporated into glycan structures through the cell's own biosynthetic pathways.[1][2][3] The azide (B81097) group serves as a bioorthogonal handle, allowing for subsequent covalent modification with probes for detection and analysis via click chemistry or Staudinger ligation.[1][2][3]
This guide provides a comparative overview of Azido-PEG4-alpha-D-mannose and other commonly used azido sugars for glycan analysis. While direct comparative experimental data for this compound is limited, this guide will leverage available data for other azido sugars to provide a comprehensive comparison and discuss the anticipated properties of the PEGylated analog.
Comparison of Common Azido Sugars for Metabolic Glycan Labeling
Several azido sugar analogs are commercially available for metabolic glycoengineering, with N-azidoacetylmannosamine (ManNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylglucosamine (GlcNAz) being the most widely used.[3] These are typically used in their peracetylated forms (e.g., Ac4ManNAz) to enhance cell permeability.[4]
Table 1: Performance Comparison of Common Azido Sugars
| Feature | Ac4ManNAz (N-azidoacetylmannosamine) | Ac4GalNAz (N-azidoacetylgalactosamine) | Ac4GlcNAz (N-azidoacetylglucosamine) | This compound |
| Primary Incorporation Pathway | Sialic Acid Biosynthesis[5] | Mucin-type O-glycosylation, GPI anchors[4][6] | N- and O-GlcNAcylation | Sialic Acid Biosynthesis (presumed) |
| Incorporation Efficiency | Cell-type dependent, can be high.[7] | Higher than ManAz in some cancer cell lines (e.g., HepG2).[8] | Generally lower than ManNAz and GalNAz for cell surface glycans. | No direct comparative data available. The PEG linker may influence cellular uptake and enzymatic processing. |
| Cytotoxicity | Low cytotoxicity at typical working concentrations (10-50 µM).[7] Higher concentrations (>50 µM) can affect cell proliferation and metabolism.[7] | Generally low cytotoxicity. | Generally low cytotoxicity. | No direct comparative data available. The PEG component is generally considered biocompatible. |
| Click Chemistry Reactivity | High | High | High | No direct comparative data available. The PEG spacer may reduce steric hindrance and improve accessibility for click reagents. |
| Solubility | Soluble in organic solvents like DMSO. | Soluble in organic solvents like DMSO. | Soluble in organic solvents like DMSO. | The PEG linker is expected to enhance aqueous solubility. |
This compound: A Closer Look
This compound is a derivative of mannose featuring an azide group linked via a four-unit polyethylene (B3416737) glycol (PEG4) spacer. This design offers several potential advantages:
-
Enhanced Solubility: The hydrophilic PEG linker is expected to improve the aqueous solubility of the sugar, which can be beneficial for cell culture and in vivo applications.
-
Reduced Steric Hindrance: The PEG spacer physically separates the azide group from the sugar backbone. This may improve the efficiency of the subsequent click chemistry reaction by reducing steric hindrance and making the azide more accessible to the detection reagent.
-
Targeting Potential: Mannose itself can be a targeting moiety for specific cell types, such as macrophages, that express mannose receptors.
However, it is also important to consider potential drawbacks. The bulkier PEG chain might negatively impact the efficiency of cellular uptake and the enzymatic reactions required for its incorporation into glycan structures. Experimental validation is necessary to confirm the performance of this compound relative to its non-PEGylated counterparts.
Experimental Protocols
Below are detailed protocols for key experiments in metabolic glycan labeling and analysis.
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
This protocol describes a general procedure for labeling cell surface glycans with azido sugars.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, or this compound)
-
DMSO (for dissolving acetylated azido sugars)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in DMSO to prepare a 10-100 mM stock solution. For this compound, which may have better aqueous solubility, sterile PBS or culture medium can be tested as a solvent.
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of the azido sugar (typically 25-50 µM). A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time can vary depending on the cell type and the specific azido sugar.
-
Washing: After incubation, gently aspirate the medium and wash the cells three times with ice-cold PBS to remove any unincorporated azido sugar.
-
Cell Harvesting: The cells are now ready for downstream analysis, such as click chemistry ligation with a fluorescent probe for imaging or with a biotin (B1667282) tag for enrichment and proteomic analysis.
Protocol 2: Quantification of Azido Sugar Incorporation by Flow Cytometry
This protocol allows for the quantitative comparison of the cell surface labeling efficiency of different azido sugars.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Click chemistry reaction buffer (e.g., PBS with 1% BSA)
-
Alkyne-functionalized fluorescent probe (e.g., DBCO-Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Detachment: Detach the metabolically labeled and washed cells from the culture plate using a non-enzymatic cell dissociation solution.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 cells/mL in ice-cold PBS.
-
Click Reaction: To 100 µL of the cell suspension, add the alkyne-fluorescent probe to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 4°C, protected from light.
-
Washing: Wash the cells three times with PBS containing 1% BSA to remove excess fluorescent probe.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze them using a flow cytometer equipped with the appropriate laser and filter for the chosen fluorophore. The mean fluorescence intensity will be proportional to the amount of incorporated azido sugar.
Visualizing the Workflow and Pathways
Sialic Acid Biosynthesis Pathway
The diagram below illustrates the metabolic pathway for the incorporation of mannosamine (B8667444) analogs into sialic acids.
Caption: Sialic acid biosynthesis and incorporation of mannosamine analogs.
General Workflow for Glycan Analysis
The following diagram outlines the general experimental workflow for the analysis of glycans using metabolic labeling.
Caption: Workflow for glycan analysis using metabolic labeling.
Conclusion
The choice of azido sugar for metabolic glycoengineering depends on the specific research question and the biological system under investigation. While Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz are well-established reagents with a considerable body of supporting literature, novel analogs like this compound offer intriguing potential benefits such as enhanced solubility and improved click chemistry efficiency. However, the lack of direct comparative data necessitates careful validation by researchers. The experimental protocols provided in this guide offer a framework for such comparative studies. As the field of chemical glycobiology continues to evolve, the development and characterization of new and improved metabolic labeling reagents will undoubtedly expand our ability to unravel the complexities of the glycome.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Glycan Labeling of Mannose-Containing Glycolipids in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo incorporation of an azide-labeled sugar analog to detect mammalian glycosylphosphatidylinositol molecules isolated from the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 7. Azido-PEG4-Trimannose [baseclick.eu]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle: CuAAC vs. SPAAC for the Detection of Azido-PEG4-alpha-D-mannose
For researchers, scientists, and drug development professionals, the precise detection and labeling of biomolecules is paramount. The advent of "click chemistry" has provided a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) reactions standing out as robust methods for conjugating molecules in complex biological environments. This guide offers a comparative analysis of CuAAC and SPAAC for the detection of Azido-PEG4-alpha-D-mannose, a key reagent for introducing azide (B81097) functionalities onto biomolecules.
This comparison will delve into the quantitative performance, experimental protocols, and underlying mechanisms of both techniques, providing the necessary data to select the optimal method for your specific research needs.
At a Glance: CuAAC vs. SPAAC
The core distinction between CuAAC and SPAAC lies in the requirement of a copper catalyst. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, while SPAAC employs a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst.[1] This fundamental difference has significant implications for reaction kinetics, biocompatibility, and experimental design.
Quantitative Data Presentation
The following table summarizes key quantitative data comparing the performance of CuAAC and SPAAC in the context of labeling azido-modified glycoproteins, a scenario analogous to the detection of this compound.
| Parameter | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very Fast (10-100 times faster than SPAAC)[2] | Fast |
| Second-Order Rate Constant (k₂) | ~10⁴ - 10⁵ M⁻¹s⁻¹ | ~1 M⁻¹s⁻¹ (for DBCO) |
| Catalyst Requirement | Copper(I) source (e.g., CuSO₄ with a reducing agent)[1] | None[1] |
| Biocompatibility | Potential cytotoxicity due to copper catalyst, limiting in vivo applications.[3] | Highly biocompatible and suitable for live-cell and in vivo studies. |
| Side Reactions | Copper can generate reactive oxygen species (ROS), potentially damaging biomolecules.[4] | Some cyclooctynes can react with thiols, leading to off-target labeling.[5] |
| Labeling Efficiency (in vitro) | Higher labeling efficiency and specificity reported in proteomics studies.[5] | Lower number of identified proteins in a comparative proteomics study.[5] |
| Identified Glycoproteins (Proteomics Study) | 229[5] | 188[5] |
| Cost of Reagents | Terminal alkynes, copper salts, and ligands are generally less expensive.[4] | Strained cyclooctynes can be significantly more expensive.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the detection of this compound using both CuAAC and SPAAC.
Metabolic Labeling with this compound (General Step)
Prior to detection, the target cells or biomolecules are typically incubated with this compound to allow for its metabolic incorporation. The concentration and incubation time will need to be optimized for the specific system.
Protocol 1: CuAAC Detection
This protocol outlines the detection of incorporated this compound using a terminal alkyne probe (e.g., an alkyne-fluorophore).
Materials:
-
Metabolically labeled cells/biomolecule with this compound
-
Alkyne-functionalized detection probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM, freshly prepared)
-
Copper-stabilizing ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving non-aqueous soluble reagents)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled sample with the alkyne-functionalized probe in PBS. The final concentration of the probe should typically be in the range of 10-100 µM.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the stabilizing ligand solution.
-
Initiate the Reaction: Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Add the Reducing Agent: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Washing: After incubation, wash the cells or purify the biomolecule to remove unreacted reagents.
-
Analysis: The labeled sample is now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry, or western blotting).
Protocol 2: SPAAC Detection
This protocol describes the copper-free detection of incorporated this compound using a strained cyclooctyne probe (e.g., a DBCO-fluorophore).
Materials:
-
Metabolically labeled cells/biomolecule with this compound
-
Strained cyclooctyne-functionalized detection probe (e.g., DBCO-fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving non-aqueous soluble reagents)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled sample with the cyclooctyne-functionalized probe in PBS. The final concentration of the probe will depend on the specific cyclooctyne and should be optimized (typically 10-50 µM).
-
Incubation: Incubate the reaction at 37°C for 1-4 hours, protected from light.
-
Washing: Following incubation, wash the cells or purify the biomolecule to remove the unreacted probe.
-
Analysis: The labeled sample can now be analyzed using appropriate methods.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC detection of this compound.
Caption: CuAAC experimental workflow.
Caption: SPAAC experimental workflow.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC for the detection of this compound hinges on the specific experimental requirements.
Choose CuAAC when:
-
High reaction speed and efficiency are critical for in vitro applications.
-
Cost is a primary consideration , as the reagents are generally more affordable.
-
The experimental system can tolerate short-term exposure to a well-ligated copper catalyst.
Choose SPAAC when:
-
Biocompatibility is paramount , especially for live-cell imaging and in vivo studies.
-
The experiment involves sensitive biological systems where copper-induced toxicity is a concern.
-
A simplified, catalyst-free workflow is preferred.
For in vitro applications where maximizing labeling efficiency is the main goal, CuAAC often presents a more robust and cost-effective solution.[4][5] Conversely, for any application involving living cells or whole organisms, the superior biocompatibility of SPAAC makes it the unequivocal choice.[3] By carefully considering the trade-offs between speed, biocompatibility, and cost, researchers can confidently select the optimal click chemistry strategy for their investigations involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Proteomic Data from Azido-PEG4-alpha-D-mannose Labeling
For researchers, scientists, and drug development professionals, the validation of proteomic data is a critical step to ensure the accuracy and reliability of findings. This is particularly true for studies employing metabolic labeling techniques such as Azido-PEG4-alpha-D-mannose labeling for the enrichment and identification of glycoproteins. This guide provides an objective comparison of common validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.
The this compound labeling method is a powerful tool for glycoproteomics. It involves the metabolic incorporation of an azido-modified mannose sugar into the glycan structures of proteins. These chemically tagged glycoproteins can then be selectively enriched and identified using mass spectrometry. However, like any large-scale discovery experiment, the identified proteins require orthogonal validation to confirm their identity and differential expression. This guide focuses on three widely accepted validation techniques: Western Blotting, Parallel Reaction Monitoring (PRM), and Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).
Comparative Analysis of Validation Methods
The choice of a validation method depends on various factors, including the number of targets to be validated, the required level of quantitation, available resources, and the specific biological question being addressed. The following table summarizes the key performance characteristics of Western Blotting, PRM, and SILAC.
| Feature | Western Blotting | Parallel Reaction Monitoring (PRM) | Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) |
| Principle | Immunoassay using specific antibodies to detect a single protein. | Targeted mass spectrometry method for the selective and sensitive quantification of specific peptides. | Metabolic labeling with heavy isotope-labeled amino acids for relative quantification of proteins in two cell populations. |
| Throughput | Low; typically one protein at a time. | High; can monitor hundreds of peptides in a single run. | High; provides relative quantification for thousands of proteins across the proteome. |
| Quantitation | Semi-quantitative; relies on band intensity which can have high variability. | Highly quantitative; provides precise and accurate measurements of peptide abundance. | Highly quantitative; provides accurate relative quantification between two samples. |
| Specificity | Dependent on the quality and specificity of the primary antibody. | Very high; based on the mass-to-charge ratio of the precursor ion and its fragment ions. | High; based on mass spectrometry identification of labeled peptides. |
| Sensitivity | Variable; dependent on antibody affinity and protein abundance. Can be very sensitive for specific targets. | High; capable of detecting and quantifying low-abundance peptides. | High; sensitive enough to detect subtle changes in protein expression. |
| Cost | Relatively low per experiment, but antibody costs can be significant for multiple targets. | High initial instrument cost; moderate cost per run. | High cost for labeled amino acids and specialized cell culture media. |
| Validation Scope | Confirmation of individual protein expression. | Targeted validation and quantification of a panel of proteins. | Global validation of differential protein expression trends. |
Experimental Workflows and Protocols
To effectively implement these validation strategies, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for each technique, tailored for the validation of glycoprotein (B1211001) data obtained from this compound labeling experiments.
This compound Labeling and Enrichment Workflow
The initial discovery phase involves the metabolic labeling of cells with this compound, followed by enrichment of the labeled glycoproteins.
Validation Method 1: Western Blotting
Western blotting is a widely used technique to validate the presence and relative abundance of specific proteins identified in a proteomics experiment.[1]
Experimental Protocol:
-
Protein Extraction and Quantification:
-
Lyse cells (from both control and this compound labeled conditions) using RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target glycoprotein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or beta-actin).
-
References
A Researcher's Guide to Control Experiments for Metabolic Labeling with Azido-PEG4-alpha-D-mannose
Metabolic labeling with azido-sugars, such as Azido-PEG4-alpha-D-mannose, is a powerful two-step technique for the study of glycosylation. This method involves the introduction of a sugar analog containing a bioorthogonal azide (B81097) group into cellular glycans, followed by covalent ligation to a probe via click chemistry for visualization or enrichment.[1][2][3] The azide group is small and generally well-tolerated by the cell's metabolic machinery, and the subsequent click reaction is highly specific and efficient under physiological conditions.[4][5]
However, the introduction of an unnatural sugar analog can potentially perturb cellular physiology. Therefore, rigorous control experiments are essential to validate the results and ensure that the observed effects are due to the intended labeling rather than off-target cellular responses. This guide provides a comparative overview of key control experiments, alternative labeling strategies, and detailed protocols for researchers using this compound.
Essential Control Experiments for Metabolic Labeling
To ensure the specificity and reliability of metabolic labeling experiments, a series of control experiments should be performed. These controls are designed to assess the potential impact of the azido-sugar on cell health and to confirm that the observed signal is a direct result of specific metabolic incorporation and subsequent click chemistry.
One of the most critical factors to control is the concentration of the azido-sugar. While manufacturers may recommend concentrations as high as 50 µM, studies have shown that such levels can induce significant physiological changes, including decreased cell proliferation, migration, and mitochondrial function.[1][5] Therefore, it is crucial to determine the optimal, lowest effective concentration through titration.
Here is a summary of recommended control experiments:
| Control Experiment | Purpose | Expected Outcome |
| Untreated Cells | To establish a baseline for cell health and background signal. | No labeling signal. Normal cell morphology and proliferation. |
| Vehicle Control | To control for any effects of the solvent used to dissolve the azido-sugar (e.g., PBS, DMSO). | No labeling signal. Cell health comparable to untreated cells. |
| Click Reaction Control (No Azido-Sugar) | To test for non-specific binding of the detection probe (e.g., alkyne-fluorophore) to cells. | No labeling signal. Confirms the click reaction is specific to the azide group. |
| Metabolic Competition | To confirm that the azido-sugar is incorporated through the specific metabolic pathway. | Reduced labeling signal in the presence of excess natural mannose. |
| Cell Viability/Proliferation Assay | To assess the cytotoxicity of the azido-sugar at the chosen concentration. | Cell viability and proliferation rates should be comparable to untreated controls. |
| Mitochondrial Function Assay | To evaluate the impact on cellular metabolism and energy production. | No significant change in mitochondrial membrane potential or oxygen consumption rates compared to controls. |
| Gene/Protein Expression Analysis | To check for unintended changes in cellular signaling pathways. | Expression levels of key proteins (e.g., in PI3K-Akt or MAPK pathways) should be unchanged.[1] |
Comparison with Alternative Metabolic Labeling Sugars
While this compound is effective for targeting mannosylation, other azido-sugars can be used to probe different glycosylation pathways. The choice of sugar analog can significantly impact labeling efficiency and specificity.
| Sugar Analog | Primary Target Pathway | Key Comparison Points |
| This compound | N-linked and O-linked mannosylation | The PEG4 linker enhances solubility and can reduce steric hindrance.[6] |
| N-azidoacetylgalactosamine (GalNAz) | Mucin-type O-glycosylation | Studies have shown GalNAz can outperform azido-mannose in labeling certain cancer cells, such as hepatocellular carcinoma.[7][8] |
| N-azidoacetylglucosamine (GlcNAz) | O-GlcNAcylation, N-linked glycosylation | A versatile probe for multiple glycosylation pathways.[2][9] |
| 6-azidofucose (6AzFuc) | Fucosylation | Allows for specific investigation of fucosylated glycans.[2] |
A study directly comparing N-azidoacetylgalactosamine (GalAz) and N-azidoacetylmannosamine (ManAz) for labeling hepatocellular carcinoma revealed that GalAz treatment led to significantly higher accumulation of a DBCO-Cy5 probe in tumors.[7] This highlights the importance of selecting the optimal azido-sugar based on the specific biological context and research question.
Experimental Workflows and Signaling Pathways
Mannose Metabolism and Glycosylation Pathway
This compound is presumed to enter the cell and be processed through the mannose metabolic pathway to be incorporated into glycoproteins.[10][11] Understanding this pathway is crucial for interpreting labeling results and designing competition experiments.
Caption: Metabolic pathway of this compound.
General Experimental Workflow
The overall process of metabolic labeling and detection follows a consistent series of steps, from cell culture to final analysis.[12][13]
Caption: General workflow for metabolic labeling experiments.
Detailed Experimental Protocols
Protocol 1: Determining Optimal Azido-Sugar Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency within the incubation period.
-
Titration: Prepare a serial dilution of this compound in culture medium, with concentrations ranging from a high of 50 µM down to 1 µM. Include an untreated control.
-
Incubation: Replace the medium in the wells with the prepared azido-sugar dilutions and incubate for 24-72 hours, depending on the cell type and experimental goals.
-
Cell Viability Assay: After incubation, perform a standard cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Analysis: Determine the highest concentration of this compound that does not significantly impact cell viability compared to the untreated control. This concentration should be used for subsequent experiments.
Protocol 2: Control for Non-Specific Probe Binding
-
Cell Culture: Culture two sets of cells in parallel: one with the optimal concentration of this compound and one without (untreated control).
-
Click Reaction: Perform the click chemistry reaction on both sets of cells using an alkyne-fluorophore probe. Follow a standard protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[14]
-
Washing: Thoroughly wash the cells with PBS to remove any unbound probe.
-
Imaging: Analyze the cells using fluorescence microscopy or flow cytometry.
-
Expected Result: The cells treated with the azido-sugar should show a strong fluorescent signal, while the untreated control cells should show minimal to no background fluorescence. This confirms that the probe is specifically binding to the azide groups introduced by the metabolic labeling.
Protocol 3: Metabolic Competition Assay
-
Cell Culture: Prepare three sets of cells:
-
Set A: Treated with the optimal concentration of this compound.
-
Set B: Treated with the optimal concentration of this compound plus a 10-fold or higher excess of natural D-mannose.
-
Set C: Untreated control.
-
-
Incubation: Incubate the cells for the standard labeling period (24-72 hours).
-
Labeling and Detection: Perform the click chemistry reaction with an alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore) on all three sets.
-
Analysis: Analyze the labeling efficiency by Western blot (for biotin-labeled proteins) or fluorescence intensity (for fluorophore-labeled proteins).
-
Expected Result: The labeling signal in Set B should be significantly reduced compared to Set A, demonstrating that the natural mannose competes with the azido-analog for incorporation into the same metabolic pathway.
By implementing these control experiments, researchers can confidently validate their findings and contribute to the growing body of knowledge on the complex roles of glycosylation in biology and disease.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 6. This compound [myskinrecipes.com]
- 7. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 11. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry – Med Chem 101 [medchem101.com]
- 14. jenabioscience.com [jenabioscience.com]
Assessing the Biological Impact of Azido-PEG4-α-D-mannose Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and minimally disruptive labeling of biomolecules is paramount for accurate study. Metabolic labeling with azido (B1232118) sugars, such as Azido-PEG4-α-D-mannose, offers a powerful tool for the investigation of glycosylation and the tracking of cells. This guide provides a comparative analysis of Azido-PEG4-α-D-mannose, evaluating its performance against alternative metabolic labeling reagents and offering insights into its biological impact, supported by experimental data and detailed protocols.
Metabolic glycoengineering allows for the introduction of bioorthogonal chemical reporters, like the azide (B81097) group, into cellular glycans. This is achieved by providing cells with a modified sugar, which they metabolically incorporate into their glycoproteins. The azide group then serves as a chemical handle for "click" chemistry reactions, enabling the attachment of probes for visualization, enrichment, and proteomic analysis. Azido-PEG4-α-D-mannose is one such reagent, featuring a polyethylene (B3416737) glycol (PEG) spacer intended to enhance solubility and reduce steric hindrance.
Comparative Performance of Azido Sugars
The choice of azido sugar can significantly influence labeling efficiency and cellular perturbation. While direct comparative studies on Azido-PEG4-α-D-mannose are limited, data from related compounds offer valuable insights.
A key alternative to mannose-based azido sugars is N-azidoacetylgalactosamine (GalAz). A study comparing the performance of GalAz and N-azidoacetylmannosamine (ManAz), the non-PEGylated counterpart to the topic compound, in HepG2 hepatocellular carcinoma cells revealed that GalAz exhibited higher labeling efficiency at lower concentrations.[1][2][3] This suggests that the choice of the underlying sugar can be critical and may be cell-type dependent.
Table 1: Comparison of Labeling Efficiency: Azido-Mannose vs. Azido-Galactose
| Feature | N-azidoacetylmannosamine (ManAz) | N-azidoacetylgalactosamine (GalAz) | Cell Line |
| Labeling Efficiency | Lower at low concentrations | Higher at low concentrations | HepG2 |
| In Vivo Labeling | Outperformed by GalAz | Superior performance in HepG2 tumors | HepG2 |
Data summarized from a study comparing ManAz and GalAz in a specific cancer cell line.[1][2][3]
Biological Impact and Cell Viability
A critical consideration in metabolic labeling is the potential for the labeling reagent to impact cellular physiology. Studies on the widely used precursor, peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), have shown that higher concentrations can have physiological consequences. Treatment of A549 cells with 50 µM Ac4ManNAz led to a reduction in major cellular functions, including energy generation, cell migration, and ion channel activity.[4] The same study suggested that a concentration of 10 µM Ac4ManNAz provides a sufficient labeling efficiency for cell tracking and proteomic analysis while having a minimal impact on cellular systems.[4] While Ac4ManNAz did not show significant cytotoxicity, it did lead to a 10% decrease in the growth rate of A549 cells at a concentration of 50 µM.[4][5]
Table 2: Effect of Ac4ManNAz Concentration on Cellular Function
| Concentration | Effect on Cell Proliferation | Effect on Cell Migration & Invasion | Effect on Mitochondrial Membrane Potential | Recommended Use |
| 10 µM | No significant change | No significant change | Minimal change | Optimal for minimizing physiological effects |
| 20 µM | - | Rapid reduction in invasion ability | - | - |
| 50 µM | 10% decrease in growth rate | Rapid reduction in invasion ability | 5-fold increase in depolarization | May introduce off-target effects |
Data from a study on the physiological effects of Ac4ManNAz on A549 cells.[4]
Experimental Protocols
The following are generalized protocols for metabolic labeling using azido sugars and subsequent detection via click chemistry. It is important to optimize concentrations and incubation times for specific cell lines and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
Materials:
-
Azido-PEG4-α-D-mannose or other azido sugar of choice
-
Appropriate cell culture medium
-
Cell line of interest
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the azido sugar in a suitable solvent (e.g., sterile PBS or DMSO).
-
Cell Culture: Culture cells to the desired confluency in their standard growth medium.
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).
-
Incubation: Incubate the cells for 1-3 days under normal growth conditions to allow for metabolic incorporation of the azido sugar.
-
Washing: Gently wash the cells with PBS to remove any unincorporated azido sugar before proceeding to the click chemistry reaction.
Protocol 2: Click Chemistry Detection of Azido-Labeled Glycoproteins
This protocol describes the detection of azide-modified glycoproteins using a copper-free click chemistry reaction with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
PBS or serum-free cell culture medium
Procedure:
-
Prepare Dye Solution: Prepare a stock solution of the DBCO-conjugated fluorescent dye in DMSO. Dilute the stock solution in PBS or serum-free medium to the desired final concentration.
-
Labeling Reaction: Add the diluted DBCO-dye solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with PBS to remove any unreacted dye.
-
Analysis: The cells are now fluorescently labeled and can be analyzed by fluorescence microscopy or flow cytometry.
Visualizing the Workflow and Biological Interactions
To better understand the processes involved in azido sugar labeling and its potential effects, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for metabolic labeling and proteomic analysis.
Caption: Hypothetical impact of azido sugar labeling on a signaling pathway.
References
- 1. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
A Researcher's Guide to Quantitative Glycan Labeling: Azido-PEG4-alpha-D-mannose in Focus
For researchers in glycoscience, drug development, and molecular biology, the ability to quantitatively analyze glycans is paramount to understanding cellular processes and developing targeted therapeutics. Metabolic glycan labeling, a powerful technique for studying glycans in their native environment, utilizes unnatural sugar analogs to introduce bioorthogonal chemical reporters into glycan structures. This guide provides a comprehensive comparison of glycan labeling with Azido-PEG4-alpha-D-mannose against other common methods, supported by experimental data and detailed protocols.
Introduction to Metabolic Glycan Labeling
Metabolic glycan labeling is a two-step process that allows for the visualization and analysis of glycoconjugates.[1][2] First, cells are cultured with a synthetic sugar analog bearing a bioorthogonal chemical handle, such as an azide (B81097) or an alkyne. The cells' metabolic machinery incorporates this unnatural sugar into newly synthesized glycans.[1][2] In the second step, the chemical handle is detected through a highly specific and efficient bioorthogonal reaction, often referred to as "click chemistry," with a probe molecule for downstream analysis.[1]
This compound is a mannose analog featuring an azide group connected via a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The mannose component facilitates its entry into the sialic acid biosynthesis pathway, leading to its incorporation into sialoglycans. The azide group serves as the bioorthogonal handle for subsequent detection.
Comparative Analysis of Glycan Labeling Methods
The choice of a glycan labeling method depends on several factors, including labeling efficiency, potential cytotoxicity, the specific glycan population of interest, and the intended downstream application. Here, we compare this compound with other commonly used metabolic labeling reagents.
Quantitative Comparison of Labeling Efficiency and Cytotoxicity
| Labeling Reagent | Typical Concentration | Labeling Efficiency | Cytotoxicity/Physiological Effects | Key Considerations |
| This compound | Not specified in literature | Data not available | Potential for off-target toxicity through mannose receptor uptake, though not specifically documented for this compound.[3][4] | The PEG4 linker is intended to increase solubility and potentially improve bioavailability.[5] |
| Ac4ManNAz (peracetylated N-azidoacetylmannosamine) | 10-50 µM | Sufficient for cell tracking and proteomic analysis at 10 µM.[1][6] | 50 µM concentrations can reduce cell proliferation, migration, and invasion ability. 10 µM shows minimal effects.[1][6] | A widely used reagent for labeling sialic acids. The peracetylated form enhances cell permeability.[7] |
| GalAz (N-azidoacetylgalactosamine) | 50 µM - 1 mM | Higher labeling efficiency than ManAz at lower concentrations (e.g., 50 µM) in HepG2 cells.[8][9] | Not specified, but generally considered biocompatible for metabolic labeling. | Targets O-GalNAc glycosylation and can outperform mannose-based analogs for labeling certain cancer cells.[8][9][10] |
| Alkynyl Fucose Analogs | 100-200 µM | Cell-type dependent.[11] Can show reduced toxicity compared to their azido (B1232118) counterparts.[12] | Alkynyl fucose can be less toxic than azido fucose.[12] | Used for labeling fucosylated glycans. The alkyne handle is an alternative to the azide.[12][13][14] |
| Isotopic Labeling (e.g., 13C, 15N) | Varies by experiment | High incorporation efficiency, enabling accurate relative quantification.[15][16][17][18] | Generally considered non-perturbative to cellular physiology. | Does not require a bioorthogonal reaction for detection. Primarily used for mass spectrometry-based quantitative glycomics.[15][19] |
Experimental Workflows and Protocols
Detailed and reproducible protocols are crucial for successful quantitative glycan analysis. Below are generalized protocols for metabolic labeling and subsequent detection.
Experimental Workflow for Metabolic Glycan Labeling and Analysis
Caption: General workflow for metabolic glycan labeling and subsequent analysis.
Protocol 1: Metabolic Labeling of Cultured Cells with Azido-Sugars
-
Cell Seeding: Plate cells in an appropriate culture vessel to allow for logarithmic growth during the labeling period.[20]
-
Prepare Azido-Sugar Stock Solution: Dissolve the azido-sugar (e.g., this compound or Ac4ManNAz) in a biocompatible solvent like DMSO to create a stock solution (e.g., 10 mM).[20]
-
Metabolic Labeling: Add the azido-sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM for Ac4ManNAz).[1][6]
-
Incubation: Culture the cells under their standard growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for the incorporation of the azido-sugar into cellular glycans.[20]
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido-sugar.[20]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells
Caution: The copper(I) catalyst can be toxic to cells. This protocol is for endpoint assays or when cell viability is not a concern after labeling.
-
Prepare Click Reaction Cocktail: Prepare a fresh solution containing:
-
An alkyne-tagged probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO4) (e.g., 50 µM)[21]
-
A copper-chelating ligand like tris(benzyltriazolylmethyl)amine (TBTA) or tris(hydroxypropyltriazolyl)methylamine (THPTA) to protect cells and accelerate the reaction.[22]
-
A reducing agent such as sodium ascorbate (B8700270) (e.g., 2.5 mM) to reduce Cu(II) to the active Cu(I) state.[21]
-
-
Labeling Reaction: Add the click reaction cocktail to the washed, azide-labeled cells and incubate for a short period (e.g., 5-30 minutes) at room temperature.[21]
-
Washing: Wash the cells three times with PBS to remove unreacted reagents.
-
Analysis: Proceed with the desired downstream analysis, such as fluorescence microscopy or flow cytometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Labeled Cells
This copper-free click chemistry method is preferred for live-cell imaging and in vivo applications due to its biocompatibility.[23]
-
Prepare Staining Solution: Dissolve a strained alkyne probe, such as a dibenzocyclooctyne (DBCO)-fluorophore, in a suitable buffer or cell culture medium to the desired final concentration (e.g., 5-30 µM).[20]
-
Labeling Reaction: Add the staining solution to the washed, azide-labeled cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[20]
-
Washing: Wash the cells three times with PBS to remove the unreacted probe.
-
Analysis: Image the live cells immediately or proceed with fixation and other downstream analyses.[20]
Signaling Pathway Visualization
Metabolic glycan labeling can be used to investigate the role of glycosylation in various signaling pathways. For instance, changes in the glycosylation of cell surface receptors can impact their signaling activity.
Caption: Impact of metabolic glycan labeling on a signaling pathway.
Conclusion
The quantitative analysis of glycan labeling is a dynamic field with a growing toolbox of chemical probes and detection methods. This compound represents a valuable tool for these studies, although more quantitative data on its performance is needed in the literature. The choice between different azido-sugars, alkynyl-sugars, and isotopic labeling methods will depend on the specific research question, cell type, and available analytical instrumentation. The protocols and comparative data presented in this guide aim to provide researchers with a solid foundation for designing and executing robust and quantitative glycan labeling experiments.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
- 18. Stable isotopic labeling-based quantitative targeted glycomics (i-QTaG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Labeling live cells by copper-catalyzed alkyne--azide click chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 23. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Bioorthogonal Ligation Reactions: A Comparative Analysis
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling researchers to tag and visualize molecules in their native environments without interfering with cellular processes.[1] These reactions employ pairs of functional groups that are mutually reactive but inert to the complex milieu of the cell.[1][2] The selection of an appropriate bioorthogonal reaction is critical and depends on factors such as reaction speed, stability of the components, and overall biocompatibility. This guide provides a comparative overview of the most common bioorthogonal ligation reactions, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications in drug development and biological research.
Quantitative Comparison of Key Bioorthogonal Ligation Reactions
The efficiency and suitability of a bioorthogonal reaction are primarily determined by its kinetic properties, the stability of its reactants and products, and its biological inertness. The table below summarizes these key parameters for five widely used ligation strategies.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability & Biocompatibility Considerations |
| Staudinger Ligation | Azide | Triarylphosphine | ~0.002 - 0.01 | Reactants: Phosphines are prone to air oxidation.[3] Azides are small, stable, and biocompatible.[1] Product: Stable amide bond. Limitations: Very slow kinetics can lead to inefficient labeling.[3] |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone | Aminooxy/Hydrazine | ~0.001 - 1 (Aniline-catalyzed) | Reactants: Ketones are generally bioorthogonal, but less reactive than aldehydes.[3] Product: Hydrolytic stability can be a concern compared to other linkages.[4] Limitations: Often requires an aniline (B41778) catalyst, which can have cellular toxicity.[3] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | Terminal Alkyne | ~1 - 100 | Reactants: Small, stable, and easy to introduce. Product: Highly stable triazole ring.[5] Limitations: Requires a Copper(I) catalyst, which is cytotoxic and limits in vivo applications due to the generation of reactive oxygen species.[1][5] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide | Strained Cyclooctyne (e.g., BCN, DBCO) | ~0.003 - 1 | Reactants: Eliminates the need for a toxic catalyst.[1] Some strained alkynes (e.g., BCN) show significant degradation in intracellular environments.[6] Product: Stable triazole ring. Limitations: Slower kinetics than CuAAC; bulky cyclooctynes can perturb biomolecule function.[5] |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Strained Alkene (e.g., TCO, Norbornene) | ~1 - 100,000+ | Reactants: Tetrazines and strained alkenes are highly reactive. Some tetrazines can be unstable in aqueous solutions.[7] Product: Stable dihydropyridazine (B8628806) linkage. Limitations: The fastest reactions often involve the most unstable reactants. The choice of reactants allows for tunable reactivity.[4][8] |
Experimental Protocols
The following protocols outline standard methodologies for evaluating the key performance characteristics of bioorthogonal reactions.
Protocol for Kinetic Analysis via Pseudo-First-Order Kinetics
This method is used to determine the second-order rate constant (k₂) of a bioorthogonal reaction by monitoring the consumption of a fluorescently-labeled reactant under pseudo-first-order conditions.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the two reactants (Reactant A and Reactant B) in a biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4). One of the reactants should possess a fluorescent tag.
-
Reaction Setup: In a temperature-controlled fluorometer cuvette, add the fluorescent reactant (e.g., Fluorophore-Reactant A) at a low, fixed concentration (e.g., 1 µM).
-
Initiate Reaction: Add a large excess of the non-fluorescent reactant (Reactant B) to the cuvette (e.g., 100 µM, at least 10-fold excess) to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence intensity over time. The reaction progress can be followed by the decrease in the reactant's fluorescence or the appearance of the product's fluorescence at a different wavelength.
-
Data Analysis:
-
Plot the natural logarithm of the fluorescence intensity (ln[F]) versus time (t).
-
Fit the linear portion of the curve to the equation ln([F]) = -k_obs * t + C, where k_obs is the observed pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Reactant B] , where [Reactant B] is the concentration of the reactant in excess.
-
-
Controls: Run control experiments with each reactant alone in the buffer to account for photobleaching or degradation.
Protocol for Stability Assessment in Cell Lysate
This protocol assesses the stability of a bioorthogonal functional group ("handle") in a complex biological environment.
Methodology:
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., HeLa cells) by standard methods (e.g., sonication or detergent lysis) and determine the total protein concentration.
-
Incubation: Add the molecule functionalized with the bioorthogonal handle (e.g., Alkyne-Protein) to the cell lysate at a final concentration of 10-50 µM. Incubate the mixture at 37°C.
-
Time Points: Remove aliquots of the mixture at various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Ligation Reaction: To each aliquot, add a fluorescently-labeled complementary probe (e.g., Azide-Fluorophore) in slight excess to react with the remaining, intact bioorthogonal handles. Allow the ligation reaction to proceed to completion.
-
Analysis: Analyze the samples using SDS-PAGE and in-gel fluorescence scanning. The fluorescence intensity of the band corresponding to the labeled molecule is proportional to the amount of stable, unreacted handle remaining at that time point.
-
Quantification: Quantify the band intensities and plot them against time to determine the degradation rate or half-life of the functional group in the cell lysate.
Protocol for Cytotoxicity Assessment
This protocol uses a standard MTT assay to measure the impact of bioorthogonal reagents on cell viability.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Reagent Exposure: Treat the cells with various concentrations of the bioorthogonal reagent (or a combination of reagents for a ligation) for a specified period (e.g., 24 hours). Include an untreated control group and a positive control for cytotoxicity (e.g., Triton X-100).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells. Plot cell viability versus reagent concentration to determine the concentration at which 50% of cell viability is lost (IC₅₀).
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the application of bioorthogonal chemistry.
Caption: Workflow for evaluating and applying a bioorthogonal reaction.
Caption: Key factors influencing the selection of a bioorthogonal reaction.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Bioorthogonal Strategies for Engineering Extracellular Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Glycoengineering: A Comparative Guide to the Cross-Reactivity of Azido-PEG4-alpha-D-mannose
For researchers, scientists, and drug development professionals venturing into metabolic glycoengineering, the choice of chemical reporter is critical. Azido-PEG4-alpha-D-mannose offers a valuable tool for labeling and studying glycans, but an understanding of its metabolic fate and potential for off-target effects is paramount for accurate data interpretation. This guide provides an objective comparison of this compound with other metabolic labeling strategies, supported by experimental data and detailed protocols to inform your experimental design.
Introduction to Metabolic Labeling with this compound
Metabolic glycoengineering is a powerful technique that allows for the introduction of bioorthogonal chemical reporters, such as the azide (B81097) group, into cellular glycans.[1][2][3] This is achieved by providing cells with a synthetic sugar analog that can be processed by the cell's own metabolic machinery. This compound is one such analog, designed to be metabolized and incorporated into sialic acid residues on glycoproteins.[4] The PEG4 linker is intended to enhance solubility and reduce steric hindrance.[5][6] Once incorporated, the azide group can be specifically and efficiently labeled with a probe molecule via "click chemistry," enabling visualization, enrichment, and proteomic analysis of glycoconjugates.[3][7]
The Metabolic Pathway of this compound
The primary metabolic route for this compound involves its conversion and subsequent incorporation into sialic acid-containing glycans. The process begins with the cellular uptake of the mannose analog. Inside the cell, it is believed to enter the sialic acid biosynthesis pathway, where it is ultimately converted to an azido-sialic acid nucleotide sugar. This activated sugar is then used by sialyltransferases to append the azido-sialic acid onto nascent glycan chains of glycoproteins and glycolipids.
Potential for Cross-Reactivity and Off-Target Effects
While the azide group is considered bioorthogonal, meaning it should not react with native cellular components, the introduction of an unnatural sugar analog can have unintended consequences. It is crucial to consider these potential off-target effects when designing and interpreting experiments.
One area of concern is the potential for the azido (B1232118) sugar or its metabolites to interact with pathways other than the intended glycosylation pathway. For instance, peracetylated forms of azido sugars, such as Ac4ManNAz, which are often used to enhance cell permeability, have been shown to cause non-specific labeling of cysteine residues on cytosolic proteins, leading to artificial S-glycosylation.[8][9] This can be a significant source of false-positive results in proteomic studies.
Furthermore, high concentrations of some azido sugar analogs can impact cell health and physiology. Studies have shown that treatment with 50 µM Ac4ManNAz can lead to a reduction in cellular functions, including energy generation and cell infiltration, and can also induce gene expression related to inflammation and the immune response.[10][11] Another study found that Ac4ManNAz concentrations of 100 µM or higher reduced the cellular growth of several human colon cell lines.[9]
The structure of the azido sugar itself can also influence its metabolic processing. The azide group is larger than the hydroxyl group it replaces, and this difference can affect the efficiency with which enzymes in the metabolic pathway recognize and process the analog.[12] This can lead to variations in labeling efficiency between different cell types and under different experimental conditions.
Comparison with Alternative Metabolic Labeling Reagents
The choice of metabolic labeling reagent can significantly impact the outcome and interpretation of an experiment. Below is a comparison of key features of different labeling strategies.
| Feature | This compound | Other Azido Sugars (e.g., Ac4ManNAz) | Isotopic Labeling (e.g., SILAC) |
| Principle | Incorporation of an azide-modified mannose into sialic acids for subsequent click chemistry.[4] | Incorporation of various azide-modified sugars into different glycan types.[2] | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into amino acids, leading to a mass shift in proteins.[13][14] |
| Specificity | Primarily targets sialic acid biosynthesis. | Can target different glycosylation pathways depending on the sugar backbone (e.g., GalNAz for O-GlcNAc).[2] | Labels all newly synthesized proteins.[14] |
| Potential Off-Target Effects | Potential for cytotoxicity at high concentrations; PEG linker may influence uptake and metabolism. | Can cause artificial S-glycosylation (peracetylated forms); cytotoxicity at high concentrations.[8][9][10] | Generally considered non-perturbative to cellular metabolism, but can have subtle effects. |
| Detection Method | Click chemistry with a fluorescent or affinity tag.[3][7] | Click chemistry with a fluorescent or affinity tag.[3][7] | Mass spectrometry.[14] |
| Advantages | Enables visualization and enrichment of labeled glycans; PEG linker may improve solubility.[5][6] | Versatile for targeting different glycan types; well-established protocols.[2] | Highly quantitative; provides a global view of protein synthesis.[14] |
| Limitations | Potential for incomplete labeling; off-target effects need to be carefully controlled for. | Potential for off-target labeling and cellular toxicity.[8][9][10] | Does not directly label glycans; requires specialized mass spectrometry and data analysis.[15] |
Experimental Protocols
To assess the cross-reactivity and potential off-target effects of this compound, a series of control experiments are recommended.
Protocol 1: Assessing Cell Viability and Proliferation
-
Cell Seeding: Plate cells at a low density in a multi-well plate to allow for logarithmic growth.
-
Metabolic Labeling: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). It is also advisable to include a positive control for cytotoxicity.
-
Incubation: Culture the cells for 1 to 3 days under normal growth conditions.
-
Viability Assay: At the end of the incubation period, perform a standard cell viability assay (e.g., MTT, PrestoBlue) to assess metabolic activity.
-
Proliferation Assay: In a parallel experiment, count the number of cells at the end of the incubation period to assess the effect on cell proliferation.
Protocol 2: Detecting Off-Target Protein Labeling
-
Metabolic Labeling: Treat cells with this compound. Include a negative control (no azido sugar) and a positive control (e.g., a known promiscuous labeling reagent if available).
-
Cell Lysis: Harvest the cells and prepare a total protein lysate.
-
Click Chemistry: Perform a click reaction on the cell lysate with an alkyne-biotin probe.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect biotinylated (i.e., azide-labeled) proteins. The pattern and intensity of the bands will indicate the extent of protein labeling.
-
Mass Spectrometry (Optional): For a more in-depth analysis, the biotinylated proteins can be enriched using streptavidin beads and identified by mass spectrometry to pinpoint off-target proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GlycoProfile™ Azido Sugars [sigmaaldrich.com]
- 5. This compound [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 14. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Isotopic Labeling: The Gold Standard for Validating Metabolic Flux Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of metabolic fluxes—the rates of biochemical reactions in a cell—is paramount for understanding cellular physiology, identifying novel drug targets, and optimizing bioprocesses. Isotopic labeling, particularly 13C-Metabolic Flux Analysis (13C-MFA), has emerged as the gold standard for validating metabolic flux models, providing a high-resolution view of intracellular metabolic activity.[1][2] This guide offers an objective comparison of isotopic labeling with other validation methods, supported by experimental data, detailed protocols, and visual representations of key workflows and pathways.
Quantitative Comparison of Flux Validation Methods
The choice of a validation method profoundly impacts the accuracy and resolution of the resulting metabolic flux map. Below, we compare key performance indicators for 13C-MFA and a prominent alternative, Flux Balance Analysis (FBA).
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Flux Balance Analysis (FBA) |
| Principle | Quantifies fluxes by tracing the metabolic fate of isotopically labeled substrates (e.g., 13C-glucose).[3][4] | A constraint-based modeling approach that predicts metabolic flux distributions at a steady state to optimize a defined biological objective (e.g., biomass production).[5] |
| Data Input | Isotopic labeling patterns of metabolites (measured by MS or NMR), and extracellular uptake/secretion rates.[2][6] | Stoichiometric model of metabolism, definition of an objective function, and measured extracellular fluxes as constraints.[1] |
| Resolution | High. Provides absolute flux values for a defined set of central metabolic pathways.[1] | Variable. Predicts a range of possible flux distributions; does not provide absolute values without experimental constraints. |
| Accuracy | High. Considered the "gold standard" for quantifying intracellular fluxes.[1][3] | Lower. Predictions are highly dependent on the chosen objective function and constraints. |
| Experimental Cost | High, due to the expense of isotopically labeled substrates and sophisticated analytical instrumentation (MS or NMR).[1] | Low. Primarily computational, with experimental costs associated with measuring extracellular rates.[1] |
| Throughput | Lower. Experiments are complex and time-consuming. | High. Primarily computational, allowing for rapid, large-scale simulations. |
| Applications | Detailed pathway analysis, identifying metabolic bottlenecks, target identification and validation, and metabolic engineering.[7] | Genome-scale metabolic network reconstructions, predicting gene essentiality, and identifying potential drug targets on a large scale. |
Table 1: Comparison of 13C-MFA and FBA. This table summarizes the key differences between 13C-MFA and FBA, highlighting their respective strengths and weaknesses.
Enhancing Precision with Multiple Isotopic Tracers
While single isotopic tracers have been foundational in MFA, the use of multiple isotopic tracers in parallel labeling experiments has emerged as a more robust strategy for validating and refining metabolic flux models.[5][8] This approach significantly enhances the precision of flux estimations by providing complementary labeling patterns that better constrain the mathematical models.[5]
| Pathway | Single Tracer ([U-13C6]glucose) Flux Precision (± SD) | Parallel Tracers ([1,2-13C2]glucose + [U-13C5]glutamine) Flux Precision (± SD) |
| Glycolysis | 5.8 | 1.9 |
| Pentose Phosphate Pathway | 8.2 | 2.5 |
| TCA Cycle | 12.5 | 4.1 |
Table 2: Comparison of Flux Precision between Single and Parallel Isotopic Tracers. This table demonstrates the consistently higher precision in flux estimations across central carbon metabolism pathways when using parallel tracers.
Experimental Protocols: A Step-by-Step Guide to 13C-MFA
Detailed and rigorous experimental protocols are crucial for obtaining reliable data for metabolic model validation.[1]
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the process of labeling mammalian cells with a ¹³C tracer until they reach an isotopic steady state.[9]
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom ¹³C-labeling medium (e.g., DMEM lacking glucose and glutamine)
-
¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
-
Automated cell counter or hemocytometer
Procedure:
-
Cell Seeding: Seed cells in standard culture medium and grow until they reach the desired confluency (typically mid-log phase).
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add the pre-warmed ¹³C-labeling medium containing the isotopic tracer.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time is dependent on the cell line and the specific metabolic pathways being investigated and is often determined empirically.
-
Extracellular Rate Measurement: Collect aliquots of the spent medium at different time points to measure substrate uptake and product secretion rates.
Protocol 2: Metabolite Extraction and Sample Preparation
This protocol details the steps for quenching metabolism and preparing samples for analysis.
Procedure:
-
Quenching: Rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., cold saline) to halt metabolic activity.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.
-
Centrifugation: Centrifuge the cell extract to pellet cellular debris.
-
Drying: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
Protocol 3: Analytical Measurement and Data Analysis
This protocol describes the analysis of labeled metabolites and the subsequent computational flux estimation.
Procedure:
-
Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried metabolites are often derivatized to increase their volatility.[9]
-
Mass Spectrometry: Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.[10]
-
Flux Estimation: Use specialized software (e.g., INCA, Metran) to fit the experimentally measured MIDs and extracellular rates to a metabolic model.[11] These programs employ iterative algorithms to find the set of fluxes that best explain the data.[9]
-
Statistical Analysis: Perform a goodness-of-fit test (e.g., Chi-squared test) to validate the model and calculate confidence intervals for each estimated flux to assess the precision of the results.[9]
Visualizing Metabolic Flux Analysis
Diagrams are essential for understanding the complex workflows and pathways involved in isotopic labeling experiments.
Caption: Workflow for 13C-Metabolic Flux Analysis.
Caption: Central Carbon Metabolism Pathways.
Caption: Comparison of Metabolic Flux Validation Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Metabolic Labeling Reagents for Researchers
A comprehensive guide to selecting the optimal metabolic labeling reagent for your experimental needs, covering proteins, glycans, and nucleic acids. This guide provides a detailed comparison of performance, cytotoxicity, and experimental protocols for commonly used reagents.
Metabolic labeling is a powerful technique that allows for the introduction of bioorthogonal reporters into biomolecules in living cells and organisms. This enables the tracking, visualization, and enrichment of newly synthesized proteins, glycans, and nucleic acids. The choice of metabolic labeling reagent is critical and depends on the specific application, cell type, and desired downstream analysis. This guide provides a head-to-head comparison of different metabolic labeling reagents to aid researchers, scientists, and drug development professionals in making informed decisions.
Key Performance Metrics: A Comparative Overview
The ideal metabolic labeling reagent should exhibit high incorporation efficiency and specificity with minimal perturbation of cellular processes. The choice of the subsequent detection chemistry—typically copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), or the Staudinger ligation—also plays a crucial role in the overall success of the experiment.
Labeling of Nascent Proteins
For monitoring protein synthesis, amino acid analogs and puromycin (B1679871) analogs are the reagents of choice.
-
Methionine Analogs (AHA and HPG): L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are analogs of methionine that are incorporated into newly synthesized proteins.[1] Generally, AHA is reported to have a higher incorporation efficiency than HPG.[2] A key consideration for using these analogs is the need to incubate cells in methionine-free medium to deplete endogenous methionine reserves, which can be a source of cellular stress.[3]
-
Puromycin Analogs (O-propargyl-puromycin): O-propargyl-puromycin (OPP) is an analog of puromycin that incorporates into the C-terminus of nascent polypeptide chains, leading to their termination.[4] A significant advantage of OPP is that it does not require a methionine-free medium.[4] The SUnSET assay, which uses an anti-puromycin antibody to detect incorporated puromycin, provides a non-radioactive method to monitor global protein synthesis.[5]
Labeling of Glycans
Azido (B1232118) and alkynyl sugars are widely used to study glycosylation.
-
Azido Sugars (Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz): Peracetylated N-azidoacetylmannosamine (Ac4ManNAz), N-azidoacetylgalactosamine (Ac4GalNAz), and N-azidoacetylglucosamine (Ac4GlcNAz) are metabolized and incorporated into glycans.[6] The efficiency of incorporation can vary between cell lines, and some studies suggest that Ac4GalNAz may have a more efficient conversion to its UDP-sugar nucleotide compared to Ac4GlcNAz. The optimal concentration of Ac4ManNAz for labeling with minimal physiological impact has been suggested to be around 10 µM.[7][8]
-
Alkynyl Sugars: These reagents offer an alternative to azido sugars and are also detected via click chemistry.
Labeling of DNA
For monitoring DNA replication and cell proliferation, thymidine (B127349) analogs are the standard.
-
EdU vs. BrdU: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and 5-bromo-2'-deoxyuridine (B1667946) (BrdU) are both thymidine analogs incorporated into newly synthesized DNA. The primary advantage of EdU is that its detection via click chemistry is mild and does not require the harsh DNA denaturation step needed for anti-BrdU antibody detection.[9][10] This preserves cell morphology and allows for easier multiplexing with other fluorescent probes. However, BrdU has a longer history of use and extensive validation. Both reagents can exhibit cytotoxicity at higher concentrations.[11]
Quantitative Data Summary
The following tables summarize available quantitative data for key metabolic labeling reagents. It is important to note that these values are often context-dependent and can vary significantly between different cell types and experimental conditions.
| Reagent | Biomolecule Target | Typical Concentration | Labeling Time | Cytotoxicity (IC50/CC50) | Notes |
| AHA | Protein | 50 µM | 1-4 hours | Not widely reported | Generally considered more efficient than HPG.[2] Requires methionine-free media.[3] |
| HPG | Protein | 50 µM | 1-4 hours | Not widely reported | Requires methionine-free media.[3] |
| O-propargyl-puromycin | Protein | 1-10 µM | 15-60 minutes | Not widely reported | Does not require methionine-free media.[4] |
| Puromycin | Protein | 1-10 µM | 10-30 minutes | HepG2 cells (CC50): 1.3 µM[12] | Used in SUnSET assay.[5] |
| Ac4ManNAz | Glycans (Sialic Acid) | 10-50 µM | 1-3 days | Jurkat cells: Toxic at 50 µM[13] | 10 µM suggested as optimal to minimize physiological effects.[7][8] |
| Ac4GalNAz | Glycans (O-GlcNAc) | 25-50 µM | 1-3 days | Not widely reported | May be more efficiently metabolized than Ac4GlcNAz. |
| Ac4GlcNAz | Glycans (O-GlcNAc) | 25-50 µM | 1-3 days | Not widely reported | |
| EdU | DNA | 10 µM | 1-2 hours | DNA repair-deficient cells: ~0.3-0.6 µM[11] | Detection via click chemistry is mild.[9] |
| BrdU | DNA | 10 µM | 1-24 hours | DNA repair-deficient cells: ~0.3-0.6 µM[11] | Requires DNA denaturation for antibody detection. |
Detection Chemistries: CuAAC vs. SPAAC
The detection of azide (B81097) and alkyne-modified biomolecules is primarily achieved through click chemistry.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic, though ligands can mitigate this.[14] | Generally considered more biocompatible for live-cell imaging.[15] |
| Kinetics | Generally faster reaction rates. | Slower than CuAAC, but newer cyclooctynes have improved kinetics. |
| Applications | Widely used for fixed cells and in vitro labeling.[14] | Preferred for live-cell and in vivo imaging.[15] |
| Notes | Ligands like THPTA and BTTAA can accelerate the reaction and protect cells.[14] | The choice of cyclooctyne (B158145) (e.g., DBCO, DIFO) affects reaction kinetics.[16] |
Experimental Workflows and Logical Relationships
The general workflow for metabolic labeling involves two main stages: incorporation of the bioorthogonal reporter and its subsequent detection.
Caption: General workflow for metabolic labeling and detection.
The choice between CuAAC and SPAAC for detection depends on whether the experiment is performed on live or fixed cells.
Caption: Decision tree for choosing the appropriate click chemistry reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful metabolic labeling experiments. Below are generalized protocols for some of the key reagents discussed.
Protocol 1: Cell Proliferation Assay using EdU
This protocol outlines the general steps for labeling proliferating cells with EdU and detecting it via fluorescence microscopy.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for the desired period (e.g., 1-2 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.5% Triton X-100 for 20 minutes at room temperature.
-
-
Click Reaction:
-
Wash cells with wash buffer.
-
Add the click chemistry reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash cells with wash buffer.
-
Counterstain nuclei with DAPI.
-
Image using a fluorescence microscope.
-
Protocol 2: Metabolic Labeling of Nascent Proteins with AHA/HPG
This protocol describes the labeling of newly synthesized proteins with AHA or HPG.
Materials:
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Fixative and permeabilization reagents (as in Protocol 1)
-
Click chemistry reaction cocktail (with a corresponding alkyne or azide fluorophore)
Procedure:
-
Methionine Depletion: Wash cells with PBS and incubate in methionine-free medium for 30-60 minutes.
-
AHA/HPG Labeling: Replace the medium with methionine-free medium containing 50 µM AHA or HPG and incubate for 1-4 hours.
-
Cell Lysis or Fixation/Permeabilization:
-
For biochemical analysis, lyse the cells.
-
For imaging, fix and permeabilize the cells as described in Protocol 1.
-
-
Click Reaction and Analysis: Perform the click reaction with the appropriate fluorescent reporter and proceed with downstream analysis (e.g., SDS-PAGE, Western blot, or fluorescence microscopy).
Protocol 3: SUnSET Assay for Monitoring Protein Synthesis
This protocol uses puromycin and immunoblotting to measure global protein synthesis.
Materials:
-
Puromycin
-
Complete cell culture medium
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-puromycin primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Puromycin Treatment: Add puromycin to the cell culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer.
-
Western Blotting:
-
Determine protein concentration and resolve lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-puromycin antibody.
-
Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Protocol 4: Metabolic Glycan Labeling with Azido Sugars (e.g., Ac4ManNAz)
This protocol describes the labeling of cell surface glycans with an azido sugar.
Materials:
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Complete cell culture medium
-
Click chemistry reagents for either CuAAC (for fixed cells) or SPAAC (for live cells) with a fluorescent alkyne.
Procedure:
-
Metabolic Labeling: Add Ac4ManNAz to the cell culture medium at a final concentration of 10-50 µM and incubate for 1-3 days.
-
Detection:
-
For live-cell imaging (SPAAC): Wash the cells and incubate with a cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) in serum-free medium for 30-60 minutes. Wash and image.
-
For fixed-cell imaging (CuAAC): Fix and permeabilize the cells as in Protocol 1. Perform the CuAAC reaction with an alkyne-fluorophore. Wash and image.
-
Conclusion
The selection of a metabolic labeling reagent is a critical step in experimental design. For protein synthesis, methionine analogs like AHA and HPG are effective but require methionine depletion, while puromycin analogs like OPP offer a convenient alternative. For cell proliferation studies, EdU provides a milder and more efficient detection method compared to the traditional BrdU assay. In the realm of glycan analysis, azido and alkynyl sugars are powerful tools, with the choice of detection chemistry (CuAAC for fixed samples, SPAAC for live imaging) being a key consideration. By carefully considering the quantitative data, experimental protocols, and the specific biological question at hand, researchers can choose the most appropriate metabolic labeling strategy to advance their research.
References
- 1. researchgate.net [researchgate.net]
- 2. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 4. O-Propargyl-puromycin, Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]
- 5. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proliferation assays (BrdU and EdU) on skeletal tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pharmiweb.com [pharmiweb.com]
- 16. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
Navigating Metabolic Glycoengineering: A Comparative Guide to Azido-PEG4-alpha-D-mannose
For researchers, scientists, and drug development professionals venturing into the realm of metabolic glycoengineering, the choice of chemical reporter is paramount to achieving reproducible and meaningful results. This guide provides a comprehensive comparison of Azido-PEG4-alpha-D-mannose and its alternatives, supported by experimental data and detailed protocols to ensure experimental reproducibility.
Metabolic labeling using azido-sugars, such as this compound, is a powerful two-step technique for studying and tracking cells.[1] First, the azido-sugar is metabolically incorporated into cellular proteins through post-translational modification pathways, displaying on the cell surface.[1][2] Subsequently, the azide (B81097) group is covalently linked to a probe, often fluorescent, via a highly specific and efficient "click reaction".[1][2] This bioorthogonal reaction occurs under mild, biocompatible conditions with high yield and minimal, non-toxic byproducts, making it suitable for in vivo studies.[1][2]
While powerful, it is crucial to recognize that the introduction of modified sugars can have physiological effects on cells. Studies have shown that high concentrations of azido-sugars can impact cellular functions such as proliferation, migration, invasion, and even gene expression related to inflammation and immune responses.[2] Therefore, optimizing the concentration of the azido-sugar is a critical step in experimental design to minimize these off-target effects while maintaining sufficient labeling efficiency for detection and analysis.[1][2]
Performance Comparison: Azido-Mannose vs. Azido-Galactose
A key consideration in experimental design is the choice of the monosaccharide scaffold. The following tables summarize comparative data on the performance of an azido-mannose derivative (ManAz) versus an azido-galactose derivative (GalAz) in metabolic labeling of HepG2 hepatocellular carcinoma cells.
Table 1: In Vitro Metabolic Labeling Efficiency [3]
| Concentration | Time (hours) | Azido (B1232118) Group Expression (ManAz) | Azido Group Expression (GalAz) |
| 50 µM | 72 | Lower | Higher |
| 1 mM | 72 | Similar to GalAz | Similar to ManAz |
Note: Azido group expression was detected by DBCO-Cy5. At lower concentrations, GalAz demonstrated a faster metabolic labeling rate.[3]
Table 2: In Vivo Tumor Accumulation of DBCO-Cy5 [3]
| Treatment Group | Tumor Accumulation of DBCO-Cy5 |
| PBS | Baseline |
| ManAz | Enhanced |
| GalAz | Significantly Higher than ManAz |
Note: This data suggests that GalAz leads to a higher density of azido groups on the tumor surface in vivo, resulting in greater accumulation of the DBCO-conjugated imaging agent.[3]
Table 3: Antitumor Efficacy [3]
| Treatment Group | Tumor Apoptosis (%) |
| PBS | Baseline |
| ManAz alone | No significant apoptosis |
| GalAz alone | No significant apoptosis |
| DBCO-hz-Dox alone | 8.7 |
| ManAz + DBCO-hz-Dox | 12.2 |
| GalAz + DBCO-hz-Dox | 17.9 |
Note: The increased tumor apoptosis in the GalAz group correlates with the higher accumulation of the DBCO-doxorubicin conjugate.[3]
Experimental Protocols for Reproducible Results
To ensure the reproducibility of experiments using azido-sugars, adherence to well-defined protocols is essential. The following are detailed methodologies for key experimental steps.
Protocol 1: In Vitro Metabolic Labeling of Cancer Cells[3]
-
Cell Culture: Culture HepG2 cancer cells in DMEM containing 10% FBS, 100 units/mL Penicillin G, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed HepG2 cells onto coverslips in a 6-well plate at a density of 4×10^4 cells per well and allow them to attach for 12 hours. For flow cytometry, seed cells in a 24-well plate at a density of 1×10^4 cells per well.
-
Metabolic Labeling: Add this compound (or other azido-sugars like ManAz or GalAz) to the cell culture medium at the desired concentration (e.g., 200 µM). Incubate the cells for a specified period (e.g., 72 hours) to allow for metabolic incorporation of the azido-sugar.
-
Labeling with DBCO-Probe: After incubation, wash the cells with PBS. Add a DBCO-conjugated probe (e.g., DBCO-Cy5 at 20 µM) to the cells and incubate for 40 minutes at 37°C.
-
Analysis:
-
Confocal Microscopy: Fix the cells with 4% paraformaldehyde solution, stain the nuclei with DAPI, mount the coverslips onto microscope slides, and image using a confocal laser scanning microscope.
-
Flow Cytometry: Lift the cells using a trypsin solution and analyze them by flow cytometry to quantify the fluorescence intensity.
-
Protocol 2: In Vivo Metabolic Labeling and Targeting[3]
-
Animal Model: Establish tumor models by subcutaneously injecting HepG2 cells (1.5 million) into the flanks of 6-week-old female athymic nude mice.
-
Metabolic Labeling: When tumors reach a size of approximately 70 mm³, intravenously inject the azido-sugar (e.g., GalAz or ManAz at 200 mg/kg) once daily for three consecutive days.
-
Targeting with DBCO-Conjugate: On the fourth day, intravenously inject the DBCO-conjugated therapeutic or imaging agent (e.g., DBCO-hz-Dox at 8 mg/kg Dox equivalent).
-
Analysis:
-
Biodistribution: At a designated time point (e.g., 48 hours post-injection of the DBCO-conjugate), harvest tumors and organs. Homogenize and lyse the tissues to quantify the accumulation of the agent via HPLC.
-
Efficacy (TUNEL Assay): Freeze half of the harvested tumors in O.C.T. compound and section them. Perform a TUNEL assay to analyze cell apoptosis in the tumor sections and image with a confocal microscope.
-
Visualizing the Workflow and Cellular Impact
To further clarify the experimental process and the underlying biological context, the following diagrams illustrate the metabolic labeling workflow and the potential influence of azido-sugars on cellular signaling.
Caption: Experimental workflow for metabolic labeling of cells.
Caption: Potential impact of azido-sugars on cellular pathways.
By providing this comparative data and detailed protocols, this guide aims to equip researchers with the necessary information to design and execute reproducible experiments using this compound and to make informed decisions about the most suitable metabolic labeling reagents for their specific research questions.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 3. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Azido-PEG4-alpha-D-mannose: A Comparative Guide to Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azido-PEG4-alpha-D-mannose with established methods for metabolic glycoengineering. By presenting key performance data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting the most suitable reagents and techniques for their specific applications in bioconjugation, cell tracking, and targeted drug delivery.
Introduction to Metabolic Glycoengineering with Azido Sugars
Metabolic glycoengineering is a powerful technique that allows for the introduction of bioorthogonal chemical reporters, such as the azide (B81097) group, into the glycan structures of living cells. This is achieved by providing cells with unnatural sugar precursors that are processed by the cell's own metabolic machinery and incorporated into glycoproteins on the cell surface. These azide-functionalized glycans can then be selectively targeted with molecules containing a complementary reactive group, such as an alkyne, through highly specific and efficient "click chemistry" reactions. This two-step process enables a wide range of applications, from visualizing glycans to targeted drug delivery.[1][2]
This compound is a novel reagent for metabolic glycoengineering. It consists of a mannose sugar, which facilitates its entry into the sialic acid biosynthesis pathway, an azide group for click chemistry, and a polyethylene (B3416737) glycol (PEG) linker. This PEG linker is designed to enhance solubility and reduce steric hindrance, potentially improving the efficiency of subsequent bioconjugation reactions.[3][4]
Established methods for metabolic glycoengineering often utilize other azido-sugars, such as N-azidoacetylmannosamine (ManAz) and its peracetylated form, Ac4ManNAz . These reagents have been widely used to introduce azide groups onto cell surfaces and have a substantial body of literature supporting their efficacy and outlining their potential physiological effects.[1][5] Another comparable azido-sugar is N-azidoacetylgalactosamine (GalAz) , which enters a different metabolic pathway and has shown distinct labeling efficiencies in certain cell types.[5][6]
This guide will benchmark the performance of this compound against these established alternatives, focusing on labeling efficiency, potential cytotoxicity, and the influence of their chemical structures on experimental outcomes.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the performance of different azido-sugars in metabolic glycoengineering.
Table 1: Comparative Labeling Efficiency of Azido-Sugars
| Azido-Sugar | Cell Line | Concentration | Incubation Time | Relative Labeling Efficiency (Compared to Control) | Reference |
| N-azidoacetylmannosamine (ManAz) | HepG2 | 50 µM | 72 h | Significantly lower than GalAz at this concentration | [5] |
| N-azidoacetylgalactosamine (GalAz) | HepG2 | 50 µM | 72 h | Significantly higher than ManAz at this concentration | [5] |
| Ac4ManNAz | A549 | 10 µM | 3 days | Sufficient for cell tracking and proteomic analysis | [1] |
| Ac4ManNAz | A549 | 50 µM | 3 days | High, but associated with negative cellular effects | [1][2] |
Table 2: Cytotoxicity and Physiological Effects of Azido-Sugars
| Azido-Sugar | Cell Line | Concentration | Observed Effects | Reference |
| Ac4ManNAz | A549 | 10 µM | Minimal to no negative effects on proliferation, migration, or energy metabolism. | [1] |
| Ac4ManNAz | A549 | 20 µM | Reduction in cellular functions such as migration and invasion. | [2] |
| Ac4ManNAz | A549 | 50 µM | Significant reduction in cell proliferation, migration, invasion, and energy generation capacity. Increased expression of genes involved in inflammation and immune response. | [1][2] |
Note: The cytotoxicity of this compound has not been extensively reported. However, the PEG linker is generally considered biocompatible.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathway for mannosamine (B8667444) metabolism and the general experimental workflows for metabolic labeling and subsequent detection.
Experimental Protocols
This section provides detailed protocols for key experiments related to metabolic glycoengineering with azido-sugars.
Protocol 1: Metabolic Labeling of Cultured Cells with Azido-Sugars
Objective: To introduce azide groups onto the surface of cultured mammalian cells using this compound or an alternative azido-sugar.
Materials:
-
Mammalian cells of interest (e.g., HeLa, Jurkat, HepG2)
-
Complete cell culture medium
-
This compound (or Ac4ManNAz, ManAz, GalAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel at a density that will allow for logarithmic growth during the labeling period. Allow cells to adhere overnight.
-
Prepare Azido-Sugar Stock Solution: Dissolve the azido-sugar in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Metabolic Labeling:
-
For This compound , a starting concentration of 25-50 µM in the cell culture medium is recommended. Due to the hydrophilic PEG linker, lower concentrations may be effective compared to non-PEGylated analogs.
-
For Ac4ManNAz , a concentration of 10-50 µM is commonly used. It is recommended to start with a lower concentration (10 µM) to minimize potential cytotoxicity.[1]
-
For ManAz or GalAz , concentrations ranging from 10 µM to 1 mM have been reported.[5]
-
-
Incubation: Incubate the cells with the azido-sugar-containing medium for 1 to 3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and metabolic rate and should be determined empirically.
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed sterile PBS to remove any unincorporated azido-sugar. The cells are now ready for the click chemistry reaction.
Protocol 2: Quantification of Cell Surface Azide Expression by Flow Cytometry
Objective: To quantify the level of azide expression on the cell surface following metabolic labeling.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Control (unlabeled) cells
-
DBCO-conjugated fluorophore (e.g., DBCO-FITC, DBCO-AF488)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the azide-labeled and control cells using a non-enzymatic cell dissociation solution if they are adherent. Resuspend the cells in cold flow cytometry staining buffer to a concentration of 1 x 10^6 cells/mL.
-
Click Reaction:
-
Add the DBCO-conjugated fluorophore to the cell suspension. A final concentration of 10-50 µM is typically sufficient.
-
Incubate the cells for 30-60 minutes at room temperature or 4°C, protected from light. The reaction is generally rapid.
-
-
Washing: Wash the cells twice with 2 mL of cold flow cytometry staining buffer to remove excess fluorophore. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell populations on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore. Compare the fluorescence intensity of the azide-labeled cells to the control cells to determine the labeling efficiency.
Discussion and Conclusion
This compound presents a promising alternative to established metabolic labeling reagents. The inclusion of the PEG4 linker is anticipated to confer several advantages:
-
Enhanced Solubility: The hydrophilic PEG chain improves the solubility of the molecule in aqueous culture media, potentially leading to more consistent and reproducible results.[4]
-
Reduced Steric Hindrance: The spacer arm provided by the PEG linker may reduce steric hindrance, allowing for more efficient access of the azide group to the alkyne-containing detection molecule during the click chemistry reaction.[3]
-
Potentially Lower Cytotoxicity: While high concentrations of some azido-sugars like Ac4ManNAz have been shown to impact cellular physiology, the biocompatible nature of PEG may result in a more favorable cytotoxicity profile for this compound.[1]
However, direct comparative studies are needed to definitively quantify these benefits. The available data on ManAz, a close analog, suggests that mannose-based azido-sugars may have a lower labeling efficiency in some cell types compared to galactose-based analogs like GalAz.[5] This highlights the importance of selecting the appropriate azido-sugar based on the specific cell type and experimental goals.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 3. This compound [myskinrecipes.com]
- 4. Azido-PEG4-Trimannose [baseclick.eu]
- 5. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe Disposal of Azido-PEG4-alpha-D-mannose
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Azido-PEG4-alpha-D-mannose, a PEGylated mannose derivative containing a potentially hazardous azide (B81097) functional group. Adherence to these protocols is essential to mitigate risks of explosion, toxic exposure, and environmental contamination.
Immediate Safety and Hazard Assessment
The primary hazard associated with this compound stems from its azide functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition.[1][2] A crucial aspect of their hazardous nature is the potential to form highly explosive heavy metal azides upon contact with metals such as lead, copper, brass, or silver.[2][3][4][5] Furthermore, contact with acids can generate hydrazoic acid, a highly toxic and explosive gas.[1][6]
The polyethylene (B3416737) glycol (PEG) and mannose components of the molecule are generally considered non-hazardous and biodegradable.[7][8] However, the presence of the azide group dictates that the entire molecule be handled and disposed of as hazardous waste.
A stability assessment based on the molecular formula of this compound (C14H27N3O9) can be made using the "Rule of Six," which suggests there should be at least six carbon atoms per energetic functional group (in this case, the azide group).[1] With a carbon-to-nitrogen ratio of 14:3, the molecule is generally considered to be relatively stable under normal laboratory conditions, but precautions are still necessary.[9]
Quantitative Data for Disposal
| Parameter | Guideline | Citation |
| Waste Segregation | Collect in a dedicated, clearly labeled hazardous waste container. | [1][9] |
| Container Material | Use compatible materials such as plastic or glass. Avoid metal containers. | [5][9] |
| Incompatible Materials | Acids, heavy metals (lead, copper), halogenated solvents, and oxidizing agents. | [1][4][6] |
| Deactivation Concentration | Chemical deactivation is an option for dilute aqueous solutions (≤ 5% concentration). | [3][6] |
| pH for Final Solution (Post-Deactivation) | Neutralize to a pH between 6 and 9 before collection for disposal. | [3][6] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound. All procedures involving the handling of this compound should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]
1. Waste Collection and Segregation:
-
Designate a specific waste container for all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes).
-
The container must be clearly labeled with "Hazardous Waste," "Azide Compound," and a complete list of its contents.[1][6]
-
Never mix azide-containing waste with other chemical waste streams, especially acidic waste or waste containing heavy metals.[1]
2. Handling Precautions:
-
Use non-metal spatulas and tools to handle the solid compound to prevent the formation of shock-sensitive metal azides.[1][9]
-
Avoid grinding, heating, or subjecting the compound to friction or shock.
3. Disposal of Untreated Waste:
-
If chemical deactivation is not performed, all waste containing this compound must be disposed of as hazardous chemical waste.
-
Ensure the waste container is tightly sealed and stored in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10]
-
Crucially, never pour this compound solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing.[3][4][5]
4. Optional: Chemical Deactivation of Dilute Aqueous Solutions:
For dilute aqueous solutions (≤ 5%) of this compound, the azide group can be chemically quenched to render the waste less hazardous. This procedure must be carried out with extreme caution in a chemical fume hood.[3][6]
-
Experimental Protocol for Deactivation:
-
Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.
-
For each gram of the azide compound, prepare a solution containing approximately 1.5 grams of sodium nitrite (B80452) in water.
-
While stirring, add the sodium nitrite solution to the azide solution.[3]
-
Slowly add a 20% aqueous solution of sulfuric acid dropwise until the mixture is acidic to litmus (B1172312) paper. Caution: The order of addition is critical. Adding acid before the nitrite can generate highly toxic and volatile hydrazoic acid.[11]
-
The reaction will produce nitric oxide gas, which must be safely vented within the fume hood.
-
After the reaction is complete, neutralize the final solution to a pH between 6 and 9 using a suitable base, such as a sodium hydroxide (B78521) solution.[3][6]
-
Collect the treated solution in a hazardous waste container, label it appropriately (noting the deactivation treatment), and arrange for disposal through your institution's EHS office.
-
Spill Management
In the event of a spill, evacuate the area if necessary and follow these steps:
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.
-
For liquid spills, cover with a non-combustible absorbent material.
-
Collect the contaminated absorbent material and place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water), collecting the rinsate as hazardous waste.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. thewaite.org [thewaite.org]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. benchchem.com [benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG4-alpha-D-mannose
For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the handling and disposal of Azido-PEG4-alpha-D-mannose. Adherence to these guidelines is critical to ensure a safe laboratory environment.
This compound is an organic azide (B81097), a class of compounds that are energetically unstable and require careful handling. While the PEGylation and the mannose moiety contribute to a higher carbon-to-nitrogen ratio, making it more stable than smaller organic azides, the inherent risks of the azide group necessitate strict safety protocols. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[1] |
| Hand Protection | Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For azides of high toxicity, Silver Shield™ gloves under nitrile gloves are recommended.[1] |
| Body Protection | A long-sleeved, flame-resistant lab coat. An apron with chemical resistance can provide additional protection against splashes. |
| Respiratory Protection | Generally not required when handling small quantities in a certified chemical fume hood. However, a respirator should be used if there is a risk of aerosol generation. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and dark environment, as recommended by the supplier (typically -20°C).[2]
-
Keep it segregated from incompatible materials, especially acids and heavy metals.[3]
2. Handling and Experimental Work:
-
All manipulations involving this compound must be conducted within a certified chemical fume hood with the sash positioned as low as possible.[3]
-
A blast shield should be placed between the user and the experimental setup.[3]
-
Use only non-metal (e.g., plastic or ceramic) spatulas and tools to avoid the formation of shock-sensitive metal azides.[3][4]
-
Work with the smallest feasible quantities of the material.[5]
-
Avoid grinding, heating, or subjecting the compound to shock or friction.
-
Do not use chlorinated solvents such as dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.[6][7]
-
Never attempt to concentrate azide-containing solutions through rotary evaporation or distillation.[3]
3. Spill Management:
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Clean the spill area with a decontaminating solution (e.g., a freshly prepared 10% sodium nitrite (B80452) solution followed by a dilute acid rinse, all within the fume hood), and dispose of all cleaning materials as hazardous waste.
-
For larger spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent accidents.
1. Waste Segregation and Collection:
-
All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.[1][8] The label should explicitly state "Azide Waste."
-
Do not mix azide waste with other chemical waste streams, particularly acidic or metallic waste.[9]
2. Decontamination of Glassware:
-
Glassware that has been in contact with the compound should be decontaminated before reuse.
-
This can be achieved by rinsing with a freshly prepared 10% sodium nitrite solution, followed by a 10% solution of a weak acid like acetic acid, and then copious amounts of water. This entire procedure must be performed in a chemical fume hood.[1]
3. Final Disposal:
-
Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[9][10]
-
The collected azide waste must be disposed of through your institution's hazardous waste management program or a licensed hazardous waste disposal company.[8][9]
-
Chemical deactivation of azide waste is a hazardous procedure that generates toxic gases and should only be performed by highly trained personnel with specific protocols in place.[9][10]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1632372-86-1 | BroadPharm [broadpharm.com]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. ucd.ie [ucd.ie]
- 7. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 8. drexel.edu [drexel.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
